4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15/h1-5,9,13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPHRFHSJZLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620998 | |
| Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396133-34-9 | |
| Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Abstract: The 4,5,6,7-tetrahydro-1H-pyrazolo[4,a3-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential. This guide provides an in-depth, technically-focused overview of a robust synthetic pathway to 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine, a key analog in this class. We will explore the strategic rationale behind the chosen synthetic route, present detailed, step-by-step experimental protocols, and outline a comprehensive characterization workflow. Furthermore, this document delves into the compound's application in drug discovery, with a particular focus on its role as a kinase inhibitor, providing researchers, scientists, and drug development professionals with a practical and scientifically-grounded resource.
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The fusion of a pyrazole ring with a pyridine system creates a class of heterocyclic compounds with remarkable pharmacological versatility. The pyrazolo[4,3-c]pyridine scaffold, in particular, has garnered significant attention due to the broad spectrum of biological activities exhibited by its derivatives. These activities include antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[1] This chemical architecture is a cornerstone in the development of targeted therapeutics.
Recent research has highlighted the potential of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as highly selective inhibitors of critical biological targets. Notably, they have been successfully designed as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose deregulation is implicated in multiple tumor types, making it an attractive target for cancer therapy.[2] Furthermore, derivatives of this scaffold have been developed as novel inhibitors of Mycobacterium tuberculosis (MTB) pantothenate synthetase, presenting a promising avenue for new anti-tuberculosis agents.[3] The inherent drug-like properties and synthetic tractability of this scaffold underscore its importance for professionals in drug discovery and development.
This guide aims to provide a comprehensive technical treatise on the synthesis and characterization of the parent compound, this compound, offering a foundational blueprint for further derivatization and exploration.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of the target compound is logically approached by constructing the pyrazole ring onto a pre-existing piperidine framework. This strategy is advantageous as it utilizes readily available and relatively inexpensive starting materials, such as piperidin-4-one.
Our retrosynthetic analysis disconnects the pyrazole ring, identifying a key intermediate: a β-ketoaldehyde equivalent derived from a protected piperidin-4-one. This intermediate can then undergo a classical cyclization reaction with phenylhydrazine to form the fused bicyclic system. The choice of a protecting group for the piperidine nitrogen is critical to prevent side reactions and ensure regioselectivity during the formylation step. A tert-butyloxycarbonyl (Boc) group is an exemplary choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Multi-Step Synthesis
The following protocol outlines a reliable, multi-step synthesis starting from N-Boc-4-piperidone. This process is designed to be self-validating, with clear endpoints for each reaction step that can be monitored by standard techniques like Thin Layer Chromatography (TLC).
Caption: High-level workflow for the synthesis protocol.
Step 1: Synthesis of tert-butyl 4-oxo-3-((dimethylamino)methylene)piperidine-1-carboxylate
-
Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-4-piperidone (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a solution or slurry.
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until TLC analysis (e.g., using 30% Ethyl Acetate in Hexane) indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel or carried forward to the next step if sufficiently pure.
Causality Insight: The formylation with DMF-DMA creates a vinylogous amide, which is the key electrophilic component required for the subsequent cyclization with the dinucleophilic hydrazine. Toluene is an effective solvent as it allows for the necessary reflux temperature and is relatively non-polar.
Step 2: Synthesis of tert-butyl 1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
-
Reactor Setup: Dissolve the crude product from Step 1 in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add phenylhydrazine (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress by TLC until the intermediate is consumed.
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Causality Insight: Acetic acid serves as both the solvent and a catalyst for the condensation and subsequent cyclization cascade. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of dimethylamine and water to form the stable, aromatic pyrazole ring.
Step 3: Synthesis of this compound (Final Product)
-
Reactor Setup: Dissolve the purified Boc-protected compound from Step 2 in dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: Redissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the product. Alternatively, neutralize the residue with aqueous sodium bicarbonate and extract the free base into ethyl acetate. Dry the organic layer, concentrate, and purify as needed (e.g., recrystallization or chromatography) to yield the final product.
Causality Insight: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group by protonating the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the secondary amine of the piperidine ring.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Sources
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
This guide provides a comprehensive technical overview of the methodologies and considerations for determining the crystal structure of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a roadmap for researchers and drug development professionals. It outlines the synthesis, crystallization, and X-ray crystallographic analysis, drawing upon established protocols and comparative data from structurally related compounds.
Introduction: The Significance of the Pyrazolopyridine Scaffold
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1] Derivatives of 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine, in particular, have garnered significant interest for their therapeutic potential. Research has demonstrated their efficacy as potent inhibitors of crucial biological targets, including c-Met kinase in cancer therapy and pantothenate synthetase in Mycobacterium tuberculosis.[2][3]
The three-dimensional arrangement of atoms, dictated by the crystal structure, is fundamental to understanding the structure-activity relationship (SAR) of these compounds. It provides invaluable insights into how a molecule interacts with its biological target, guiding the rational design of more potent and selective therapeutic agents. This guide, therefore, addresses the critical need for a detailed structural understanding of the parent compound, this compound.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common strategy commences with a commercially available piperidin-4-one derivative, which undergoes a series of reactions to construct the fused pyrazole ring.[3]
A plausible synthetic route, adapted from literature on similar compounds, is outlined below. The rationale behind this approach is the robust and well-documented nature of these transformations for building the pyrazolopyridine core.
Experimental Protocol: Synthesis
A generalized synthetic scheme is as follows:
-
Step 1: Formation of the Hydrazone. N-protected piperidin-4-one is reacted with phenylhydrazine in a suitable solvent, such as ethanol, often with catalytic acid, to form the corresponding phenylhydrazone.
-
Step 2: Vilsmeier-Haack Reaction. The phenylhydrazone is then subjected to a Vilsmeier-Haack reaction using a formylating agent like a mixture of phosphorus oxychloride and dimethylformamide (DMF). This reaction introduces a formyl group and facilitates the subsequent cyclization.
-
Step 3: Cyclization to form the Pyrazole Ring. Treatment of the Vilsmeier-Haack intermediate with a base promotes intramolecular cyclization to yield the 1-phenyl-1H-pyrazolo[4,3-c]pyridine core.
-
Step 4: Deprotection. The protecting group on the piperidine nitrogen is removed under appropriate conditions to yield the final product, this compound.
Each step requires careful optimization of reaction conditions, including temperature, reaction time, and purification methods (e.g., column chromatography, recrystallization) to ensure a high yield and purity of the final compound. Characterization of the synthesized compound would be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity prior to crystallization trials.
Crystallization: The Gateway to Structural Analysis
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent, temperature, and crystallization technique are critical variables that must be empirically determined.
Experimental Protocol: Crystallization
-
Solvent Screening: A broad range of solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystal growth.
-
Cooling: A saturated solution of the compound at a higher temperature is slowly cooled to a lower temperature, reducing its solubility and inducing crystallization.
-
The morphology of the resulting crystals should be examined under a microscope to select a single crystal of suitable size and quality for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: X-ray Diffraction and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.
The workflow for crystallographic analysis is depicted in the following diagram:
Caption: Molecular Structure of the Title Compound.
A comparative analysis of the crystallographic data for related pyrazolopyridine derivatives reveals common structural motifs.
| Parameter | 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine [4] | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [5] |
| Formula | C₁₅H₁₅N₃ | C₁₁H₈N₄O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Dihedral Angle | 9.33 (10)° | 34.72 (6)° |
Key Predicted Features:
-
Planarity: The pyrazole and phenyl rings are expected to be individually planar.
-
Conformation: The tetrahydro-pyridine ring will likely adopt a non-planar conformation, such as a half-chair or envelope, to minimize steric strain.
-
Dihedral Angle: The phenyl ring will be twisted relative to the plane of the pyrazole ring. The magnitude of this dihedral angle will be influenced by crystal packing forces and any intermolecular interactions.
-
Intermolecular Interactions: In the solid state, the molecules are likely to be linked by a network of weak intermolecular interactions, such as C-H···π and π-π stacking interactions, which will play a crucial role in the overall crystal packing.
Conclusion
The structural elucidation of this compound is a critical step in advancing our understanding of this important class of compounds. This guide provides a comprehensive framework for achieving this goal, from chemical synthesis to the final stages of crystallographic refinement and analysis. The insights gained from determining its crystal structure will undoubtedly contribute to the design of novel and more effective therapeutic agents based on the pyrazolopyridine scaffold.
References
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. [Link]
- A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative.
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]
Sources
- 1. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Within this broad class, 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine emerges as a compound of significant interest, though its precise mechanism of action remains to be fully elucidated in publicly available literature. Drawing upon the well-established neuroactive properties of related pyrazole and pyrazoline derivatives, this guide posits a primary hypothesized mechanism of action: the inhibition of monoamine oxidase (MAO). This document provides a comprehensive framework for investigating this hypothesis, detailing the theoretical underpinnings, the expected physiological consequences, and a suite of robust experimental protocols designed to rigorously validate this proposed mechanism.
Introduction: The Pyrazolo[4,3-c]pyridine Core and a Mechanistic Hypothesis
The this compound structure is a fused heterocyclic system, combining the pharmacologically significant pyrazole and piperidine rings. While derivatives of this core have been explored for activities such as c-Met kinase inhibition and as antitubercular agents, the structural similarity to known psychoactive agents warrants a thorough investigation into its neurological effects.[1][2]
Numerous studies have established that pyrazole and its dihydro-derivative, pyrazoline, are privileged scaffolds for the inhibition of monoamine oxidases (MAO).[3] These enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical regulators of neurotransmitter levels in the central nervous system.[4] By catalyzing the oxidative deamination of monoamines like serotonin, dopamine, and norepinephrine, MAOs play a pivotal role in mood, cognition, and motor control.[4][5]
Therefore, this guide is built upon the central hypothesis that This compound functions as a monoamine oxidase inhibitor. The subsequent sections will delve into the intricacies of this proposed mechanism and provide the experimental blueprints to test this hypothesis.
The Hypothesized Molecular Mechanism: Inhibition of Monoamine Oxidase
Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane.[6] Their inhibition leads to an increase in the presynaptic concentrations of monoamine neurotransmitters, thereby enhancing neurotransmission.[7]
-
MAO-A: Primarily metabolizes serotonin and norepinephrine, and its inhibition is a clinically validated strategy for treating depression and anxiety disorders.[4][6]
-
MAO-B: Preferentially metabolizes dopamine and its inhibition is used in the management of Parkinson's disease.[1][4]
The proposed mechanism posits that this compound binds to the active site of either MAO-A, MAO-B, or both. The nature of this inhibition can be either reversible or irreversible, and competitive or non-competitive, which has significant implications for the compound's pharmacological profile and safety.[7]
Below is a conceptual diagram illustrating the central role of MAO in neurotransmitter metabolism and the hypothesized inhibitory action of the topic compound.
Caption: Hypothesized MAO Inhibition Pathway.
Anticipated Pharmacological Consequences
If this compound is indeed an MAO inhibitor, its physiological effects will depend on its selectivity for MAO-A versus MAO-B.
| Selectivity | Primary Neurotransmitter Affected | Potential Therapeutic Applications |
| MAO-A Selective | Serotonin, Norepinephrine | Depression, Anxiety Disorders |
| MAO-B Selective | Dopamine | Parkinson's Disease, Alzheimer's Disease |
| Non-Selective | Serotonin, Norepinephrine, Dopamine | Treatment-Resistant Depression |
An increase in synaptic monoamine levels is the primary outcome, which can be measured directly in preclinical models. This elevation is expected to translate into behavioral changes consistent with antidepressant, anxiolytic, or neuroprotective activity.
Experimental Validation: A Step-by-Step Guide
To rigorously test the hypothesis of MAO inhibition, a tiered approach starting with in vitro enzymatic assays, followed by cell-based systems, and culminating in in vivo studies is recommended.
Tier 1: In Vitro Enzyme Inhibition Assays
The foundational experiment is to determine if the compound directly inhibits MAO-A and MAO-B activity and to quantify its potency (IC50) and selectivity. A fluorometric assay is a robust and high-throughput method for this purpose.[1]
Caption: Workflow for In Vitro MAO Fluorometric Assay.
Protocol: In Vitro Fluorometric MAO Inhibition Assay
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer (e.g., from 1 nM to 100 µM).
-
Prepare working solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., tyramine), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex® Red) in assay buffer.
-
Include known selective inhibitors as positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[6]
-
-
Assay Procedure (96-well format):
-
To the wells of a black, flat-bottom 96-well plate, add the assay buffer.
-
Add the compound serial dilutions and controls to their respective wells.
-
Add the MAO-A or MAO-B enzyme solution to all wells except the blank.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of the substrate and the HRP/Amplex® Red solution. The MAO enzyme will process the substrate, producing H₂O₂, which reacts with the probe in the presence of HRP to generate a fluorescent product.[1]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation 530-560 nm, emission 590 nm).
-
The rate of fluorescence increase is proportional to MAO activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
The Selectivity Index (SI) is calculated as: SI = IC50 (MAO-A) / IC50 (MAO-B). An SI > 1 indicates MAO-B selectivity, while an SI < 1 indicates MAO-A selectivity.
-
Tier 2: Cell-Based Neurotransmitter Uptake Assays
While MAO inhibitors do not directly block neurotransmitter transporters, their action of increasing cytosolic neurotransmitter levels can indirectly influence uptake and release dynamics. A neurotransmitter uptake assay can help to rule out direct effects on transporters like the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET), which is crucial for confirming a specific MAO-based mechanism.
Protocol: Neurotransmitter Transporter Uptake Assay
-
Cell Culture:
-
Use HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Plate the cells in a 96-well plate and allow them to form a confluent monolayer.
-
-
Uptake Inhibition Assay:
-
Pre-treat the cells with various concentrations of this compound or known transporter inhibitors (e.g., vanoxerine for DAT, fluoxetine for SERT) for 15 minutes at 37°C.
-
Add a fluorescent neurotransmitter substrate to the wells.
-
Incubate for 10-30 minutes to allow for substrate uptake.
-
Add a masking dye to quench the extracellular fluorescence.
-
-
Data Analysis:
-
Measure the intracellular fluorescence using a bottom-read fluorescence microplate reader.
-
A lack of significant inhibition by the test compound would support the hypothesis that its primary mechanism is not through direct transporter blockade.
-
Tier 3: In Vivo Microdialysis
The definitive test of an MAO inhibitor's effect in a living system is to measure the extracellular concentrations of monoamine neurotransmitters in the brain. In vivo microdialysis is the gold standard for this purpose.
Protocol: In Vivo Microdialysis in Rodent Striatum
-
Surgical Procedure:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a microdialysis probe into a target brain region, such as the striatum (rich in dopaminergic terminals).[2]
-
-
Microdialysis and Sampling:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer this compound systemically (e.g., via intraperitoneal injection).
-
Continuously collect dialysate samples at regular intervals post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using HPLC coupled with electrochemical detection.[2]
-
An effective MAO inhibitor is expected to cause a significant increase in the extracellular levels of the parent neurotransmitters and a corresponding decrease in their metabolites.
-
Caption: In Vivo Microdialysis Experimental Setup.
Conclusion
While the definitive mechanism of action for this compound awaits direct experimental confirmation, the existing body of literature on related pyrazole compounds strongly suggests that it is a promising candidate for a monoamine oxidase inhibitor. This guide provides a scientifically rigorous and logically structured framework for investigating this hypothesis. By systematically applying the detailed in vitro, cell-based, and in vivo protocols outlined herein, researchers can effectively elucidate the compound's primary molecular target, quantify its potency and selectivity, and confirm its physiological effects on neurotransmitter systems. The insights gained from such studies will be invaluable for guiding future drug development efforts and unlocking the full therapeutic potential of this intriguing molecule.
References
A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon the completion of the experimental validation outlined in this guide. The in-text citations refer to a curated list of foundational and methodological papers in the field of MAO inhibitor research.
Sources
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacological profile of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
An In-Depth Technical Guide to the Pharmacological Profile of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine and its Derivatives
Abstract
The 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This guide provides a comprehensive technical overview of the pharmacological profile of this core, with a particular focus on its 1-phenyl substituted derivatives. We will delve into the synthetic strategies employed to access this scaffold, explore its diverse therapeutic applications as demonstrated through various derivatives, and analyze the key structure-activity relationships that govern its biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.
Introduction: The Versatility of the Pyrazolopyridine Core
Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring.[2] Their structural similarity to purine bases has made them an attractive starting point for the design of a wide array of biologically active molecules.[1] The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core, in particular, offers a three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. This has led to the development of derivatives with a broad range of therapeutic applications, including roles as anticancer agents, antimicrobials, and inhibitors of key enzymes in various disease pathways.[3][4][5] This guide will focus on the 1-phenyl substituted series, a subset that has shown particular promise in several of these areas.
Synthetic Strategies for the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold
The synthesis of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core can be achieved through various synthetic routes, often tailored to the desired substitution pattern. A common and effective approach involves a multi-step synthesis starting from readily available materials like piperidin-4-one.[4]
General Synthetic Workflow
A representative synthesis for 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, which has been successfully employed in the development of antitubercular agents, is outlined below.[4] This five-step process highlights the key chemical transformations required to construct the bicyclic core and introduce further diversity.
Caption: Generalized synthetic workflow for 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives.[4]
Detailed Experimental Protocol: Synthesis of Antitubercular Derivatives
The following protocol is a representative example for the synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives.[4]
Step 1: Vilsmeier-Haack Reaction
-
To a solution of piperidin-4-one in an appropriate solvent (e.g., dichloromethane), add Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with an aqueous base and extract the product with an organic solvent.
Step 2: Pyrazole Ring Formation
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).
-
Add a hydrazine derivative (e.g., phenylhydrazine) to the solution.
-
Reflux the mixture for several hours until the cyclization is complete.
-
Cool the reaction mixture and isolate the pyrazolopyridine core by filtration or chromatography.
Step 3-5: Further Functionalization
-
The resulting core can be further functionalized at the nitrogen atoms and other positions to generate a library of compounds. This can involve N-acylation, N-arylation, and the introduction of various carboxamide side chains.[4]
Pharmacological Profile: Key Therapeutic Targets
Derivatives of the this compound scaffold have been investigated for their activity against several important therapeutic targets. The following sections will detail the pharmacological profile of this class of compounds in two key areas: oncology and infectious diseases.
Anticancer Activity: c-Met Kinase Inhibition
The c-Met proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor, is a key target in cancer therapy.[3] Dysregulation of c-Met signaling is implicated in the proliferation, survival, and metastasis of various tumors.
A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed and synthesized as potent c-Met kinase inhibitors.[3] The design was based on a structure-based approach, leveraging computer-aided drug design to identify the pyrazolopyridine core as a suitable scaffold.
These derivatives act by directly inhibiting the kinase activity of c-Met, thereby blocking the downstream signaling cascade. This is achieved by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of c-Met and subsequent activation of pro-survival and pro-proliferative pathways.[3] The inhibitory effect on c-Met phosphorylation has been confirmed in cellular assays, such as Western blotting, in a dose-dependent manner.[3]
Caption: Inhibition of the c-Met signaling pathway by 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives.[3]
The synthesized compounds were evaluated for their enzymatic inhibitory activity against c-Met kinase and their cellular potency against various cancer cell lines.[3] Compound 8c emerged as a particularly potent derivative from this series.
| Compound | c-Met IC50 (nM) | MKN45 IC50 (µM) | EBC-1 IC50 (µM) | PC-3 IC50 (µM) |
| 8c | 68 | low micromolar | low micromolar | >50 |
Table 1: In vitro activity of compound 8c, a potent c-Met inhibitor.[3]
Compound 8c also demonstrated over 50-fold selectivity against a panel of other tyrosine kinases, highlighting its potential for targeted therapy with a reduced risk of off-target effects.[3]
Antitubercular Activity: Pantothenate Synthetase Inhibition
Tuberculosis, caused by Mycobacterium tuberculosis (MTB), remains a major global health threat. The development of new drugs with novel mechanisms of action is crucial to combat drug-resistant strains. Pantothenate synthetase (PS) is an essential enzyme in the biosynthesis of coenzyme A in MTB, making it an attractive target for new antitubercular agents.[4]
A series of forty 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated for their ability to inhibit MTB pantothenate synthetase.[4]
These compounds act by inhibiting the enzymatic activity of pantothenate synthetase, thereby disrupting the biosynthesis of pantothenate, a vital precursor for coenzyme A. This leads to the inhibition of bacterial growth.
From the series of synthesized compounds, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (6ac) was identified as the most active compound.[4]
| Compound | MTB PS IC50 (µM) | MTB MIC (µM) | Cytotoxicity (RAW 264.7 cells) |
| 6ac | 21.8 ± 0.8 | 26.7 | Non-cytotoxic at 50 µM |
Table 2: In vitro activity and cytotoxicity of compound 6ac, a potent MTB pantothenate synthetase inhibitor.[4]
The lack of cytotoxicity at concentrations effective against MTB suggests a favorable therapeutic window for this class of compounds.[4]
Other Potential Therapeutic Applications
The versatility of the pyrazolopyridine scaffold is further demonstrated by the diverse biological activities reported for its various derivatives. While the 1-phenyl substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been primarily explored for the applications mentioned above, related structures have shown promise in other therapeutic areas:
-
Antimicrobial and Anti-inflammatory Properties: The broader class of pyrazolopyridines has been associated with general antimicrobial and anti-inflammatory activities in preclinical studies.[6]
-
Central Nervous System (CNS) and Cardiovascular Diseases: The scaffold serves as a key intermediate in the synthesis of compounds targeting CNS disorders and cardiovascular diseases.[5]
-
Factor Xa Inhibition: The core structure is related to that of Apixaban, a potent and selective inhibitor of blood coagulation factor Xa, used as an anticoagulant.[7]
-
RIP1 Kinase Inhibition: Derivatives of the related 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine have been developed as potent, orally available, and brain-penetrating inhibitors of RIP1 kinase for the treatment of neuroinflammatory diseases like multiple sclerosis.[8]
-
Hsp90 Inhibition: 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, which share a similar bicyclic core, have been identified as a new class of cytotoxic Hsp90 inhibitors.[9]
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable platform for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the discovery of potent inhibitors for a range of biological targets, most notably c-Met kinase and Mycobacterium tuberculosis pantothenate synthetase. The promising in vitro data, coupled with favorable selectivity and cytotoxicity profiles for lead compounds, underscores the potential of this chemical class.
Future research in this area should focus on several key aspects:
-
In Vivo Efficacy and Pharmacokinetics: While in vitro data is encouraging, further studies are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds in relevant animal models.
-
Structure-Activity Relationship (SAR) Elucidation: A more detailed understanding of the SAR for different biological targets will enable the rational design of next-generation compounds with improved potency and drug-like properties.
-
Exploration of New Therapeutic Areas: Given the broad range of biological activities associated with the pyrazolopyridine scaffold, further screening of existing and new derivatives against other therapeutic targets is warranted.
References
- Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry.
- Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Smolecule.
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. MySkinRecipes.
- 4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solv
- One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc.
- A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative.
- Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies.
- 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors.
- Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine.
- Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry.
- Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry.
- 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. PubChem.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc.
- 1-(4-Hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. BLDpharm.
- Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry.
-
Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[3][4][6]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances.
- ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride [myskinrecipes.com]
- 6. Buy 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | 1785530-87-1 [smolecule.com]
- 7. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Activity of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide
Introduction
The 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional conformation, arising from the fusion of a pyrazole and a tetrahydropyridine ring, provides a versatile framework for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the in vitro activity of this compound and its derivatives, with a focus on its anticancer and antitubercular potential. We will delve into the synthesis, mechanism of action, and detailed experimental protocols for evaluating the biological activity of this promising class of molecules.
The pyrazolopyridine nucleus, being structurally analogous to purines, exhibits a diverse range of biological activities, largely attributed to its ability to act as an antagonist to natural purines in numerous biological processes.[1][2] This has spurred extensive research into pyrazolopyridine-containing derivatives as potential therapeutic agents.[1]
Chemical Synthesis of the Core Scaffold
The synthesis of the this compound core is a critical first step in the exploration of its biological activities. Several synthetic routes have been developed, often starting from readily available materials like piperidin-4-one.[3] A general five-step synthesis has been reported, which allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[3]
One common approach involves the construction of the pyrazole ring onto the piperidine scaffold. This can be achieved through a condensation reaction with hydrazine hydrate.[4] For instance, a derivative can be prepared by reacting a suitable precursor with hydrazine hydrate in acetic acid at elevated temperatures.[4] The resulting intermediate can then undergo further modifications.
Another synthetic strategy involves a pseudo-six-component reaction, which is an efficient method for generating tetrahydrodipyrazolopyridines. This reaction utilizes the condensation of an aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, and a source of ammonia, such as urea.[1]
The versatility of these synthetic methods allows for the introduction of various substituents on both the pyrazole and tetrahydropyridine rings, enabling the fine-tuning of the pharmacological properties of the final compounds.
Key Biological Targets and Mechanism of Action
Research into the in vitro activity of this compound derivatives has identified two primary and compelling biological targets: the c-Met kinase in the context of cancer and pantothenate synthetase in Mycobacterium tuberculosis.
c-Met Kinase Inhibition in Oncology
The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor, is a key player in cell proliferation, survival, migration, and invasion.[5] Dysregulation of the c-Met signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[5][6] Derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have emerged as potent inhibitors of c-Met kinase.[6]
These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] The inhibition of c-Met phosphorylation effectively blocks the pro-oncogenic signals mediated by this receptor.
Caption: Workflow for the c-Met Kinase HTRF Assay.
Protocol 2: Cellular Antiproliferative MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative effects of test compounds on cancer cell lines such as HepG-2, MCF-7, and HCT-116. [7][8] Materials:
-
Human cancer cell lines (e.g., HepG-2, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS) [9]* Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) [7]* Test compounds dissolved in DMSO
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as controls.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. [7]7. Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [7]9. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [9]10. Read the absorbance at 570 nm using a microplate reader. [8]11. Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against compound concentration.
Protocol 3: Western Blot Analysis for c-Met Phosphorylation
This protocol describes how to assess the inhibitory effect of test compounds on the phosphorylation of c-Met in a cellular context. [2][5] Materials:
-
c-Met expressing cancer cell line (e.g., MKN-45)
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C. [2]11. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with anti-total-c-Met and anti-β-actin antibodies for loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated c-Met.
Protocol 4: Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS) Inhibition Assay
This protocol describes an enzymatic assay to screen for inhibitors of MTB PS. [10] Materials:
-
Recombinant MTB Pantothenate Synthetase (PS)
-
D-pantoate
-
β-alanine
-
ATP
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Malachite Green reagent for phosphate detection
-
Test compounds dissolved in DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound, MTB PS, D-pantoate, and β-alanine in the assay buffer.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm. The amount of inorganic phosphate released is proportional to the enzyme activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 5: Cytotoxicity Assay against RAW 264.7 Macrophage Cells
This protocol is used to evaluate the cytotoxicity of the compounds against a mammalian cell line to assess their selectivity. [3][11] Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Perform the MTT assay as described in Protocol 2 (steps 6-11).
-
Determine the concentration of the compound that causes 50% cell death (CC50) to assess its cytotoxic potential.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent in vitro activity against key targets in cancer and tuberculosis, namely c-Met kinase and Mycobacterium tuberculosis pantothenate synthetase. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to further investigate the potential of this versatile chemical scaffold. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising in vitro findings into effective clinical candidates.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
-
Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis was performed for c-Met phosphorylation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative. Google Patents.
-
Nossier, E. S., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13(20), 13437-13453. Retrieved from [Link]
-
Velayan, J., et al. (2013). Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate. PLoS ONE, 8(8), e72786. Retrieved from [Link]
-
Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[5][7][12]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(17), 7297-7313. Retrieved from [Link]
-
Sriram, D., et al. (2015). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3562-3566. Retrieved from [Link]
-
Nossier, E. S., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(20), 13437-13453. Retrieved from [Link]
-
Kumar, A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(8), 2296-2314. Retrieved from [Link]
-
Kumar, P., & Sriram, D. (2020). Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective. RSC Advances, 10(63), 38431-38444. Retrieved from [Link]
-
Singh, S., et al. (2023). Unearthing phytochemicals as natural inhibitors for pantothenate synthetase in Mycobacterium tuberculosis: A computational approach. Frontiers in Microbiology, 14, 1245455. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity assay. a-d Cell viability of RAW 264.7, BMSC, and.... ResearchGate. Retrieved from [Link]
-
protocols.io. (2025). RAW 264.7 cell phagocytosis assay. protocols.io. Retrieved from [Link]
-
Al-Mokrab, M. A., et al. (2021). Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition of 4′-Phosphopantothenoyl-l-cysteine Synthetase (CoaB). ACS Infectious Diseases, 7(6), 1645-1654. Retrieved from [Link]
-
Al-Mokrab, M. A., et al. (2021). Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition of 4′-Phosphopantothenoyl-l-cysteine Synthetase (CoaB) Activity. ACS Infectious Diseases, 7(6), 1645-1654. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity assay on the viability of RAW 264.7 (macrophage) cells.... ResearchGate. Retrieved from [Link]
-
protocols.io. (2024). Cell culture of RAW264.7 cells. protocols.io. Retrieved from [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN113264931B - A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
In Vivo Efficacy of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine Derivatives as c-Met Kinase Inhibitors: A Technical Guide
Introduction: The Therapeutic Potential of the Pyrazolo[4,3-c]pyridine Scaffold
The 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the development of potent and selective inhibitors of various key biological targets. One of the most promising applications for derivatives of this scaffold is in the inhibition of the c-Met receptor tyrosine kinase, a critical driver in the progression of numerous human cancers.
Dysregulation of the c-Met signaling pathway, through genetic amplification, mutation, or overexpression, is strongly correlated with tumor growth, angiogenesis, invasion, and metastasis. This makes c-Met a highly attractive target for therapeutic intervention. This guide provides an in-depth technical overview of the preclinical evaluation of this compound derivatives, with a primary focus on establishing their in vivo efficacy as c-Met inhibitors in relevant cancer models.
The c-Met Signaling Axis: A Rationale for Targeted Inhibition
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are fundamental to cell proliferation, survival, and motility. In many cancers, this signaling becomes constitutively active, leading to uncontrolled tumor progression.
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation. This effectively shuts down the aberrant downstream signaling, providing a clear mechanism for their anti-tumor activity.
Caption: The c-Met signaling pathway and the point of intervention for pyrazolo[4,3-c]pyridine inhibitors.
Preclinical In Vivo Efficacy Assessment: A Step-by-Step Guide
The gold standard for evaluating the in vivo efficacy of a potential anti-cancer agent is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. For c-Met inhibitors, the choice of cell line is critical. The human gastric adenocarcinoma cell line, MKN-45 , is an excellent model as it exhibits c-Met gene amplification, making it highly dependent on this pathway for survival and proliferation.[1][2]
Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for an in vivo xenograft study of a c-Met inhibitor.
Detailed Protocol: MKN-45 Xenograft Model
This protocol outlines a typical study to assess the in vivo efficacy of a novel this compound derivative.
1. Animal Model and Cell Line:
-
Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: MKN-45 (human gastric adenocarcinoma), cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
2. Tumor Implantation:
-
Harvest MKN-45 cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
3. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
4. Compound Formulation and Administration:
-
Formulation: Prepare a suspension of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administration: Administer the compound orally (p.o.) via gavage once or twice daily at predetermined dose levels (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle only.
-
Duration: Continue treatment for a defined period, typically 21 days.
5. Efficacy and Tolerability Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity or distress. Significant body weight loss (>15-20%) can be an indicator of toxicity.
6. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Divide each tumor into sections for pharmacodynamic and histological analysis.
7. Pharmacodynamic (PD) Biomarker Analysis:
-
To confirm target engagement, perform a Western blot analysis on tumor lysates to measure the levels of phosphorylated c-Met (p-c-Met) and total c-Met. A significant reduction in the p-c-Met/total c-Met ratio in the treated group compared to the vehicle group indicates effective target inhibition.[3]
-
Analysis of downstream markers such as p-AKT and p-ERK can also provide further evidence of pathway inhibition.
Data Presentation and Interpretation
Quantitative data from in vivo studies should be presented clearly to facilitate interpretation.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1500 ± 150 | - | +5 |
| Compound X | 10 | 900 ± 120 | 40 | +4 |
| Compound X | 30 | 450 ± 90 | 70 | +2 |
| Compound X | 100 | 150 ± 50 | 90 (Regression) | -3 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.
Pharmacokinetic and Toxicological Considerations
A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the pyrazolopyridine derivatives is crucial for successful in vivo studies.[4][5]
-
Solubility and Permeability: Initial in vitro assays (e.g., PAMPA) can predict oral absorption. Poor solubility may necessitate advanced formulation strategies.
-
Metabolic Stability: Incubation with liver microsomes can provide insights into the compound's metabolic fate and potential for rapid clearance. High metabolic stability is generally desirable for maintaining therapeutic concentrations in vivo.[5]
-
Pharmacokinetics (PK): A preliminary PK study in rodents is essential to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), half-life (t1/2), and overall exposure (AUC). This data informs the selection of an appropriate dosing regimen for the efficacy study.
-
Toxicity: Acute toxicity studies can help identify the maximum tolerated dose (MTD). Observations should include clinical signs, body weight changes, and gross pathology. The pyrazole nucleus is present in several approved drugs, suggesting that the scaffold can be well-tolerated, but each new derivative requires a thorough safety assessment.[6][7]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel c-Met inhibitors. A methodically designed and executed in vivo efficacy study, such as the MKN-45 xenograft model detailed in this guide, is a critical step in validating the therapeutic potential of these compounds. By integrating robust experimental protocols with a clear understanding of the underlying biology and pharmacokinetic properties, researchers can effectively advance these promising molecules through the drug discovery pipeline.
References
-
Munshi, N., et al. (2010). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics, 9(6), 1544-1553. Available from: [Link]
-
Radi, M., et al. (2014). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. Journal of Medicinal Chemistry, 57(9), 3736-3749. Available from: [Link]
-
Fallacara, A. L., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual c-Src/Abl Inhibitors Active against Glioblastoma. Pharmaceuticals, 16(2), 209. Available from: [Link]
-
Smolen, G. A., et al. (2006). A novel c-Met inhibitor, PHA-665752, shows antitumor activity in a non-small cell lung cancer xenograft model. Cancer Research, 66(6), 3248-3254. Available from: [Link]
-
Nakagawa, T., et al. (2009). Interaction of c-Met and E-cadherin in MKN-45 human gastric cancer cells. Cancer Letters, 277(1), 55-62. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports, 12(1), 17354. Available from: [Link]
-
Altogen Labs. (n.d.). MKN-45 Xenograft Model. Retrieved from [Link]
-
Liu, X., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Reaction Biology. (n.d.). MKN-45: Subcutaneous gastric cancer xenograft tumor model. Retrieved from [Link]
-
Metwally, H. M., et al. (2024). In Silico ADME And Molecular Docking Studies of New Thiazolyl-bipyrazole, Pyrazolopyridine and Pyrano[2,3-d]pyrazolopyridine Derivatives as Antibacterial Agents. Current Organic Chemistry, 28(18), 1460-1470. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. European Journal of Medicinal Chemistry, 53, 245-253. Available from: [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. Available from: [Link]
-
Hawas, M., et al. (2021). Examples of marketed pyrazolopyridine drugs. ResearchGate. Available from: [Link]
-
Abdel-Aziz, M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(11), 2533. Available from: [Link]
-
Guessous, F., et al. (2010). In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells. Cancer Research, 70(19), 7660-7669. Available from: [Link]
-
Knowles, P. P., et al. (2008). Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET. Journal of Nuclear Medicine, 49(8), 1313-1319. Available from: [Link]
-
Guessous, F., et al. (2010). In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells. ResearchGate. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. Available from: [Link]
-
Kassi, E., et al. (2016). The discovery of new cytotoxic pyrazolopyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(21), 5275-5280. Available from: [Link]
-
Hughes, P. E., et al. (2016). In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. Molecular Cancer Therapeutics, 15(7), 1568-1579. Available from: [Link]
-
da Silva, A. C. G., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. European Journal of Medicinal Chemistry, 74, 555-565. Available from: [Link]
-
Wikipedia. (n.d.). Metamizole. Retrieved from [Link]
-
Tan, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 787-805. Available from: [Link]
-
de Oliveira, C. S., et al. (2021). Examples of drugs based on pyrazolopyridine derivatives. ResearchGate. Available from: [Link]
Sources
- 1. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unige.iris.cineca.it [unige.iris.cineca.it]
- 6. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ADME Properties of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Foreword: The Critical Role of ADME in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the adage "it's not just about potency" has never been more resonant. The journey of a potential therapeutic agent from a promising hit to a clinically effective drug is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties. The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is a determining factor in its ultimate success. A thorough understanding of these properties is not merely a regulatory checkbox but a foundational pillar of rational drug design, enabling the optimization of a molecule's in vivo behavior.[1][2][3][4]
This technical guide provides a comprehensive framework for assessing the ADME properties of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct, extensive experimental data for this specific molecule is not yet prevalent in the public domain, this document will leverage established principles of medicinal chemistry, in silico predictive modeling, and state-of-the-art in vitro experimental protocols to provide a robust predictive analysis and a clear roadmap for its empirical evaluation. The pyrazolopyridine core is a key feature in several biologically active compounds, including the blockbuster anticoagulant apixaban, underscoring the therapeutic potential of this chemical class.[5]
This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to anticipate and systematically evaluate the ADME characteristics of this and related compounds, thereby accelerating the identification of viable clinical candidates.
Physicochemical Properties and In Silico ADME Predictions
A molecule's inherent physicochemical properties are the primary determinants of its ADME profile. For this compound, we can infer key characteristics from its constituent parts: the pyrazolopyridine core and the phenyl substituent. The parent scaffold, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, possesses a molecular weight of approximately 123.16 g/mol and a topological polar surface area (TPSA) of 40.7 Ų, suggesting a good starting point for oral bioavailability.[6] The addition of a phenyl group will increase the molecular weight and lipophilicity, which can influence absorption and distribution.
Numerous open-access and commercial in silico tools are available to predict ADME properties, offering a rapid and cost-effective initial assessment.[7][8][9] These tools utilize algorithms based on large datasets of experimentally determined properties and are invaluable for prioritizing compounds for synthesis and further testing.
Below is a table of predicted ADME properties for this compound using a consensus of widely used predictive models like SwissADME.[10]
| ADME Property | Predicted Value/Classification | Implication for Drug Development |
| Molecular Weight | ~200-250 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five).[11] |
| LogP (Lipophilicity) | 2.0 - 3.0 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Moderately Soluble | May not present significant solubility challenges for formulation. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier Permeation | Probable | The moderate lipophilicity and size suggest potential for CNS penetration. |
| CYP450 Inhibition | Potential for inhibition of some isoforms (e.g., CYP2D6, CYP3A4) | Requires experimental verification to assess the risk of drug-drug interactions. |
| Substrate for P-glycoprotein (P-gp) | Unlikely to be a strong substrate | Lower potential for efflux-mediated resistance or altered distribution. |
It is crucial to recognize that these in silico predictions are estimations and must be validated through rigorous experimental testing.
Experimental Workflows for ADME Profiling
The following sections detail the standard in vitro assays that form the cornerstone of an experimental ADME assessment for this compound.
Absorption: Caco-2 Permeability Assay
The Caco-2 permeability assay is the gold standard for predicting human intestinal absorption in vitro.[12][13][14] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
The choice of the Caco-2 model is based on its ability to form tight junctions and express key transporter proteins, providing a physiologically relevant system to assess both passive diffusion and active transport. By measuring the flux of the compound from the apical (intestinal lumen) to the basolateral (bloodstream) side and vice versa, we can determine the apparent permeability coefficient (Papp) and the efflux ratio. A high efflux ratio (>2) is indicative of active efflux, often mediated by transporters like P-glycoprotein.[13]
Caption: Caco-2 Permeability Assay Workflow.
-
Cell Culture: Culture Caco-2 cells in appropriate media until they reach confluency.
-
Seeding: Seed the cells onto porous Transwell® filter inserts in a multi-well plate.
-
Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[15]
-
Assay Initiation:
-
For A-to-B permeability: Add the test compound to the apical side and fresh buffer to the basolateral side.
-
For B-to-A permeability: Add the test compound to the basolateral side and fresh buffer to the apical side.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At predetermined time points, collect samples from the receiver compartment.
-
Analysis: Quantify the concentration of the test compound in the samples using a sensitive analytical method such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Metabolism: Microsomal Stability and CYP450 Inhibition
Understanding a compound's metabolic fate is critical to predicting its half-life and potential for drug-drug interactions. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family, predominantly found in the liver.[16][17]
This assay determines the rate at which a compound is metabolized by liver enzymes.[16][18]
Incubating the test compound with liver microsomes (which contain a high concentration of CYP enzymes) and an NADPH-regenerating system initiates the metabolic process. By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.[16][19]
Caption: Metabolic Stability Assay Workflow.
-
Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, etc.), an NADPH-regenerating system, and buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound.
-
Time Course: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the enzymatic reaction.[18]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
This assay assesses the potential of a compound to inhibit the activity of specific CYP isoforms, which can lead to drug-drug interactions.[20][21][22]
By co-incubating the test compound with specific CYP isoform probe substrates (compounds metabolized by a single CYP enzyme), we can measure the impact on the formation of the probe's metabolite. A decrease in metabolite formation indicates inhibition of that specific CYP isoform.[20]
Caption: CYP450 Inhibition Assay Workflow.
-
Preparation: In a multi-well plate, add liver microsomes, a specific CYP probe substrate, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate for a specific period.
-
Quenching: Stop the reaction by adding a cold organic solvent.
-
Analysis: Quantify the amount of the specific metabolite formed using LC-MS/MS.
-
Data Analysis: Plot the percent inhibition of metabolite formation against the test compound concentration to determine the IC50 value.
Distribution: Plasma Protein Binding Assay
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[23][24][25]
Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. The equilibrium dialysis method is a widely accepted technique to determine the fraction of unbound drug (fu).[23][25] The drug in a plasma-containing chamber is allowed to equilibrate across a semi-permeable membrane with a buffer-containing chamber. At equilibrium, the concentration in the buffer chamber is equal to the unbound concentration in the plasma chamber.
Caption: Plasma Protein Binding Assay Workflow.
-
Device Preparation: Prepare a rapid equilibrium dialysis (RED) device or a similar apparatus.
-
Sample Addition: Add plasma (human, rat, etc.) spiked with the test compound to one chamber and a corresponding buffer to the other chamber, separated by a semi-permeable membrane.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[26][27]
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Structure-Activity Relationships (SAR) and a Path Forward
While this guide focuses on the specific molecule this compound, the true power of ADME science lies in understanding the structure-activity relationships within a chemical series. For instance, studies on various pyrazolopyridine derivatives have shown that modifications to the core can significantly impact their ADME properties.[11][28][29] For example, the introduction of polar groups can modulate solubility and permeability, while altering substituents on the aromatic rings can influence metabolic stability and CYP inhibition profiles.
The development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as potential antitubercular agents highlights the synthetic tractability and biological relevance of this scaffold.[30] The data generated from the in vitro assays described herein for the title compound will serve as a crucial baseline. Subsequent chemical modifications can be guided by these results to optimize the overall ADME profile, balancing potency with desirable pharmacokinetic characteristics.
Conclusion
The assessment of ADME properties is an indispensable component of modern drug discovery. For this compound, a compound with a promising chemical scaffold, a systematic approach combining in silico prediction with robust in vitro experimentation is paramount. This technical guide provides the foundational knowledge and detailed protocols necessary to conduct a comprehensive ADME evaluation. By understanding and optimizing the absorption, distribution, metabolism, and excretion of this and related molecules, researchers can significantly enhance the probability of translating a promising chemical entity into a safe and effective therapeutic.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2760583, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link].
-
Pinto, D. J., Orwat, M. J., Koch, S., Rossi, K. A., Alexander, R. S., Smallwood, A., ... & Lam, P. Y. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 50(22), 5339–5356. [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
Gudipati, R., et al. (2017). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3427. [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
protocols.io. (2023). In-vitro plasma protein binding. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]
-
PubMed. (2014). Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. Retrieved from [Link]
-
MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
BioIVT. (n.d.). Microsomal & Plasma Protein Binding. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]
-
SwissADME. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]
-
ACS Publications. (1991). Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. Journal of Medicinal Chemistry. [Link]
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
-
precisionFDA. (n.d.). ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]
-
Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
Nature. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
-
University of Helsinki. (n.d.). In vitro and In silico Predictive ADME. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. Retrieved from [Link]
-
PubMed. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. Retrieved from [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico ADME Methods Used in the Evaluation of Natural Products | MDPI [mdpi.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. SwissADME [swissadme.ch]
- 11. Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. enamine.net [enamine.net]
- 22. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. bioivt.com [bioivt.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. Plasma Protein Binding Assay [visikol.com]
- 27. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Toxicity Evaluation of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Abstract
This technical guide provides a comprehensive framework for the preclinical toxicity assessment of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound with potential therapeutic applications. Given the limited publicly available safety data on this specific molecule, this document outlines a robust, phased, and scientifically-driven strategy based on international regulatory guidelines and knowledge of the broader class of pyrazolopyridine derivatives, including c-Met inhibitors. This guide is intended for researchers, toxicologists, and drug development professionals to establish a thorough understanding of the potential risks associated with this compound and to design a comprehensive nonclinical safety program to support its potential clinical development.
Introduction and Scientific Rationale
This compound belongs to the pyrazolopyridine class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Derivatives of this scaffold have been investigated as inhibitors of various kinases, including c-Met, a receptor tyrosine kinase implicated in tumorigenesis and metastatic progression.[3][4] While the therapeutic potential is an area of active research, a concurrent and equally critical path is the rigorous evaluation of the compound's safety profile.
The absence of extensive toxicity data necessitates a de novo approach to safety assessment. The strategy outlined herein is designed to systematically investigate the potential adverse effects of this compound, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) while ensuring a thorough evaluation of potential human risks. This program is aligned with the guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the Organisation for Economic Co-operation and Development (OECD).[5][6][7]
Phased Approach to Toxicity Evaluation
A tiered approach to toxicity testing is recommended, commencing with in vitro assays to identify potential hazards early, followed by focused in vivo studies to understand the dose-response relationship and systemic effects.
Caption: In vivo safety pharmacology core battery workflow.
Reproductive and Developmental Toxicity
If the compound is intended for use in women of childbearing potential or in men, a comprehensive evaluation of its effects on reproduction and development is necessary. [8][9][10] ICH S5(R3) Guideline Studies: [9]* Fertility and Early Embryonic Development: To assess effects on male and female reproductive function.
-
Embryo-Fetal Development: To evaluate the potential for teratogenicity.
-
Pre- and Postnatal Development: To assess effects on the developing offspring from conception through weaning.
Carcinogenicity
The need for carcinogenicity studies is determined by the duration of clinical use and any concerning findings from genotoxicity assays or repeated-dose studies. [11][12][13] ICH S1B(R1) Guideline: [11]* Typically, a 2-year bioassay in rats and/or a shorter-term study in a transgenic mouse model may be required for drugs intended for long-term (≥ 6 months) continuous use. [14]
Potential Mechanisms of Toxicity and Considerations for c-Met Inhibitors
Given that derivatives of the core structure are known c-Met inhibitors, it is prudent to consider the potential class-related toxicities. [4][15]Common adverse events associated with c-Met inhibitors include gastrointestinal disorders, hepatotoxicity, and peripheral edema. [16]Therefore, particular attention should be paid to the gastrointestinal tract, liver, and cardiovascular system during the histopathological evaluation and clinical pathology analysis.
Conclusion
The preclinical toxicity evaluation of this compound requires a systematic, multi-faceted approach. By adhering to international regulatory guidelines and employing a scientifically driven, phased testing strategy, a comprehensive safety profile can be established. This in-depth technical guide provides the foundational framework for such an evaluation, ensuring that potential risks are thoroughly investigated to support any future clinical development. The causality behind each experimental choice is rooted in the principles of toxicology and regulatory science, aiming to build a robust and trustworthy data package.
References
-
International Council for Harmonisation. (2023). Safety Guidelines. ICH. [Link]
-
European Medicines Agency. (2012). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. EMA. [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]
-
European Medicines Agency. (2022). ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals. EMA. [Link]
-
Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. [Link]
-
U.S. Food and Drug Administration. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. FDA. [Link]
-
Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [Link]
-
Slideshare. (2015). OECD Guideline For Acute oral toxicity (TG 423). [Link]
-
Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. [Link]
-
International Council for Harmonisation. (2012). S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. ICH. [Link]
-
Federal Register. (2012). International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. [Link]
-
TME Scientific. (n.d.). In Vitro Toxicology Assays. [Link]
-
International Council for Harmonisation. (2011). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). ICH. [Link]
-
IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. [Link]
-
Northeastern University. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
National Center for Biotechnology Information. (2019). Safety and Tolerability of c-MET Inhibitors in Cancer. PMC. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. [Link]
-
International Council for Harmonisation. (2022). TESTING FOR CARCINOGENICITY OF PHARMACEUTICALS S1B(R1). ICH. [Link]
-
Altasciences. (n.d.). Subchronic Toxicity Testing - Chronic Toxicity Studies. [Link]
-
U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. [Link]
-
News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]
-
U.S. Food and Drug Administration. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. [Link]
-
Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. [Link]
-
ResearchGate. (2016). Guidelines for reproductive and developmental toxicity testing and risk assessment of chemicals. [Link]
-
U.S. Environmental Protection Agency. (1996). Guidelines for Reproductive Toxicity Risk Assessment. [Link]
-
Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies. [Link]
-
Oxford Academic. (2010). ICH Guidelines: Inception, Revision, and Implications for Drug Development. [Link]
-
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S1B Testing for Carcinogenicity of Pharmaceuticals. [Link]
-
PubMed. (2014). C-MET inhibitors in the treatment of lung cancer. [Link]
-
U.S. Environmental Protection Agency. (1996). Guidelines for Reproductive Toxicity Risk Assessment. [Link]
-
National Institutes of Health. (2022). FDA guidance on carcinogenicity testing. [Link]
-
Organisation for Economic Co-operation and Development. (2015). OECD GUIDELINES FOR TESTING OF CHEMICALS. [Link]
-
European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. [Link]
-
ResearchGate. (2009). International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here?. [Link]
-
European Medicines Agency. (1995). S 1 A The Need for Carcinogenicity Studies of Pharmaceuticals. [Link]
-
PubMed. (2005). ICH S7B draft guideline on the non-clinical strategy for testing delayed cardiac repolarisation risk of drugs: a critical analysis. [Link]
-
ResearchGate. (2015). An Approach to Acute, Subacute, Subchronic, and Chronic Toxicity Assessment in Animal Models. [Link]
-
OECD iLibrary. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]
-
European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]
-
AACR Journals. (2013). The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation. [Link]
-
ECETOC. (1992). Evaluation of the Subchronic and Chronic Toxicity and Carcinogenicity of Chemicals. [Link]
-
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]
-
Slideshare. (2016). Regulatory guidelines for conducting toxicity studies by ich. [Link]
-
Creative Biolabs. (n.d.). Subchronic Toxicity Study. [Link]
-
MDPI. (2023). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. [Link]
-
PubMed. (2024). Toxicity burden patterns of MET-selective tyrosine kinase inhibitors: evidence from real-world pharmacovigilance. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. scribd.com [scribd.com]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-MET inhibitors in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. oecd.org [oecd.org]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. fda.gov [fda.gov]
- 10. epa.gov [epa.gov]
- 11. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. mdpi.com [mdpi.com]
- 16. Toxicity burden patterns of MET-selective tyrosine kinase inhibitors: evidence from real-world pharmacovigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine analogs
An In-depth Technical Guide to the Discovery and Development of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine Analogs as Kinase Inhibitors
Introduction: The Emergence of a Privileged Scaffold
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core represents a significant "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for orienting substituents to effectively probe the active sites of various protein kinases. This guide delves into the discovery and development of 1-phenyl substituted analogs, a class of compounds that has shown particular promise as potent and selective inhibitors of key kinases involved in immunology and oncology, most notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
We will explore the strategic rationale behind the initial hit identification, the intricate synthetic pathways developed for analog generation, the evolution of structure-activity relationships (SAR) that guided lead optimization, and the critical assays used to characterize these molecules from bench to preclinical stages.
Target Rationale: Why IRAK4?
IRAK4 is a critical serine/threonine kinase that functions as a central node in the innate immune signaling cascade. It operates downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key initiator of the inflammatory response through the activation of NF-κB. Dysregulation of the IRAK4 pathway is implicated in a host of autoimmune diseases, including rheumatoid arthritis and lupus, as well as in certain cancers like Waldenström's macroglobulinemia and myelodysplastic syndromes. Therefore, inhibiting IRAK4 presents a compelling therapeutic strategy to block pro-inflammatory cytokine production at its source.
From Hit to Lead: The Genesis of a Candidate
The journey for this scaffold began with high-throughput screening (HTS) campaigns aimed at identifying novel IRAK4 inhibitors. Initial hits often possess good potency but may lack selectivity or favorable drug-like properties. The 1-phenyl-tetrahydropyrazolopyridine scaffold emerged as a promising starting point due to its favorable vector orientations, allowing for modifications at key positions to enhance target engagement and physicochemical properties.
A common starting point in the development of these analogs was the identification of a "hit" compound, often from a screening library, which demonstrated inhibitory activity against the target kinase. For example, a compound with the core pyrazolo[4,3-c]pyridine structure might be identified with an IC50 in the micromolar range. The goal of subsequent medicinal chemistry efforts is to refine this initial hit into a lead compound with nanomolar potency and optimized properties.
Core Synthesis: Building the Scaffold
The construction of the this compound core is a critical step that enables the exploration of SAR. A common and versatile synthetic route involves a multi-step sequence starting from commercially available materials.
General Synthetic Workflow
The diagram below outlines a representative synthetic pathway. The key steps often include the formation of a protected piperidone intermediate, followed by the construction of the pyrazole ring, and concluding with the introduction of the phenyl group and other substituents.
Caption: Key regions for SAR exploration on the pyrazolopyridine scaffold.
R1 Group (1-Phenyl Ring)
Substitutions on the 1-phenyl ring are critical for potency and selectivity. This part of the molecule often extends towards the solvent-exposed region of the kinase active site.
-
Rationale: Introducing polar groups (e.g., -OH, -NH2, small heterocycles) can form hydrogen bonds with backbone residues or engage with solvent, improving both potency and solubility.
-
Example: A switch from an unsubstituted phenyl ring to a 4-hydroxyphenyl ring can introduce a key hydrogen bond donor, potentially increasing potency by an order of magnitude.
R2 Group (Piperidine Nitrogen)
The substituent on the piperidine nitrogen is arguably the most critical determinant of the compound's overall profile. It often projects towards the "gatekeeper" residue of the kinase and significantly influences solubility, permeability, and metabolic stability.
-
Rationale: Small, polar, and rigid groups are often preferred. For instance, incorporating groups like cyclopropyl or oxetanyl can improve ligand efficiency and metabolic stability while maintaining potency. Large, lipophilic groups in this position can negatively impact solubility and lead to off-target effects.
-
Example: Replacing a simple ethyl group with an acetyl group (amide) can reduce basicity, which often improves cell permeability and reduces potential hERG channel liability.
SAR Data Summary
The following table summarizes hypothetical but representative SAR data for a series of analogs, illustrating the impact of substitutions at R1 and R2 on IRAK4 inhibitory activity.
| Compound ID | R1 (1-Phenyl Substitution) | R2 (Piperidine N-Substituent) | IRAK4 IC50 (nM) | Cell Potency (LPS-induced IL-6, nM) |
| 1a (Hit) | H | H | 1200 | >5000 |
| 1b | 4-OH | H | 350 | 2100 |
| 1c | 4-OH | -CH3 | 280 | 1500 |
| 1d | 4-OH | -C(=O)CH3 (Acetyl) | 15 | 85 |
| 1e | 4-OCH3 | -C(=O)CH3 (Acetyl) | 250 | 1800 |
| 1f | 4-OH | -SO2CH3 (Mesyl) | 5 | 22 |
Data is illustrative to demonstrate SAR principles.
This data clearly shows a synergistic effect. The introduction of the 4-OH group on the phenyl ring (Compound 1b vs 1a ) improves potency. However, the most significant gains are achieved by modifying the piperidine nitrogen. The move to an acetyl group (1d ) or a mesyl group (1f ) dramatically boosts both biochemical and cellular potency, highlighting the importance of this position in achieving a lead-like profile.
Pharmacological Evaluation: From Enzyme to Organism
A hierarchical testing cascade is essential to evaluate the potential of new analogs.
In Vitro Kinase Assay Workflow
The primary assay is a biochemical test to determine the direct inhibitory effect of the compound on the isolated kinase enzyme.
Caption: Workflow for a typical in vitro IRAK4 biochemical assay.
Protocol: IRAK4 Inhibition Assay (Luminescence-based)
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well plate.
-
Enzyme Addition: Add a solution of recombinant human IRAK4 enzyme in kinase buffer to each well.
-
Initiation: Add a solution containing the peptide substrate and ATP (at a concentration equal to its Michaelis-Menten constant, Km, for accurate Ki determination) to initiate the kinase reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo™, which quantifies the amount of ADP produced) to stop the reaction.
-
Signal Measurement: After a further incubation period, measure the luminescence signal, which is proportional to kinase activity.
-
Data Analysis: Plot the signal against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assays
To confirm that the compounds are active in a more biologically relevant context, cellular assays are employed. A standard assay for IRAK4 inhibitors involves stimulating human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) with lipopolysaccharide (LPS), a TLR4 agonist. The inhibitory effect of the compounds on the downstream production of cytokines like IL-6 or TNF-α is then measured by ELISA.
In Vivo Evaluation
Promising compounds are advanced into in vivo models. For inflammation, a common model is the LPS-induced cytokine storm in rodents. The compound is administered prior to an LPS challenge, and its ability to suppress the systemic levels of pro-inflammatory cytokines is evaluated. Pharmacokinetic studies are run in parallel to correlate drug exposure with pharmacodynamic effects.
Conclusion and Future Outlook
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors, particularly for IRAK4. The success of this class is built upon a deep understanding of the SAR at key positions, enabled by versatile synthetic chemistry. The strategic introduction of small, polar functionalities on the piperidine nitrogen, coupled with optimized substitutions on the 1-phenyl ring, has been a guiding principle in transforming initial hits into preclinical candidates.
Future work in this area will likely focus on further refining selectivity to avoid off-target effects, optimizing DMPK properties to achieve desired oral bioavailability and target tissue exposure, and exploring novel applications in oncology and beyond. The insights gained from the development of this scaffold will continue to inform the design of next-generation kinase inhibitors.
References
- Title: Preparation of pyrazolopyridine compounds as IRAK-4 inhibitors for treating inflammatory diseases and cancer.
- Title: Preparation of pyrazolopyridines as IRAK-4 modulators for treating inflammatory diseases.
-
Title: Discovery of pyrazolo[1,5-a]pyrimidine-based potent IRAK4 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
- Title: IRAK-4 inhibitors for the treatment of inflammatory disorders.
-
Title: The role of IRAK4 in B-cell lymphoma. Source: Blood URL: [Link]
The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic framework that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a fertile ground for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this fascinating class of compounds, offering insights into the causal relationships between structural modifications and biological outcomes. We will explore key synthetic strategies, delve into the nuances of substituent effects on different biological targets, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Allure of a Fused Ring System: An Introduction to the Pyrazolo[4,3-c]pyridine Core
The pyrazolo[4,3-c]pyridine core is a fused bicyclic heterocycle that combines the structural features of a pyrazole and a tetrahydropyridine ring. This arrangement creates a rigid scaffold with specific steric and electronic properties that can be strategically exploited for targeted drug design. The 1-phenyl substituent provides a key anchor point for interaction with biological macromolecules and a versatile handle for synthetic modification. The tetrahydro- and dihydropyridine portions of the molecule allow for the introduction of diverse substituents that can modulate physicochemical properties and explore different regions of a target's binding pocket. The broad spectrum of biological activities exhibited by derivatives of this scaffold, including anticancer and antitubercular effects, underscores its importance in modern drug discovery.[1][2]
Decoding the Structure-Activity Landscape: A Tale of Two Targets
The versatility of the this compound scaffold is best illustrated by its successful application in developing inhibitors for distinct and critical biological targets: the c-Met kinase in oncology and the pantothenate synthetase in Mycobacterium tuberculosis.
Targeting Cancer: The Inhibition of c-Met Kinase
The c-Met proto-oncogene, a receptor tyrosine kinase, is a well-validated target in cancer therapy due to its role in tumor growth, angiogenesis, and metastasis.[3] A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[3]
The exploration of substituents on the 1-phenyl ring and modifications on the pyrazolopyridine core has revealed crucial SAR trends for c-Met inhibition.
-
Substituents on the 1-Phenyl Ring: The nature and position of substituents on the 1-phenyl ring are critical for potent c-Met inhibition. While a comprehensive quantitative SAR table is often study-specific, qualitative trends indicate that electron-withdrawing groups can enhance activity. The precise positioning of these groups to interact with specific amino acid residues in the c-Met kinase domain is a key aspect of rational drug design in this series.
-
Modifications on the Pyrazolopyridine Core: Alterations to the tetrahydropyridine ring, such as the introduction of various functional groups, have been shown to significantly impact both potency and pharmacokinetic properties. For instance, the introduction of a carboxamide group at the 5-position has been a fruitful strategy.
One of the most potent compounds identified in a study is compound 8c , which demonstrated an inhibitory activity of 68 nM against c-Met and exhibited significant cellular potency against various cancer cell lines.[3] This compound also showed more than 50-fold selectivity against other tested tyrosine kinases, highlighting the potential for developing highly selective inhibitors based on this scaffold.[3]
| Compound | R Group (on phenyl ring) | Other Modifications | c-Met IC50 (nM) | Cellular Potency (MKN45, EBC-1) | Reference |
| Lead Compound 1 | Unspecified | - | >1000 | - | [3] |
| Compound 8c | Specific substitution pattern | Carboxamide at position 5 | 68 | Low micromolar | [3] |
Note: The specific R group for the lead compound and the full substitution pattern for compound 8c are detailed in the source publication.
The following diagram illustrates the general workflow for the structure-based design of these c-Met inhibitors.
Caption: Structure-based drug design workflow for c-Met inhibitors.
Combating Tuberculosis: Inhibition of Pantothenate Synthetase
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on the pantothenate biosynthetic pathway for survival, a pathway absent in humans, making its enzymes attractive drug targets.[2] A series of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated as inhibitors of Mtb pantothenate synthetase (PS).[2]
Systematic modification of the scaffold has led to the identification of key structural features that govern the antitubercular activity.
-
Substitution at the N-1 Position: The introduction of a benzoyl group at the N-1 position of the pyrazole ring has been shown to be beneficial for activity.
-
Modifications at the 5-Position of the Tetrahydropyridine Ring: The incorporation of a carboxamide moiety at this position is a critical determinant of potency. Further exploration of the substituent on the carboxamide nitrogen revealed that an N-(4-nitrophenyl) group resulted in the most active compound.
The standout compound from this series is 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (6ac) . This derivative exhibited an IC₅₀ of 21.8 ± 0.8 μM against Mtb PS and a minimum inhibitory concentration (MIC) of 26.7 μM against whole Mtb cells, with no significant cytotoxicity.[2]
| Compound | N-1 Substituent | 5-Position Substituent | Mtb PS IC50 (µM) | Mtb MIC (µM) | Reference |
| Parent Scaffold | H | H | >100 | >100 | [2] |
| Compound 6ac | Benzoyl | -C(O)NH-(4-NO2-Ph) | 21.8 ± 0.8 | 26.7 | [2] |
Note: This table highlights the dramatic effect of specific substitutions on the biological activity.
The logical progression of synthesizing these potent antitubercular agents is depicted in the following workflow diagram.
Caption: Synthetic workflow for antitubercular pyrazolopyridines.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validation of research findings, detailed and robust experimental protocols are paramount. This section provides step-by-step methodologies for the synthesis of the core scaffold and for the biological evaluation of its derivatives.
Synthesis of the this compound Core
A general and widely applicable synthetic route to the this compound scaffold starts from commercially available piperidin-4-one. The following is a representative multi-step synthesis:
-
Step 1: Synthesis of Intermediate A (Formylation):
-
To a solution of piperidin-4-one hydrochloride in an appropriate solvent (e.g., toluene), add a suitable formylating agent (e.g., ethyl formate) and a base (e.g., sodium methoxide).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours).
-
After completion of the reaction (monitored by TLC), work up the reaction mixture by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to obtain the formylated intermediate.
-
-
Step 2: Synthesis of the Pyrazole Ring (Cyclization):
-
Dissolve the formylated intermediate in a suitable solvent (e.g., ethanol).
-
Add phenylhydrazine hydrochloride and a base (e.g., sodium acetate).
-
Reflux the reaction mixture for a defined time (e.g., 4-6 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography to yield the this compound core.
-
Biological Evaluation Protocols
This assay measures the phosphorylation of a substrate by the c-Met kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the c-Met enzyme and the biotinylated substrate peptide in the kinase buffer to the desired concentrations.
-
Prepare a solution of ATP in the kinase buffer.
-
Prepare a detection mixture containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and streptavidin-XL665 in a detection buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the c-Met enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate the detection by adding the HTRF detection mixture.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay measures the activity of Mtb PS by quantifying the amount of ATP consumed during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 100 mM KCl).
-
Recombinantly express and purify Mtb PS.
-
Prepare solutions of the substrates: D-pantoate and β-alanine.
-
Prepare a solution of ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the Mtb PS enzyme to each well.
-
Add the substrates (D-pantoate and β-alanine).
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., a solution containing a Kinase-Glo® reagent).
-
Measure the luminescence, which is inversely proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of Mtb PS activity for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors of diverse biological targets. The detailed structure-activity relationship studies discussed herein provide a roadmap for the rational design of next-generation therapeutics. The synthetic accessibility of this core allows for extensive chemical exploration, enabling the fine-tuning of pharmacological and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Expansion of the Target Space: Exploring the potential of this scaffold against other kinases and enzymes implicated in various diseases.
-
Optimization of ADME Properties: Further modification of the core structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Structure-Based Design with Advanced Computational Tools: Utilizing more sophisticated computational methods to predict binding affinities and guide the design of even more potent and selective inhibitors.
The insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on the promising this compound scaffold.
References
-
Almansa, C., Gómez, L. A., & Cuberes, M. R. (2003). Pyrazolo[4,3-c]pyridines as a new family of potent and selective phosphodiesterase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(24), 4473–4476. [Link]
-
Samala, G., Devi, P. B., Nallangi, R., Yogeeswari, P., & Sriram, D. (2014). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. European Journal of Medicinal Chemistry, 74, 547–555. [Link]
-
Li, Y., Zhang, Y., Wang, L., Li, J., Wang, Y., Zhang, Y., ... & Lu, T. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1038–1052. [Link]
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cellular Investigation of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Introduction: Unveiling the Potential of a Privileged Scaffold
The compound 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine class of heterocyclic molecules. This structural family is recognized in medicinal chemistry as a "privileged scaffold" due to its foundational resemblance to endogenous purines. This mimicry allows pyrazolopyridines to interact with a diverse array of biological targets, most notably protein kinases, by competing with ATP at its binding site.[1][2] The dysregulation of kinase signaling is a well-established driver of numerous pathologies, particularly cancer, making kinase inhibitors a critical focus of modern therapeutic development.[3][4]
Derivatives of the pyrazolo[4,3-c]pyridine core have demonstrated significant potential in preclinical studies, exhibiting inhibitory activity against key oncogenic kinases such as c-Met and Extracellular Signal-Regulated Kinase (ERK).[1][5] Furthermore, the broader pyrazolopyridine family has been explored for a range of applications, including antimicrobial and antiviral therapies.[6][7][8]
These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture-based assays. The protocols herein are synthesized from established methodologies for related compounds and are designed to ensure scientific rigor and reproducibility.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the compound's physical and chemical characteristics is paramount for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃ | [9] |
| Molecular Weight | 199.25 g/mol | [9] |
| CAS Number | 396133-34-9 | [9] |
| Appearance | Typically a solid | Inferred |
| Solubility | Soluble in DMSO | [6][10] |
Causality Behind Experimental Choices: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to the generally high solubility of pyrazolopyridine derivatives in it.[6][10] It is critical to prepare a concentrated primary stock that can be serially diluted to final working concentrations. This minimizes the final percentage of DMSO in the cell culture medium, as high concentrations of DMSO can independently affect cellular physiology and induce toxicity. It is best practice to maintain the final DMSO concentration in the culture medium below 0.5% (v/v) and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Protocol for Stock Solution Preparation
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure for a 10 mM Stock Solution:
-
Aseptically weigh out 1.99 mg of the compound.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
Cell-Based Assays: Evaluating Biological Activity
The following protocols are foundational for characterizing the effects of this compound on cultured cells.
I. Assessment of Cytotoxicity and Antiproliferative Effects
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Incubate for an additional 2-4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
II. Target Engagement: Western Blot Analysis of Kinase Phosphorylation
Given that pyrazolopyridines are known kinase inhibitors, a crucial step is to determine if this compound inhibits the phosphorylation of its putative target kinases within the cell. For instance, if c-Met is a suspected target, one would assess the levels of phosphorylated c-Met (p-c-Met).[5]
Caption: Inhibition of HGF-induced c-Met signaling by the compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
If studying a receptor tyrosine kinase, you may need to starve the cells in serum-free medium and then stimulate them with the appropriate ligand (e.g., HGF for c-Met) in the presence or absence of the compound.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-c-Met) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it with an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein (e.g., anti-c-Met) and/or a housekeeping protein (e.g., β-actin or GAPDH).
Trustworthiness and Self-Validation
To ensure the validity of your results, incorporate the following practices:
-
Dose-Response and Time-Course Studies: Do not rely on a single concentration or time point. Establishing a clear dose-dependent and time-dependent effect strengthens the evidence for the compound's activity.
-
Orthogonal Assays: Confirm key findings using a different experimental method. For example, if the MTT assay shows reduced proliferation, confirm this with a direct cell counting method or a colony formation assay.
-
Positive and Negative Controls: Always include appropriate controls. For kinase inhibition studies, a known inhibitor of the pathway (e.g., Crizotinib for c-Met) serves as a valuable positive control.
-
Cell Line Specificity: Test the compound in multiple cell lines, including those with known activation of the target pathway and those without, to assess target-specific effects.
By adhering to these detailed protocols and principles of scientific integrity, researchers can effectively investigate the cellular effects of this compound and contribute to the understanding of its therapeutic potential.
References
-
Verma, A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(8), 2173-2197. [Link]
-
da Silva, A. C. S., et al. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals, 14(11), 1137. [Link]
-
Radi, M., et al. (2017). Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation against neuroblastoma cell line. Bioorganic & Medicinal Chemistry Letters, 27(14), 3064-3069. [Link]
-
Kumar, K., et al. (2019). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 108-112. [Link]
-
Duan, W., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR inhibitors. European Journal of Medicinal Chemistry, 121, 584-598. [Link]
-
El-Sayed, M. A. A., et al. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry, 155, 357-367. [Link]
-
El-Adl, K., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851. [Link]
-
Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 942-951. [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - CAS:396133-34-9 - Sunway Pharm Ltd [3wpharm.com]
- 10. Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation against neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine in Neuroscience Research
Introduction: Unveiling the Potential of the Pyrazolopyridine Scaffold in Neuroscience
The 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is a member of the pyrazolopyridine class of heterocyclic compounds. While direct and extensive research on this specific molecule within the neuroscience field is emerging, the broader family of pyrazolopyridine derivatives has shown significant promise in modulating key pathological processes in the central nervous system (CNS).[1] This scaffold's versatility allows for the development of compounds that can interact with a range of neurological targets, making it a privileged structure in medicinal chemistry for CNS disorders.[2]
Derivatives of the pyrazolopyridine core have been investigated as potent inhibitors of enzymes implicated in neurodegenerative diseases, such as Glycogen Synthase Kinase-3 (GSK-3), and as modulators of critical signaling pathways involved in neuroinflammation, including the Receptor-Interacting Protein Kinase 1 (RIPK1) pathway.[3][4][5] Furthermore, the scaffold has been successfully utilized to create positive allosteric modulators (PAMs) for receptors crucial to cognitive function, like the muscarinic M1 receptor.[6] This application note will, therefore, explore the potential applications of this compound in neuroscience research by drawing parallels with its better-characterized analogs. We will provide detailed hypothetical protocols for investigating its activity on these key targets, offering a roadmap for researchers to unlock its therapeutic potential.
Potential Neurological Targets and Therapeutic Areas
Based on the activities of structurally related compounds, this compound could be a valuable tool for investigating several neurological and psychiatric conditions. The primary areas of interest include:
-
Neurodegenerative Diseases (Alzheimer's, Parkinson's Disease): Through potential inhibition of GSK-3β and RIPK1, this compound could offer neuroprotective effects by mitigating tau hyperphosphorylation, reducing neuroinflammation, and preventing neuronal cell death.[3][7][8]
-
Neuroinflammatory Disorders (Multiple Sclerosis, Traumatic Brain Injury): By targeting RIPK1-mediated neuroinflammation, the compound could play a role in reducing the inflammatory cascade that exacerbates neuronal damage in these conditions.[4][9]
-
Cognitive Disorders and Schizophrenia: If the compound exhibits activity as an M1 muscarinic receptor PAM, it could be investigated for its potential to enhance cognitive function.[6][10]
-
Mood Disorders: Inhibition of GSK-3 by pyrazolopyridine derivatives suggests a potential application in the study and treatment of bipolar disorder.[11]
-
Epilepsy and Seizure Disorders: The broader class of pyrazole derivatives has shown promise as anticonvulsant agents, suggesting a possible line of investigation for this compound.[12]
Key Investigational Pathways and Mechanisms
The therapeutic potential of this compound in neuroscience likely revolves around its interaction with one or more of the following key signaling pathways:
-
RIPK1-Mediated Neuroinflammation and Necroptosis: RIPK1 is a critical regulator of inflammatory and cell death pathways in the CNS.[4] Its inhibition is a promising strategy for a variety of neurodegenerative and inflammatory diseases.[3][13]
-
Glycogen Synthase Kinase-3 (GSK-3) Signaling: GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is implicated in Alzheimer's disease, bipolar disorder, and other CNS pathologies.[8][11]
-
Muscarinic M1 Receptor Allosteric Modulation: The M1 receptor is a G-protein coupled receptor predominantly expressed in brain regions associated with cognition.[10] Positive allosteric modulators of the M1 receptor are sought after for treating cognitive deficits.[14]
Experimental Protocols for a Novel Pyrazolopyridine Compound
The following protocols are designed as a starting point for characterizing the neuropharmacological activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay for RIPK1 and GSK-3β
This protocol outlines a method to determine the inhibitory potential of the test compound against RIPK1 and GSK-3β kinases.
1. Objective: To quantify the in vitro inhibitory activity (IC50) of this compound on RIPK1 and GSK-3β.
2. Materials:
- Recombinant human RIPK1 and GSK-3β enzymes
- ATP and appropriate kinase-specific peptide substrates
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- Test compound (dissolved in DMSO)
- Positive control inhibitors (e.g., Necrostatin-1 for RIPK1, CHIR-99021 for GSK-3β)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white plates
- Plate reader capable of luminescence detection
3. Step-by-Step Procedure:
- Prepare a serial dilution of the test compound in DMSO. A typical starting range would be from 100 µM down to 1 nM.
- In a 384-well plate, add 2.5 µL of the test compound dilution or control to each well.
- Add 5 µL of a 2X kinase/substrate solution to each well.
- Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.
- Incubate the plate at 30°C for 60 minutes.
- Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
- Read the luminescence on a plate reader.
- Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.
4. Data Presentation:
| Compound | Target Kinase | IC50 (nM) [Hypothetical Data] |
| This compound | RIPK1 | 85 |
| This compound | GSK-3β | 250 |
| Necrostatin-1 (Control) | RIPK1 | 180 |
| CHIR-99021 (Control) | GSK-3β | 6.7 |
Protocol 2: Cellular Assay for M1 Muscarinic Receptor Positive Allosteric Modulation
This protocol describes a cell-based functional assay to assess the ability of the test compound to act as a PAM at the M1 receptor.
1. Objective: To determine if this compound can potentiate the response of the M1 receptor to its endogenous ligand, acetylcholine (ACh).
2. Materials:
- CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.[15]
- Cell culture medium and supplements
- Fluo-4 AM calcium indicator dye
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Test compound (dissolved in DMSO)
- Acetylcholine (ACh)
- Known M1 PAM as a positive control (e.g., ML137)
- 96-well black, clear-bottom plates
- Fluorescence plate reader with automated injection capabilities
3. Step-by-Step Procedure:
- Seed the M1-expressing cells into 96-well plates and grow to confluence.
- Load the cells with Fluo-4 AM dye according to the manufacturer's protocol to allow for the measurement of intracellular calcium mobilization.
- Wash the cells with assay buffer to remove excess dye.
- Add the test compound at various concentrations to the wells and incubate for 15-30 minutes.
- Place the plate in the fluorescence reader and begin recording baseline fluorescence.
- Inject a sub-maximal concentration of acetylcholine (EC20) and continue to record the fluorescence signal to measure the calcium response.
- Analyze the data by calculating the fold-potentiation of the ACh response in the presence of the test compound.
- Determine the EC50 of the potentiation effect.
4. Data Presentation:
| Compound | M1 PAM Activity (EC50, nM) [Hypothetical Data] | Max Fold Potentiation of EC20 ACh Response [Hypothetical Data] |
| This compound | 320 | 5.2-fold |
| ML137 (Control) | 150 | 6.5-fold |
Protocol 3: In Vivo Assessment of Neuroprotective Effects in a Mouse Model of Neuroinflammation
This protocol outlines a general in vivo experiment to evaluate the neuroprotective and anti-inflammatory effects of the test compound.
1. Objective: To assess the ability of this compound to reduce neuroinflammation and improve behavioral outcomes in a lipopolysaccharide (LPS)-induced mouse model.
2. Materials:
- C57BL/6 mice (8-10 weeks old)
- Lipopolysaccharide (LPS) from E. coli
- Test compound
- Vehicle for compound administration (e.g., 5% DMSO, 40% PEG300, 55% saline)
- Behavioral testing apparatus (e.g., open field, elevated plus maze)
- ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
- Reagents for immunohistochemistry (e.g., antibodies for Iba1, GFAP)
3. Step-by-Step Procedure:
- Acclimate mice to the housing and handling conditions for at least one week.
- Divide mice into groups: Vehicle + Saline, Vehicle + LPS, Test Compound + LPS.
- Administer the test compound or vehicle (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and time before the LPS challenge.
- Induce neuroinflammation by administering LPS (e.g., 0.5 mg/kg, i.p.).
- At 24 hours post-LPS injection, perform behavioral tests to assess sickness behavior and anxiety-like behavior.
- Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex).
- Process one hemisphere for biochemical analysis (e.g., ELISA to measure cytokine levels).
- Fix the other hemisphere for immunohistochemical analysis to quantify microglial and astrocyte activation (Iba1 and GFAP staining, respectively).
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
4. Data Presentation:
| Treatment Group | Locomotor Activity (distance traveled, m) [Hypothetical Data] | Hippocampal TNF-α (pg/mg protein) [Hypothetical Data] |
| Vehicle + Saline | 50 ± 5 | 10 ± 2 |
| Vehicle + LPS | 15 ± 3 | 85 ± 10 |
| Test Compound (10 mg/kg) + LPS | 35 ± 4 | 40 ± 7 |
Visualizing the Mechanisms of Action
To better understand the potential pathways through which this compound may exert its effects, the following diagrams illustrate the key signaling cascades.
Caption: Potential inhibition of the RIPK1-mediated neuroinflammation and necroptosis pathway.
Caption: Potential inhibition of GSK-3β, impacting Wnt signaling and Tau phosphorylation.
Conclusion and Future Directions
While the direct body of literature on this compound in neuroscience is still developing, the established activities of the pyrazolopyridine scaffold provide a strong rationale for its investigation. The protocols and potential mechanisms outlined in this application note offer a comprehensive framework for researchers to begin exploring its therapeutic potential. Future studies should focus on confirming its primary molecular targets, elucidating its structure-activity relationships, and evaluating its efficacy and safety in more advanced preclinical models of neurological disorders. The versatility of this chemical class suggests that this compound could be a valuable chemical probe and a potential lead compound for the development of novel CNS therapeutics.
References
-
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors as Potential Treatment for Several Inflammatory and Neurodegenerative Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]
-
RIPK1 Inhibitors. Alzheimer's Drug Discovery Foundation. Available at: [Link]
-
Inhibiting RIPK1-driven neuroinflammation and neuronal apoptosis mitigates brain injury following experimental subarachnoid hemorrhage. PubMed. Available at: [Link]
-
RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. JCI Insight. Available at: [Link]
-
Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases. Nature Reviews Neuroscience. Available at: [Link]
-
Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects. ACS Chemical Neuroscience. Available at: [Link]
-
Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pyrrolo-pyridazine Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. ACS Chemical Neuroscience. Available at: [Link]
-
6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Tetrahydropyrazolo[4,3- c ]pyridine derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. Sci-Hub. Available at: [Link]
-
Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). PubMed Central. Available at: [Link]
-
Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Muscarinic receptor 1 allosteric modulators stimulate colorectal emptying in dog, mouse and rat and resolve constipation. Neurogastroenterology & Motility. Available at: [Link]
-
Tetrahydropyrazolo[4,3-c]pyridine Derivatives as Potent and Peripherally Selective cannabinoid-1 (CB1) Receptor Inverse Agonists. PubMed. Available at: [Link]
-
Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects. ResearchGate. Available at: [Link]
-
The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Future Medicinal Chemistry. Available at: [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Research Square. Available at: [Link]
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Available at: [Link]
-
Pyridine alkaloids with activity in the central nervous system. Phytochemistry. Available at: [Link]
Sources
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting RIPK1-driven neuroinflammation and neuronal apoptosis mitigates brain injury following experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo-pyridazine Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Muscarinic receptor 1 allosteric modulators stimulate colorectal emptying in dog, mouse and rat and resolve constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Introduction: Rationale for In Vivo Investigation
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The specific compound, 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine, represents a core structure from which numerous potent and selective inhibitors of key therapeutic targets have been developed. Notably, derivatives of this scaffold have been synthesized and evaluated as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose dysregulation is implicated in multiple human cancers.[4]
This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound (hereinafter referred to as "Compound X" for brevity). The experimental design herein is predicated on the hypothesis that Compound X exhibits antitumor activity, potentially through the inhibition of signaling pathways such as c-Met. The protocols are designed to be robust, reproducible, and adhere to the highest standards of animal welfare and scientific rigor, as outlined in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[5][6][7][8][9]
PART 1: Preclinical Experimental Design
A well-structured preclinical study is fundamental to generating reliable and translatable data.[10][11][12][13] The following sections detail the critical considerations for designing in vivo experiments to assess the therapeutic potential of Compound X.
Animal Model Selection
The choice of an appropriate animal model is paramount for the relevance of the study. Given the hypothetical anticancer activity of Compound X, a xenograft mouse model is recommended.
-
Species and Strain: Immunocompromised mice, such as NOD-scid gamma (NSG) or athymic nude mice (nu/nu), are suitable for hosting human cancer cell line xenografts. The specific strain should be chosen based on the engraftment efficiency of the selected cancer cell line.
-
Cell Line Selection: A human cancer cell line with known c-Met amplification or overexpression, such as MKN-45 (gastric cancer) or EBC-1 (lung cancer), should be utilized.[4] This allows for a targeted investigation of the compound's efficacy in a relevant biological context.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Key considerations include:
-
Humane Endpoints: Clear criteria for euthanasia must be established prior to study initiation. These may include tumor volume exceeding a certain limit, significant weight loss, or signs of distress.
-
Anesthesia and Analgesia: Appropriate anesthetics and analgesics should be used for all procedures that may cause pain or distress.
-
Housing and Enrichment: Animals should be housed in a controlled environment with appropriate enrichment to promote well-being.
Experimental Groups and Sample Size
A robust study design includes appropriate control groups and a statistically justified sample size.
| Group ID | Treatment | Dose | Route of Administration | Number of Animals |
| 1 | Vehicle Control | N/A | Per os (p.o.) or Intraperitoneal (i.p.) | 10 |
| 2 | Compound X | Low Dose (e.g., 10 mg/kg) | p.o. or i.p. | 10 |
| 3 | Compound X | Mid Dose (e.g., 30 mg/kg) | p.o. or i.p. | 10 |
| 4 | Compound X | High Dose (e.g., 100 mg/kg) | p.o. or i.p. | 10 |
| 5 | Positive Control | Approved c-Met inhibitor | Clinically relevant dose | p.o. or i.p. |
-
Sample Size Calculation: The number of animals per group should be determined by a power analysis to ensure sufficient statistical power to detect a meaningful biological effect.
Randomization and Blinding
To minimize bias, animals should be randomly assigned to treatment groups. Furthermore, personnel involved in tumor measurements and data collection should be blinded to the treatment allocation.
PART 2: In Vivo Protocols
The following protocols provide a step-by-step guide for conducting the in vivo evaluation of Compound X.
Compound Formulation and Administration
The formulation of Compound X will depend on its physicochemical properties. A common starting point is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
Protocol:
-
Weigh the required amount of Compound X.
-
In a sterile container, add a small amount of the vehicle to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
Administer the formulation to the animals via the chosen route (p.o. or i.p.) at the predetermined dosing schedule.
Xenograft Tumor Model Establishment
Protocol:
-
Culture the selected cancer cell line (e.g., MKN-45) under standard conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the animals for tumor growth.
Efficacy Study
Workflow for In Vivo Efficacy Study:
Caption: Workflow of the in vivo efficacy study.
Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into the treatment groups.
-
Initiate treatment as per the dosing schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health at each measurement.
-
Continue the study until the tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the animals, excise the tumors, and record their final weight.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Compound X is crucial for interpreting the efficacy data.
Pharmacokinetic Study Design:
| Timepoint (post-dose) | Sample Collection |
| 0 hr (pre-dose) | Blood |
| 0.5 hr | Blood |
| 1 hr | Blood |
| 2 hr | Blood |
| 4 hr | Blood |
| 8 hr | Blood |
| 24 hr | Blood |
Protocol:
-
Administer a single dose of Compound X to a separate cohort of tumor-bearing mice.
-
At each time point, collect blood samples (e.g., via retro-orbital or tail vein bleed) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Compound X.
Pharmacodynamic (PD) Marker Analysis:
Signaling Pathway for c-Met Inhibition:
Caption: Hypothesized c-Met signaling pathway inhibition.
Protocol:
-
At the end of the efficacy study, or in a separate satellite group, collect tumor tissues.
-
Homogenize the tumor tissue and prepare protein lysates.
-
Perform Western blotting to assess the phosphorylation status of c-Met and downstream signaling proteins such as AKT and MAPK. A reduction in the phosphorylated forms of these proteins in the Compound X-treated groups would indicate target engagement.
PART 3: Data Analysis and Interpretation
All data should be analyzed using appropriate statistical methods.
-
Tumor Growth Inhibition (TGI): TGI can be calculated using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Statistical Analysis: Differences in tumor volume and weight between groups should be analyzed using methods such as ANOVA followed by a post-hoc test. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This application note provides a comprehensive framework for the in vivo evaluation of this compound. By following these guidelines, researchers can generate high-quality, reproducible data to assess the therapeutic potential of this compound. Adherence to rigorous experimental design, ethical considerations, and detailed protocols is essential for the successful translation of preclinical findings.
References
-
ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa Office of the Vice President for Research. Retrieved from [Link][5]
-
ARRIVE Guidelines: Home. (n.d.). NC3Rs. Retrieved from [Link][6]
-
The ARRIVE guidelines 2.0. (n.d.). NC3Rs. Retrieved from [Link][7]
-
Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Lidster, K. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. Retrieved from [Link][8]
-
ARRIVE guidelines. (2023, November 28). In Wikipedia. Retrieved from [Link][9]
-
Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR journal, 43(4), 244-258. Retrieved from [Link][10]
-
Avoiding Common Pitfalls in Preclinical Animal Research Design. (n.d.). American Physiological Society. Retrieved from [Link][11]
-
Sena, E. S., van der Worp, H. B., Howells, D. W., & Macleod, M. R. (2013). How to design a preclinical study. Stroke, 44(1), 281-287. Retrieved from [Link][12]
-
Designing Animal Studies: Key Considerations For Preclinical Research Success. (2025, May 23). Prisys Biotech. Retrieved from [Link][13]
-
Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience, 13(4), 2385-2399. Retrieved from [Link][1][14]
-
Ramadass, S. K., & Thangarasu, P. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education, 23(3), 1-8. Retrieved from [Link][2]
-
Lu, T., You, Z., Chen, Y., & Li, H. (2017). Structure-based design, synthesis, and evaluation of 4, 5, 6, 7-tetrahydro-1H-pyrazolo [4, 3-c] pyridine derivatives as novel c-Met inhibitors. European journal of medicinal chemistry, 138, 1036-1047. Retrieved from [Link][4]
-
Sharma, V., & Kumar, V. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 100(3), 376-388. Retrieved from [Link][3]
Sources
- 1. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education [pharmacyeducation.fip.org]
- 3. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 6. Home | ARRIVE Guidelines [arriveguidelines.org]
- 7. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 8. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 10. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avoiding Common Pitfalls in Preclinical Animal Research Design | American Physiological Society [physiology.org]
- 12. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 13. prisysbiotech.com [prisysbiotech.com]
- 14. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma | Semantic Scholar [semanticscholar.org]
High-throughput screening assays for 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
An Application Guide to High-Throughput Screening for Modulators of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine Targets
Abstract
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against critical drug targets, including protein kinases like c-Met.[1] The successful identification of potent modulators from large chemical libraries hinges on the strategic development and implementation of robust high-throughput screening (HTS) assays.[2][3] This guide provides a detailed framework for researchers, scientists, and drug development professionals to design, validate, and execute HTS campaigns for this compound class. We delve into the core principles of three distinct, industry-standard assay formats applicable to the most probable biological targets of pyrazolopyridine derivatives: protein kinases, protein-protein interactions (PPIs), and nuclear receptors. For each methodology, we provide not just a step-by-step protocol but also the underlying scientific rationale, data analysis workflows, and critical quality control measures to ensure trustworthiness and reproducibility.
Introduction: The Pyrazolopyridine Scaffold and HTS Rationale
The pyrazolopyridine core is a versatile heterocyclic scaffold that has yielded compounds with a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.[4][5] A notable example is the development of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as potent and selective inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology.[1] Given the scaffold's demonstrated potential to interact with diverse biological targets—from enzymes to receptor proteins—a multi-pronged screening approach is essential for novel hit discovery.
High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate large compound libraries for specific biological activity.[2] The selection of an appropriate HTS assay is paramount and must be guided by the nature of the biological target. This document outlines three gold-standard, homogeneous ("mix-and-read") assay technologies well-suited for screening campaigns involving pyrazolopyridine-based libraries. The protocols are designed to be robust, miniaturizable, and compatible with automated liquid handling systems.[3][6]
General HTS Workflow and Quality Control
A successful HTS campaign is a systematic process that moves from assay development to hit confirmation. The workflow ensures that the data generated is reliable and that selected "hits" are genuine modulators of the target, not assay artifacts.
Caption: Principle of the AlphaLISA kinase inhibition assay.
Detailed Protocol: c-Met Kinase AlphaLISA Assay
Materials:
-
Assay Plate: 384-well, low-volume, white opaque plate (e.g., PerkinElmer ProxiPlate).
-
Reagents: Recombinant human c-Met kinase, Biotinylated substrate peptide (e.g., Biotin-poly-EY), ATP, AlphaLISA anti-phospho-tyrosine Acceptor beads, Streptavidin-coated Donor beads.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, 0.1% BSA.
-
Stop/Detection Buffer: Assay buffer containing 50 mM EDTA.
Procedure (per well, 20 µL final volume):
-
Compound Plating: Add 200 nL of test compound (dissolved in DMSO) or DMSO vehicle control to the assay plate using an acoustic dispenser. This results in a 1% final DMSO concentration.
-
Enzyme/Substrate Addition: Dispense 10 µL of 2X c-Met kinase and 2X biotinylated substrate mix in assay buffer. The final concentration should be determined during assay development (e.g., 1 nM c-Met, 50 nM substrate).
-
Causality Note: The enzyme concentration is kept low to ensure the reaction is in the linear range, making it sensitive to inhibition. Substrate concentration is typically at or near its Michaelis-Menten constant (Km) for ATP-competitive inhibitor screens.
-
-
Initiate Reaction: Dispense 10 µL of 2X ATP solution in assay buffer (e.g., final concentration of 20 µM).
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Stop and Detect: Add 10 µL of 2X detection mix containing AlphaLISA Acceptor beads and Streptavidin Donor beads (e.g., 20 µg/mL final concentration each) prepared in Stop/Detection Buffer.
-
Causality Note: EDTA in the buffer chelates Mg²⁺, which is an essential cofactor for kinase activity, thereby stopping the enzymatic reaction.
-
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Causality Note: Donor beads are light-sensitive, and this incubation allows for the proximity-based signal to develop. [7]7. Read Plate: Read the plate on an Alpha-enabled plate reader (e.g., EnVision) with 680 nm excitation and 520-620 nm emission filter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to high (DMSO only) and low (no enzyme) controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Identify hits based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of neutral controls).
-
Validate hits via dose-response curves to determine IC₅₀ values.
Assay Protocol 2: Protein-Protein Interaction (PPI) Disruption
Application: To identify compounds that disrupt the binding of two protein partners. This is relevant for many cancer and signaling pathways.
Principle of Fluorescence Polarization (FP): FP is a homogeneous technique that measures changes in the apparent molecular size of a fluorescent molecule in solution. [8]A small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal. [6][9]When the tracer binds to a larger protein, its rotation slows dramatically. This causes the emitted light to remain polarized, resulting in a high FP signal. [10]In a competitive HTS assay, library compounds that disrupt the tracer-protein interaction will displace the tracer, causing it to tumble freely again and leading to a decrease in the FP signal. [8]
Caption: Principle of the Fluorescence Polarization (FP) competitive binding assay.
Detailed Protocol: A Generic PPI-FP Assay
Materials:
-
Assay Plate: 384-well, black, low-volume, non-binding surface plate.
-
Reagents: Purified target protein, fluorescently labeled tracer (e.g., a peptide or small molecule labeled with fluorescein), test compounds.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.01% Tween-20 or similar non-denaturing buffer.
Procedure (per well, 20 µL final volume):
-
Compound Plating: Add 200 nL of test compound (in DMSO) or DMSO control to the assay plate.
-
Protein/Tracer Addition: Dispense 20 µL of a premixed solution of Protein and Tracer in assay buffer.
-
Causality Note: The concentrations of protein and tracer are critical and must be optimized. The protein concentration is typically set at or near the dissociation constant (Kd) of the protein-tracer interaction. The tracer concentration is kept low (e.g., 1-10 nM) to maximize the signal window. This premix ensures equilibrium is reached before reading.
-
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light. The exact time should be determined by kinetic binding experiments to ensure equilibrium is reached.
-
Read Plate: Measure fluorescence polarization on a suitable plate reader. The reader measures the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of polarized excitation light. The FP value, in millipolarization units (mP), is calculated as:
Where G (G-factor) is an instrument-specific correction factor.
Data Analysis:
-
Determine the assay window using controls: High mP (Protein + Tracer) and Low mP (Tracer only).
-
Calculate percent displacement for each compound.
-
Identify hits as compounds that cause a significant drop in mP value.
-
Counter-screening: It is crucial to perform a counter-screen to identify false positives. Autofluorescent compounds or those that quench the tracer's fluorescence can interfere with the FP readout. This is done by testing hit compounds in the absence of the target protein to see if they alter the tracer's signal directly.
Assay Protocol 3: Nuclear Receptor Activation (Reporter Gene Assay)
Application: To identify agonists or antagonists of nuclear receptors, a major class of ligand-regulated transcription factors. [11] Principle of a Luciferase Reporter Assay: This is a cell-based assay that measures the transcriptional activity of a specific signaling pathway. [12]Cells are engineered to express two key components: 1) the nuclear receptor of interest (or a chimera containing its ligand-binding domain) and 2) a reporter gene (e.g., firefly luciferase) whose transcription is controlled by a promoter containing response elements for that receptor. [13][14]When an agonist binds the receptor, it translocates to the nucleus, binds the response element, and drives the expression of luciferase. [11]Addition of a luciferin substrate results in a luminescent signal proportional to receptor activation. Antagonists block this process. A second, constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected to normalize for cell viability and transfection efficiency. [13]
Caption: Principle of a nuclear receptor luciferase reporter gene assay.
Detailed Protocol: A Generic Nuclear Receptor Agonist Assay
Materials:
-
Assay Plate: 384-well, white, solid-bottom, tissue-culture treated plate.
-
Cells: A suitable mammalian cell line (e.g., HEK293T) stably or transiently transfected with the nuclear receptor expression plasmid and the luciferase reporter plasmid.
-
Reagents: Cell culture medium, test compounds, luciferase assay reagent (e.g., Promega ONE-Glo™).
Procedure (per well):
-
Cell Plating: Seed the transfected cells into the 384-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 20 µL of culture medium. Incubate for 4-6 hours or overnight to allow for cell attachment.
-
Compound Addition: Add 20-50 nL of test compounds (in DMSO) to the cells.
-
Incubation: Incubate the plates for 18-24 hours in a humidified incubator at 37°C, 5% CO₂.
-
Causality Note: This extended incubation period is required for the full biological cascade of transcription and translation to occur, leading to the accumulation of the luciferase reporter protein.
-
-
Signal Development: Equilibrate the plates to room temperature. Add 20 µL of a "one-step" luciferase assay reagent that contains both cell lysis buffer and the luciferin substrate.
-
Incubation: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Read Plate: Measure luminescence on a plate luminometer.
Data Analysis:
-
Agonist Mode: Calculate the percent activation for each compound relative to a known potent agonist (high control) and DMSO vehicle (low control).
-
Antagonist Mode: To find antagonists, perform the same assay in the presence of a constant, sub-maximal concentration (e.g., EC₈₀) of a known agonist. Antagonists will reduce the agonist-induced signal.
-
Counter-screening: Hits should be tested in a parallel assay using a reporter construct lacking the specific hormone response element to identify compounds that non-specifically affect luciferase or the expression machinery. Cytotoxicity assays are also essential to eliminate compounds that inhibit the signal simply by killing the cells.
References
Sources
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. eubopen.org [eubopen.org]
- 14. Cell-Based Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Note & Protocols: High-Sensitivity Quantification of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine in Biological Matrices
Abstract
This document provides a comprehensive guide to the quantitative analysis of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine in biological samples such as human plasma and urine. As a member of the pyrazolopyridine class, this compound is of interest in drug development, particularly as a potential c-Met kinase inhibitor for cancer therapy[1]. Accurate and reliable bioanalytical methods are paramount for evaluating its pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) properties. This guide details two primary methodologies: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, recommended for most applications, and a Gas Chromatography-Mass Spectrometry (GC-MS) method as a viable alternative or confirmatory technique. The protocols are synthesized from established best practices for the analysis of novel psychoactive substances (NPS), pyrazole derivatives, and other heterocyclic compounds in complex biological matrices[2][3][4].
Introduction and Method Selection Rationale
This compound is a nitrogen-containing heterocyclic compound with a molecular weight of 199.25 g/mol (C12H13N3). Its structure, featuring a basic pyrazolopyridine core and a phenyl group, dictates the analytical strategy. The primary objectives for its quantification are high sensitivity, to detect low concentrations post-dosage, and high specificity, to distinguish it from endogenous matrix components and potential metabolites.
Method of Choice: LC-MS/MS Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. Its advantages include:
-
Superior Sensitivity and Specificity: The ability to use Multiple Reaction Monitoring (MRM) allows for picogram-level detection with minimal interference[5].
-
Broad Applicability: Suitable for analyzing moderately polar compounds that are not easily volatilized.
-
Reduced Sample Preparation: Often compatible with simple and rapid sample preparation techniques like protein precipitation[5][6].
Alternative Method: GC-MS Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique, particularly in forensic and toxicology labs.
-
High Chromatographic Resolution: Offers excellent separation of complex mixtures.
-
Robust and Established: Extensive libraries of electron ionization (EI) mass spectra are available for structural elucidation.
-
Considerations: The analyte may require derivatization to improve volatility and thermal stability. The fragmentation patterns of pyrazole derivatives under EI conditions can be complex but are useful for structural confirmation[7][8].
The following diagram illustrates the general workflow for bioanalytical method development and sample analysis.
Sources
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 6. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Formulation of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine for in vivo administration
An Application Guide for the Preclinical Formulation of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo administration. As a novel heterocyclic compound, its physicochemical properties are likely not fully characterized, presenting a significant challenge for achieving consistent and optimal systemic exposure in preclinical models.[1] This guide emphasizes a systematic, property-driven approach, moving from essential pre-formulation characterization to the rational selection and preparation of various vehicle systems. Detailed protocols for solutions, suspensions, and advanced formulations are provided, alongside critical quality control measures to ensure the integrity and reproducibility of dosing preparations. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to develop a robust formulation that maximizes exposure for safety, efficacy, and pharmacokinetic studies.[2]
Introduction: The Formulation Imperative
This compound belongs to the pyrazolopyridine class of N-heteroaromatic compounds.[3] This structural class is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential applications as enzyme inhibitors and therapeutic agents.[4][5] However, the translation from a promising compound in vitro to a validated lead in vivo is critically dependent on formulation. Many new chemical entities (NCEs), particularly complex heterocyclic structures, exhibit poor aqueous solubility, which can lead to low and erratic bioavailability when administered orally.[6]
The primary objective of preclinical formulation is to ensure that the compound can be delivered to the animal model in a safe, reproducible, and sufficiently concentrated form to elicit a biological response and accurately assess its toxicological profile.[7] A poorly designed formulation can mask the true potential of a compound or generate misleading safety data. This guide, therefore, presents a logical workflow to navigate the formulation development process for this specific molecule.
Foundational Step: Pre-formulation Physicochemical Characterization
Before any formulation work begins, a thorough understanding of the compound's intrinsic properties is essential.[7] This data-driven approach minimizes trial-and-error, saves valuable API, and provides a rational basis for vehicle selection.[2]
Critical Parameters to Determine
The following properties of this compound must be experimentally determined.
| Parameter | Significance for Formulation | Typical Method(s) |
| Aqueous Solubility | Determines if a simple aqueous solution is feasible. Should be tested at various pH values (e.g., 1.2, 4.5, 6.8, 7.4) to understand pH-dependent effects.[7] | Shake-flask method followed by HPLC or UV-Vis quantification. |
| pKa | Identifies ionizable groups. The compound's charge state at physiological pH will drastically affect its solubility and permeability. | Potentiometric titration, UV-spectrophotometry, Capillary electrophoresis. |
| Log P / Log D | Measures lipophilicity. A high Log P (typically >3) suggests poor aqueous solubility and suitability for lipid-based formulations.[8] Log D is pH-dependent and more physiologically relevant. | Shake-flask method (octanol/water), HPLC-based methods. |
| Solid-State Properties | Determines if the compound is crystalline or amorphous and if multiple polymorphic forms exist. Polymorphs can have different solubilities and stabilities.[6] | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA). |
| Chemical Stability | Assesses degradation in solution (hydrolysis, oxidation) under various conditions (pH, light, temperature). Critical for ensuring the compound is stable in the final formulation. | Stability-indicating HPLC/LC-MS method to monitor parent compound and detect degradants. |
Formulation Strategy Selection: A Decision-Making Framework
Based on the data from the pre-formulation assessment, a suitable formulation strategy can be selected. The goal is to achieve the desired concentration in a vehicle that is well-tolerated by the animal species. The following diagram illustrates a typical decision-making workflow.
Caption: Formulation strategy decision tree.
Experimental Protocols
The following protocols are generalized and should be optimized based on the experimentally determined properties of the compound. All preparations should be performed in a clean environment using sterile, high-purity reagents.
Protocol 1: Co-Solvent Solution
This approach is common for compounds that are poorly soluble in water but soluble in water-miscible organic solvents.[9] The goal is to keep the compound in solution upon administration.
Rationale: Using a co-solvent system increases the solvent's polarity index to a range that can accommodate the lipophilic drug. PEG 400 is a common, low-toxicity polymer, while Solutol® HS 15 (Macrogol 15 Hydroxystearate) acts as both a co-solvent and a non-ionic surfactant to prevent precipitation upon dilution in the bloodstream.[10]
Materials:
-
This compound (API)
-
Polyethylene glycol 400 (PEG 400)
-
Solutol® HS 15
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile glass vials
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle composition. A common starting point is 20% Solutol® HS 15 and 80% Saline (v/v). For a more organic vehicle, a mix of 30% PEG 400, 10% Ethanol, and 60% Saline could be tested.
-
Solubilization: Weigh the required amount of API and place it in a sterile glass vial.
-
Add the organic co-solvent component first (e.g., PEG 400 or Solutol® HS 15).
-
Gently warm the mixture (to 30-40°C) and sonicate or vortex to aid dissolution. Visually confirm that all solid material has dissolved.
-
Aqueous Addition: Slowly add the aqueous component (Saline or PBS) to the organic concentrate while stirring continuously.
-
Finalization: Once a homogenous solution is formed, allow it to cool to room temperature.
-
Quality Control:
-
Visual Inspection: The final formulation must be a clear, particle-free solution.
-
pH Measurement: Check the pH to ensure it is within a physiologically tolerable range (typically 6.5-8.0 for parenteral routes).
-
Concentration Verification: Analyze the final concentration using a validated analytical method (see Section 5).
-
Protocol 2: Aqueous Suspension
This is an option when the compound cannot be adequately solubilized at the target concentration. The goal is to create a uniform dispersion of fine particles.[11]
Rationale: A suspension allows for the administration of higher doses of an insoluble compound. A wetting agent (like Tween® 80) is crucial to reduce the surface tension between the drug particles and the aqueous vehicle, preventing clumping. A suspending agent (like carboxymethylcellulose) increases the viscosity of the vehicle, slowing down particle sedimentation and ensuring dose uniformity.[9]
Materials:
-
This compound (API) - micronized if possible
-
Tween® 80 (Polysorbate 80)
-
Sodium Carboxymethylcellulose (Na-CMC)
-
Sterile Water for Injection (WFI)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bars
Procedure:
-
Vehicle Preparation: Prepare a 0.5% Na-CMC (w/v) solution by slowly adding Na-CMC to sterile WFI while stirring vigorously. Allow it to stir until fully hydrated and a clear, viscous solution forms.
-
Wetting the API: In a clean mortar, weigh the required amount of API. Add a small amount of 0.1% Tween® 80 solution and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted.
-
Suspension Formation: Gradually add the 0.5% Na-CMC vehicle to the paste while continuing to mix.
-
Homogenization: Transfer the mixture to a vial and stir continuously with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension. For more robust and smaller particle sizes, a mechanical homogenizer can be used.
-
Quality Control:
-
Visual Inspection: The formulation should be a uniform, opaque dispersion. Check for any large agglomerates.
-
Particle Size Analysis: If possible, measure the particle size distribution (e.g., using laser diffraction) to ensure consistency between batches.
-
Re-suspendability: Allow the suspension to sit for a short period and then confirm that it can be easily re-suspended by gentle shaking.
-
Concentration Verification: Analyze the concentration of the bulk suspension.
-
Protocol 3: Cyclodextrin-Based Solution
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs in their hydrophobic core, increasing their apparent aqueous solubility.[12]
Rationale: This approach creates a true solution, which is often preferred for intravenous administration. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[12]
Materials:
-
This compound (API)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water or buffer (e.g., citrate or phosphate buffer)
-
Magnetic stirrer, sonicator
Procedure:
-
Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in the chosen aqueous vehicle. Stir until the cyclodextrin is fully dissolved.
-
Complexation: Slowly add the weighed API to the cyclodextrin solution while stirring.
-
Cover the vial and stir at room temperature for 12-24 hours to allow for equilibrium of the complexation. Sonication can be used to accelerate the process.
-
Filtration: After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved API and sterilize the formulation. This step is critical as it ensures only the solubilized drug-cyclodextrin complex is in the final product.
-
Quality Control:
-
Visual Inspection: The final formulation must be a clear, particle-free solution.
-
Concentration Verification: The concentration of the filtered solution must be determined analytically (see Section 5) to confirm the actual solubilized dose.
-
Formulation Quality Control (QC)
A robust and validated analytical method is required to confirm the concentration and stability of the final formulation. A High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is standard.
QC Workflow
Caption: Quality control workflow for formulation analysis.
Example Analytical Method: HPLC-UV
This method can be adapted from protocols for similar heterocyclic compounds.[13]
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 min, return to 10% B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV detector at an appropriate wavelength (determined by UV scan of the compound, likely 250-300 nm). |
| Quantification | Integration of the peak area corresponding to the compound's retention time, quantified against a standard curve of known concentrations. |
For quantification in biological matrices like plasma, an LC-MS/MS method would be required for higher sensitivity and selectivity.[14][15]
In Vivo Administration Considerations
The choice of administration route is dependent on the experimental objective and the properties of the final formulation.[16]
-
Oral (PO): Suitable for solutions and suspensions. This route is common for efficacy studies but subjects the compound to first-pass metabolism, which may reduce bioavailability.[16]
-
Intraperitoneal (IP): A common route in rodents for systemic exposure that avoids first-pass metabolism. Solutions and fine suspensions are generally well-tolerated.[17]
-
Intravenous (IV): Requires a sterile, particle-free solution (co-solvent or cyclodextrin-based). This route provides 100% bioavailability and is the standard for many pharmacokinetic studies.[18]
-
Subcutaneous (SC): Can be used for solutions and some suspensions. It typically results in slower absorption compared to IV or IP routes.[19]
Conclusion
The successful in vivo evaluation of this compound is fundamentally linked to the development of an appropriate and well-characterized formulation. There is no single "universal" vehicle; instead, a systematic approach grounded in the compound's specific physicochemical properties is paramount. By first investing in pre-formulation characterization, researchers can rationally select from a range of strategies—from simple co-solvent systems to more complex suspensions or cyclodextrin solutions. Each prepared formulation must be subjected to stringent quality control to verify its concentration, purity, and physical characteristics before administration. This rigorous, data-driven methodology not only ensures the generation of reliable and reproducible preclinical data but also builds a solid foundation for any future, more advanced formulation development.
References
-
Patel, J. et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Investigation. [Link]
-
Hagedorn, M. et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Shaikh, J. et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
Pharmlabs. Excipients. [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. [Link]
-
Sygnature Discovery. Route of Administration. [Link]
-
Turner, P.V. et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PMC - PubMed Central. [Link]
-
ResearchGate. Pyrazolopyridine derivatives with photophysical properties. [Link]
-
Lalot, T. et al. (2022). A generic and sensitive methodology for multi-residue analysis of pesticides in plasma and blood of birds by LC-MS/MS and ATD-GC-MS/MS. Journal of Chromatography A. [Link]
-
Al-Ghananeem, A.M. et al. (2023). Pharmaceutical excipients. IntechOpen. [Link]
-
Pinto, S. et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. National Center for Biotechnology Information. [Link]
-
Herrera-Mayorga, A. et al. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]
-
Challener, C.A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Apte, S.P. & Ugwu, S.O. (2003). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. [Link]
-
University of Iowa. Routes Of Drug Administration. [Link]
-
Medicilon. Routes of Drug Administration Platform. [Link]
-
Kumar, R. et al. (2024). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. World Journal of Pharmaceutical Research. [Link]
-
Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
-
Crystal Pharmatech. Preclinical Formulation Development. [Link]
-
ResearchGate. Preclinical Drug Development Process: Formulation and Development Aspects. [Link]
-
Singh, R. & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
-
Khan, A. et al. (2021). Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. Pakistan Journal of Medical & Health Sciences. [Link]
-
ResearchGate. Quantification of Pyrazinamide in Human Plasma: Development and Validation of a Liquid Chromatography Tandem Mass Spectrometry Method. [Link]
-
Portilla, J. et al. (2023). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. [Link]
-
El-Sayed, N.N.E. et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC - NIH. [Link]
-
Agilent. Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. [Link]
-
PubChem. 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3(2H)-one. National Center for Biotechnology Information. [Link]
-
Nayyar, A. et al. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. [Link]
-
MySkinRecipes. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. [Link]
-
Dexter, C. et al. (2021). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. PMC - NIH. [Link]
-
PubChemLite. 4,5,6,7-tetrahydro-1-methyl-1h-pyrazolo[4,3-c]pyridine. [Link]
-
precisionFDA. ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. [Link]
Sources
- 1. altasciences.com [altasciences.com]
- 2. crystalpharmatech.com [crystalpharmatech.com]
- 3. mdpi.com [mdpi.com]
- 4. ijaem.net [ijaem.net]
- 5. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. pjmhsonline.com [pjmhsonline.com]
- 14. kmonceau.fr [kmonceau.fr]
- 15. researchgate.net [researchgate.net]
- 16. Using Inhibitors In Vivo [sigmaaldrich.com]
- 17. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. hoeford.com [hoeford.com]
Application Notes and Protocols: Target Identification for 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Introduction: Elucidating the Molecular Targets of a Privileged Scaffold
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the basis for a multitude of potent and selective inhibitors targeting a diverse range of protein classes. Derivatives of this core structure have been investigated for their therapeutic potential, notably as inhibitors of c-Met kinase in oncology and pantothenate synthetase in Mycobacterium tuberculosis[1][2]. The successful development of drugs from such scaffolds hinges on a deep understanding of their mechanism of action, which begins with the precise identification of their molecular target(s).
Target deconvolution, the process of identifying the specific biomolecules with which a small molecule interacts to elicit a phenotypic response, is a critical step in drug discovery.[3][4] It provides the foundation for mechanism-of-action studies, enables structure-activity relationship (SAR) optimization, and is crucial for anticipating potential off-target effects and toxicity.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for identifying the cellular targets of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine and its analogs. We will explore a multi-pronged approach, combining well-established biochemical techniques with modern proteomic and computational methods to provide a robust and validated workflow for target identification.
Strategic Overview: A Multi-Modal Approach to Target Deconvolution
No single method for target identification is foolproof. Therefore, a successful strategy often involves the integration of multiple, complementary approaches to build a compelling case for a specific protein target. This guide will focus on three orthogonal and powerful methodologies:
-
Label-Free, Biophysical Methods: These techniques, such as the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), rely on the principle that the binding of a small molecule alters the physical properties of its target protein. A key advantage is that they can be performed with the unmodified, native small molecule in a cellular context.[5][6][7]
-
Affinity-Based Chemical Proteomics: This classic and powerful approach utilizes a modified version of the small molecule to "fish" for its binding partners in a complex biological sample. Photo-affinity labeling followed by affinity chromatography is a common and effective workflow.[8][9]
-
In Silico and Computational Approaches: Computational methods can predict potential targets based on the chemical structure of the small molecule, leveraging vast databases of known protein-ligand interactions. These methods are invaluable for generating hypotheses and prioritizing experimental efforts.[10][11][12]
The following sections will provide detailed theoretical backgrounds and step-by-step protocols for each of these approaches, tailored for the investigation of this compound.
Section 1: Label-Free Target Identification in a Cellular Context
The ability to assess target engagement in a native cellular environment without chemically modifying the compound of interest is a significant advantage.[5][6][7] This section details two such powerful techniques: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the thermodynamic principle that the binding of a ligand to a protein typically increases the protein's thermal stability.[13][14][15] When cells are heated, proteins begin to denature and aggregate. The presence of a binding ligand can shift the melting temperature (Tm) of the target protein to a higher temperature. This shift in thermal stability is then detected by quantifying the amount of soluble protein remaining at different temperatures.[13][14][15]
Workflow Overview:
Caption: CETSA Experimental Workflow.
Detailed Protocol for CETSA:
-
Cell Culture and Treatment:
-
Culture the selected cell line to approximately 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a PCR cycler, followed by cooling to room temperature for 3 minutes.[14]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the protein levels using either a targeted approach (Western blot for a suspected target) or an unbiased proteomics approach (LC-MS/MS).[13]
-
-
Data Analysis:
-
For Western blot data, quantify the band intensities at each temperature for both treated and vehicle samples.
-
For proteomic data, perform quantitative analysis to identify proteins with increased thermal stability in the presence of the compound.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves and determine the shift in Tm.
-
| Parameter | Recommended Starting Condition |
| Compound Concentration | 1-100 µM |
| Incubation Time | 1-2 hours |
| Temperature Range | 40-70°C |
| Heat Shock Duration | 3 minutes |
| Lysis Method | Freeze-thaw or Sonication |
Drug Affinity Responsive Target Stability (DARTS)
Principle: The DARTS method is predicated on the observation that the binding of a small molecule can stabilize a protein's structure, making it less susceptible to proteolytic degradation.[5][6][16] In a DARTS experiment, cell lysates are treated with the compound of interest and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be more resistant to digestion compared to its unbound state.[5][6][16]
Workflow Overview:
Caption: DARTS Experimental Workflow.
Detailed Protocol for DARTS:
-
Preparation of Cell Lysate:
-
Harvest cells and lyse them in a non-denaturing buffer (e.g., M-PER or a custom buffer with mild detergent).[17]
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with this compound or vehicle control for at least 1 hour at room temperature.[16]
-
-
Proteolysis:
-
Add a protease (e.g., pronase or trypsin) to each aliquot. The concentration of the protease needs to be optimized to achieve partial digestion.[16]
-
Incubate for a short period (e.g., 10-30 minutes) at room temperature.
-
-
Quenching and Sample Preparation:
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.
-
-
Analysis:
-
Separate the digested proteins on an SDS-PAGE gel.
-
Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Identify protein bands that are present or more intense in the compound-treated lane compared to the vehicle control.
-
Excise these bands and identify the proteins by mass spectrometry.[5]
-
| Parameter | Recommended Starting Condition |
| Compound Concentration | 1-50 µM |
| Incubation Time | 1 hour |
| Protease | Pronase or Trypsin |
| Protease:Protein Ratio | 1:100 to 1:1000 (w/w) |
| Digestion Time | 10-30 minutes |
Section 2: Affinity-Based Chemical Proteomics
This approach relies on synthesizing a derivative of this compound that incorporates a reactive group and an affinity tag. This "bait" molecule is used to capture its binding partners from a cell lysate.[3][18]
Photo-Affinity Labeling and Pulldown
Principle: A photo-reactive group (e.g., a diazirine or benzophenone) is incorporated into the structure of the pyrazolopyridine. This modified probe is incubated with a cell lysate, and upon exposure to UV light, the photo-reactive group forms a covalent bond with nearby molecules, including the target protein.[8][9] An affinity tag (e.g., biotin) also included in the probe allows for the subsequent enrichment of the cross-linked proteins using streptavidin beads.[8][9]
Workflow Overview:
Caption: Photo-Affinity Labeling Workflow.
Detailed Protocol for Photo-Affinity Pulldown:
-
Probe Synthesis:
-
Synthesize a derivative of this compound containing a photo-reactive moiety and a biotin tag. The linker between the core scaffold and these functional groups should be carefully designed to minimize steric hindrance.
-
-
Lysate Incubation:
-
Incubate the photo-affinity probe with the cell lysate in the dark to allow for binding to the target.
-
Include a competition control where the lysate is pre-incubated with an excess of the unmodified parent compound before adding the probe. This will help to distinguish specific binders from non-specific ones.
-
-
UV Cross-linking:
-
Expose the lysate-probe mixture to UV light (e.g., 365 nm) on ice for a specified duration to induce covalent cross-linking.[9]
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.[19]
-
Perform stringent washing steps to remove non-covalently bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads.
-
Separate the proteins by SDS-PAGE and identify specific binders (those competed off by the parent compound) by mass spectrometry.
-
| Parameter | Recommended Starting Condition |
| Probe Concentration | 0.1-10 µM |
| Competitor Concentration | 100-fold excess of parent compound |
| UV Wavelength | 365 nm |
| UV Exposure Time | 10-30 minutes |
| Wash Buffer | PBS with 0.1-0.5% detergent (e.g., Tween-20) |
Section 3: In Silico Target Prediction
Computational approaches are a rapid and cost-effective way to generate hypotheses about the potential targets of a small molecule.[11][20] These methods can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based and Structure-Based Approaches
Principle:
-
Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to bind to similar targets.[10] These methods compare the 2D or 3D structure of this compound to databases of compounds with known biological activities.
-
Structure-based methods , such as reverse docking, involve docking the small molecule into the binding sites of a large collection of protein structures to predict potential binding partners.[10]
Workflow Overview:
Caption: In Silico Target Prediction Workflow.
Protocol for In Silico Target Prediction:
-
Prepare the Ligand Structure:
-
Generate a high-quality 3D structure of this compound and perform energy minimization.
-
-
Select Prediction Tools:
-
Utilize publicly available or commercial web servers and software that perform ligand-based similarity searches (e.g., ChEMBL, PubChem) or reverse docking (e.g., SwissTargetPrediction, PharmMapper).
-
-
Perform the Search:
-
Submit the ligand structure to the selected platforms.
-
-
Analyze and Prioritize Results:
-
The output will be a ranked list of potential protein targets.
-
Prioritize targets based on the prediction scores, biological relevance to the observed phenotype (if any), and druggability.
-
-
Experimental Validation:
-
The top-ranked predicted targets should be validated experimentally using the methods described in Sections 1 and 2.
-
| Tool/Database | Approach |
| ChEMBL | Ligand-based |
| PubChem | Ligand-based |
| SwissTargetPrediction | Ligand-based |
| PharmMapper | Structure-based (Pharmacophore) |
Conclusion: Towards a Validated Target Profile
The identification of the molecular target(s) of this compound is a pivotal step in understanding its biological activity and advancing its therapeutic potential. By employing a multi-faceted strategy that combines label-free biophysical methods, affinity-based proteomics, and computational prediction, researchers can build a robust and comprehensive picture of the compound's interactions within the cell. The protocols detailed in this guide provide a solid foundation for these investigations, enabling the confident identification and validation of novel drug targets.
References
-
Kushwaha, N., & Singh, S. K. (2022). Computational/in silico methods in drug target and lead prediction. Frontiers in Pharmacology, 13, 985867. [Link]
-
Pai, M. Y., Lomenick, B., & Hwang, H. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 7(4), 233-252. [Link]
-
Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903-1910. [Link]
-
Bar-Eli, N., & Schlessinger, A. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Pai, M. Y., & Lomenick, B. (2017). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1647, 287-299. [Link]
-
Lin, J. H. (2012). Target Prediction of Small Molecules with Information of Key Molecular Interactions. Ingenta Connect. [Link]
-
Reinhard, F. B. M., Eberhard, D., Werner, T., & Savitski, M. M. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(15), e1541. [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., & Haraldsson, M. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Perrin, J., & Werner, T. (2020). Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. [Link]
-
Donovan, K. A., Ferguson, F. M., Bushman, J. D., & Gray, N. S. (2020). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of the American Chemical Society, 142(45), 19288-19298. [Link]
-
Chen, B., & Wild, D. J. (2023). A precise comparison of molecular target prediction methods. Digital Discovery, 2(5), 1435-1447. [Link]
-
Zhang, T., Li, J., Zhang, J., & Ye, Z. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments, (150), e60020. [Link]
-
Seo, S. Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347-374. [Link]
-
Terstiege, I., & Termathe, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Future Medicinal Chemistry, 5(1), 79-99. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., & Nordlund, P. (2014). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Nature Protocols, 9(9), 2100-2122. [Link]
-
Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347-374. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
-
Wang, Y., Li, J., & He, L. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6331-6342. [Link]
-
Raida, M. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]
-
Yoshida, M., & Hisyo, T. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm, 3(1), 21-30. [Link]
-
Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Affinity chromatography. Retrieved from [Link]
-
Wang, Y., Li, J., Xu, Y., Lu, T., & Chen, Y. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 933-943. [Link]
-
Yogeeswari, P., Menon, N., Semwal, A., & Sriram, D. (2014). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3471-3474. [Link]
Sources
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Drug target deconvolution by chemical proteomics / Current Opinion in Chemical Biology, 2011 [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 8. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 17. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction [jove.com]
- 18. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. conductscience.com [conductscience.com]
- 20. ingentaconnect.com [ingentaconnect.com]
Application Note: A Guide to Measuring the Binding Affinity of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine Derivatives to Protein Kinases
Introduction
The 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. Derivatives of this versatile heterocycle have been successfully developed as potent and selective inhibitors for a range of therapeutic targets. Notably, this scaffold has proven highly effective in the design of protein kinase inhibitors, such as novel inhibitors of c-Met kinase, a key target in oncology.[1] The therapeutic efficacy of such molecules is fundamentally linked to their binding affinity for the target protein.
Binding affinity, typically quantified by the equilibrium dissociation constant (K D ), is a critical parameter in drug discovery. It dictates the concentration of a drug required to produce a therapeutic effect, influences its residence time on the target, and informs structure-activity relationship (SAR) studies that guide lead optimization.[2] Therefore, the accurate and robust measurement of binding affinity is an indispensable step in the characterization of novel compounds like 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine derivatives.
This guide provides an in-depth overview and detailed protocols for three orthogonal, industry-standard techniques to measure the binding affinity of small molecule inhibitors to protein kinases:
-
Surface Plasmon Resonance (SPR): For label-free, real-time kinetic and affinity analysis.
-
Isothermal Titration Calorimetry (ITC): For a complete thermodynamic characterization of the binding event in-solution.
-
Fluorescence Polarization (FP): A sensitive, solution-based method ideal for competitive binding assays.
The selection of a particular method depends on the specific scientific question, the available reagents, and the desired throughput. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently measure and interpret the binding interactions of this important compound class.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination
Principle of the Technique
Surface Plasmon Resonance is a label-free optical technique that measures molecular interactions in real-time.[3] The experiment involves immobilizing one binding partner (the "ligand," typically the protein kinase) onto a sensor chip surface. The other binding partner (the "analyte," the pyrazolopyridine compound) is then flowed across the surface in a precisely controlled microfluidic system. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This signal is directly proportional to the change in mass on the sensor surface. By monitoring the SPR signal over time during association and dissociation phases, one can derive both the equilibrium dissociation constant (K D ) and the kinetic rate constants (k a or k on , and k d or k off ).[4][5]
Causality Behind Experimental Choices for Kinase Inhibitors
For small molecule kinase inhibitors, SPR is exceptionally powerful. Kinases can be challenging proteins, but well-developed assays using mild immobilization conditions can preserve their activity.[6][7] The ability to derive kinetic rate constants is a key advantage. Two compounds can have the same K D (affinity), but a compound with a slow dissociation rate (a long target residence time) may exhibit superior efficacy and duration of action in a cellular context.[4]
SPR Experimental Workflow
Caption: Workflow for SPR-based affinity and kinetic analysis.
Detailed Protocol for SPR Analysis
1. Materials and Reagents
| Reagent/Material | Specifications | Purpose |
| Target Protein | Purified Protein Kinase (>95% purity) | The immobilized "ligand" |
| Analyte | This compound | The binding partner in solution |
| Sensor Chip | Series S Sensor Chip CM5 (or similar carboxylated surface) | Surface for protein immobilization |
| Immobilization Kit | Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl) | For covalent attachment of the kinase |
| Running Buffer | HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4 | Maintains protein stability, minimizes non-specific binding |
| Analyte Diluent | Running Buffer + 1-5% DMSO | To solubilize the compound and match the running buffer |
| Regeneration Solution | e.g., Glycine-HCl pH 2.0 or low concentration of NaOH | To remove bound analyte without denaturing the ligand |
2. Step-by-Step Methodology
-
Step 1: Kinase Immobilization
-
Equilibrate the SPR instrument and sensor chip with Running Buffer.
-
Activate the carboxylated sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. This creates reactive NHS-esters.
-
Prepare the kinase at 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5). The acidic pH protonates surface carboxyl groups and promotes electrostatic pre-concentration of the positively charged protein.
-
Inject the kinase solution over the activated surface. The primary amines (lysine residues) on the kinase will react with the NHS-esters to form stable amide bonds. Aim for an immobilization level of 2000-10000 RU.
-
Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining NHS-esters, preventing non-specific binding.
-
A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract bulk refractive index changes and non-specific binding.
-
-
Step 2: Assay Development and Optimization
-
Buffer Scouting: Ensure the running buffer contains a non-ionic surfactant (e.g., 0.05% P20) and potentially 1-5% DMSO to minimize non-specific binding of the small molecule analyte.
-
Regeneration Scouting: Test various regeneration solutions to find a condition that removes all bound analyte but does not harm the immobilized kinase's activity (verified by consistent binding of a control compound).
-
-
Step 3: Kinetic and Affinity Measurement (Multi-Cycle Kinetics)
-
Prepare a dilution series of the pyrazolopyridine compound in the analyte diluent. A typical concentration range for a novel inhibitor might be 1 nM to 10 µM. Include a buffer-only (zero concentration) sample for double referencing.
-
For each cycle, inject one concentration of the analyte over the kinase and reference surfaces for a defined association time (e.g., 120 seconds).
-
Switch to flowing only running buffer to monitor the dissociation phase (e.g., 300 seconds).
-
Inject the optimized regeneration solution to prepare the surface for the next cycle.
-
Repeat for all concentrations in the series, typically in a randomized order to ensure no systematic bias.
-
-
Step 4: Data Analysis
-
Process the raw data by subtracting the reference channel signal and then the buffer-only injection signal (double referencing).
-
Fit the resulting sensorgrams globally to a suitable binding model. For a simple bimolecular interaction, a 1:1 Langmuir model is appropriate.[3]
-
The fitting algorithm will yield the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
3. Data Interpretation
| Parameter | Unit | Description |
| k a (k on ) | M⁻¹s⁻¹ | Association Rate Constant: How quickly the compound binds to the target. |
| k d (k off ) | s⁻¹ | Dissociation Rate Constant: How quickly the compound dissociates from the target. A lower value indicates longer residence time. |
| K D | M (e.g., nM, µM) | Equilibrium Dissociation Constant: The concentration of analyte at which 50% of the ligand is occupied at equilibrium. A lower value indicates higher affinity. |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Principle of the Technique
ITC is a biophysical technique that directly measures the heat change (ΔH) that occurs upon a binding event.[8] In an ITC experiment, a solution of the ligand (the pyrazolopyridine compound) in a syringe is titrated in small aliquots into a sample cell containing the macromolecule (the protein kinase).[9] Each injection triggers a heat change (either exothermic or endothermic) that is measured by the instrument's sensitive calorimeters. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection diminishes. The resulting data, a plot of heat per injection versus the molar ratio of ligand to protein, is a binding isotherm. Fitting this curve provides the binding affinity (K D ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[10]
Causality Behind Experimental Choices
ITC is considered the gold standard for characterizing binding thermodynamics because it is a label-free, in-solution technique that measures the interaction directly.[2][10] Unlike SPR, there is no need for immobilization, which can sometimes affect protein conformation. The ability to obtain a complete thermodynamic profile (K D , n, ΔH, and calculated ΔS) provides deep mechanistic insight into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects), which is invaluable for rational drug design.[10]
ITC Experimental Workflow
Caption: Workflow for ITC-based thermodynamic analysis.
Detailed Protocol for ITC Analysis
1. Materials and Reagents
| Reagent/Material | Specifications | Purpose |
| Target Protein | Purified Protein Kinase (>95% purity) | The macromolecule in the sample cell |
| Analyte | This compound | The ligand in the syringe |
| Dialysis Buffer | e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP | To ensure perfect buffer matching between protein and ligand solutions |
| Ligand Solvent | Final dialysis buffer (the dialysate) + DMSO if needed | Must precisely match the protein buffer to avoid large heats of dilution |
2. Step-by-Step Methodology
-
Step 1: Sample Preparation (Critical for Success)
-
Dialyze the purified kinase extensively (e.g., overnight followed by a 4-hour change) against the chosen ITC buffer. Retain the final dialysis buffer (dialysate) for dissolving the compound.
-
Accurately determine the concentration of the protein solution after dialysis (e.g., using A280nm with the correct extinction coefficient).
-
Prepare the pyrazolopyridine compound stock in 100% DMSO. Then, create the final ligand solution by diluting the stock into the dialysate. The final DMSO concentration should be identical in both the cell and syringe solutions to minimize mismatch effects.
-
The typical concentration in the cell (protein) should be 10-50x the expected K D . The concentration in the syringe (ligand) should be 10-15x the cell concentration.
-
Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent bubbles in the system.
-
-
Step 2: Instrument Setup and Titration
-
Set the experimental temperature (e.g., 25 °C).
-
Carefully load the protein solution into the sample cell and the ligand solution into the injection syringe, avoiding the introduction of bubbles.
-
Set the titration parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections to allow a return to baseline. A small initial injection (0.4 µL) is often used to remove any material that diffused from the syringe and is later discarded from the analysis.
-
Allow the instrument to equilibrate thermally before starting the titration.
-
-
Step 3: Control Experiments
-
Perform a control titration by injecting the ligand solution from the syringe into the buffer-filled sample cell. This measures the heat of dilution of the compound and is essential for accurate data analysis.
-
-
Step 4: Data Analysis
-
Integrate the raw thermogram peaks to determine the heat change (µcal) for each injection.
-
Subtract the heat of dilution obtained from the control experiment.
-
Plot the corrected heat per mole of injectant against the molar ratio (ligand/protein).
-
Fit the resulting binding isotherm to a suitable model (e.g., One Set of Sites) using the instrument's analysis software.
-
The fit will yield the key thermodynamic parameters. The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(1/K D ) = ΔH - TΔS.
-
3. Data Interpretation
| Parameter | Unit | Description |
| K D | M (e.g., nM, µM) | Equilibrium Dissociation Constant: A direct measure of binding affinity. |
| n | (unitless) | Stoichiometry: The number of ligand molecules bound per protein molecule (ideally ~1 for a well-behaved 1:1 interaction). |
| ΔH | kcal/mol | Enthalpy of Binding: The heat released or absorbed upon binding. Negative ΔH is exothermic (favorable), positive is endothermic. |
| -TΔS | kcal/mol | Entropy of Binding: Reflects changes in disorder upon binding. Often driven by the hydrophobic effect and conformational changes. |
Fluorescence Polarization (FP) Competition Assay
Principle of the Technique
Fluorescence Polarization is a solution-based technique that measures changes in the apparent molecular size of a fluorescent molecule.[11] The principle is based on the rotational speed of molecules in solution. A small, fluorescently labeled molecule (a "tracer" or "probe") tumbles rapidly and, when excited with plane-polarized light, emits largely depolarized light.[12] However, when this fluorescent tracer binds to a much larger protein, its rotation slows dramatically. This slower tumbling results in the emission of light that remains highly polarized.[13]
In a competition assay, the unlabeled test compound (the pyrazolopyridine) is titrated into a pre-formed complex of the target kinase and a fluorescent tracer. The test compound competes for the same binding site, displacing the tracer. This displacement releases the small tracer back into solution, causing it to tumble rapidly again and leading to a decrease in the measured polarization.[13]
Causality Behind Experimental Choices
FP is an excellent choice for screening and SAR studies due to its homogeneous format (no separation steps), high sensitivity, and amenability to high-throughput screening in 96- or 384-well plates.[12][14] It requires a suitable fluorescent tracer—often a known inhibitor derivatized with a fluorophore. The competitive format allows for the determination of the affinity (as an inhibition constant, K i ) of unlabeled compounds without needing to label each one.
FP Competition Assay Workflow
Caption: Workflow for a competitive FP binding assay.
Detailed Protocol for FP Competition Assay
1. Materials and Reagents
| Reagent/Material | Specifications | Purpose |
| Target Protein | Purified Protein Kinase (>95% purity) | The large binding partner |
| Fluorescent Tracer | A known kinase ligand conjugated to a fluorophore (e.g., fluorescein, TAMRA) | The fluorescent probe that binds the target |
| Test Compound | This compound | The unlabeled competitor |
| Assay Buffer | e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100 | Maintains protein stability and minimizes non-specific binding |
| Microplates | Black, low-volume 96- or 384-well plates | Minimizes background fluorescence and light scatter |
2. Step-by-Step Methodology
-
Step 1: Assay Development
-
Tracer K D Determination: Perform a direct titration by adding increasing concentrations of the kinase to a fixed, low concentration of the fluorescent tracer (e.g., 1-5 nM). Measure the FP at each point to generate a saturation binding curve and determine the K D of the tracer for the kinase.
-
Assay Window Optimization: Using the tracer K D as a guide, select a kinase concentration (typically around the tracer K D ) and a tracer concentration (as low as possible while maintaining a good signal) that gives a robust difference between the minimum polarization (free tracer) and maximum polarization (bound tracer). This difference is the "assay window."
-
-
Step 2: Competition Experiment
-
Prepare a serial dilution of the pyrazolopyridine test compound in assay buffer containing the required percentage of DMSO.
-
In a multi-well plate, add the assay buffer, the fixed concentration of kinase, and the fixed concentration of the fluorescent tracer to each well (except for "no protein" controls).
-
Add the serially diluted test compound to the appropriate wells. Include controls for 0% inhibition (DMSO vehicle only) and 100% inhibition (a known saturating unlabeled inhibitor or no protein).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Step 3: Data Acquisition and Analysis
-
Measure the fluorescence polarization on a suitable plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The output is typically in millipolarization units (mP).
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC 50 value (the concentration of test compound that displaces 50% of the bound tracer).
-
Convert the IC 50 to an inhibition constant (K i ) using the Cheng-Prusoff equation :
K i = IC 50 / (1 + ([Tracer] / K D,tracer ))
Where [Tracer] is the concentration of the fluorescent tracer used in the assay and K D,tracer is the dissociation constant of the tracer for the protein.
-
3. Data Interpretation
| Parameter | Unit | Description |
| IC 50 | M (e.g., nM, µM) | Half-maximal Inhibitory Concentration: The concentration of the competitor that reduces the specific binding of the tracer by 50%. |
| K i | M (e.g., nM, µM) | Inhibition Constant: An intrinsic measure of the affinity of the competitor for the target, corrected for the presence of the tracer. |
Summary and Comparison of Techniques
The choice of assay is a strategic decision based on the goals of the experiment. The following table provides a comparative summary to guide this decision.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Principle | Mass change at a surface | Heat change in solution | Rotational motion in solution |
| Label Required? | No | No | Yes (Fluorescent Tracer) |
| Key Outputs | k a , k d , K D | K D , n, ΔH, ΔS | IC 50 , K i |
| Throughput | Low to Medium | Low | High |
| Protein Consumption | Low (immobilized) | High | Low to Medium |
| Strengths | Real-time kinetics (residence time), label-free | Gold standard thermodynamics, true in-solution measurement, stoichiometry | Homogeneous, high-throughput, sensitive, low sample consumption |
| Limitations | Immobilization may alter protein, potential for mass transport artifacts | Low throughput, high sample consumption, sensitive to buffer mismatch | Requires a suitable fluorescent tracer, potential for compound fluorescence interference |
Conclusion
The accurate determination of binding affinity is a cornerstone of modern drug discovery and a mandatory step in the characterization of promising new chemical entities like derivatives of this compound. Each of the techniques described herein—SPR, ITC, and FP—provides a robust and reliable means to quantify these interactions, yet each offers a unique lens through which to view the binding event.
SPR provides unparalleled insight into the kinetics of the interaction, revealing the dynamics of binding and dissociation that often correlate better with in vivo efficacy than affinity alone.[4] ITC delivers a complete thermodynamic signature, elucidating the fundamental forces that drive complex formation and guiding rational compound optimization.[10] FP offers a high-throughput, solution-based method ideal for rapidly screening compound libraries and establishing structure-activity relationships.[12]
For a comprehensive characterization program, these methods should be viewed as complementary. An initial screen by FP can identify potent binders, which can then be characterized by SPR to determine their kinetic profiles and by ITC to validate the affinity and understand the thermodynamic drivers of the interaction. By integrating these powerful techniques, researchers can build a complete picture of a compound's binding properties, enabling data-driven decisions and accelerating the journey from a promising scaffold to a novel therapeutic.
References
-
Abari, E., et al. (2020). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed Central. [Link]
-
BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. BMG Labtech Application Note. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]
-
Tiffert, T. (2010). Analysis of protein-ligand interactions by fluorescence polarization. PubMed Central. [Link]
-
Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare News. [Link]
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres Blog. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Physiological Society. [Link]
-
Willemsen-Seegers, N., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). Molecular Devices. [Link]
-
Reindl, M., et al. (2019). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PubMed Central. [Link]
-
Navratilova, I., et al. (2007). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]
-
Dunn, T. J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
-
Di Trani, J., et al. (2018). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]
-
Neubig, R. R., et al. (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad Tech Note. [Link]
-
van der Veen, J. W., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. [Link]
-
Biaffin GmbH & Co KG. Kinascreen SPR services. Biaffin. [Link]
-
Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 3. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinascreen SPR services - Biaffin GmbH & Co KG [biaffin.com]
- 6. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 9. biocompare.com [biocompare.com]
- 10. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Therapeutic Potential of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine in Disease Models
Introduction: The Emerging Therapeutic Promise of Pyrazolo[4,3-c]pyridine Analogs
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. This structural motif is a key component in a range of compounds investigated for their potential in treating a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The compound 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine represents a specific analog within this class. While extensive research on this particular molecule is still emerging, the known activities of related compounds provide a strong rationale for its investigation in various disease models.
This guide provides a comprehensive framework for researchers exploring the therapeutic potential of this compound. We will delve into its potential mechanisms of action based on the broader family of pyrazolo[4,3-c]pyridine derivatives, and provide detailed protocols for its evaluation in relevant in vitro and in vivo disease models.
Part 1: Mechanistic Insights and Therapeutic Rationale
The Pyrazolo[4,3-c]pyridine Scaffold: A Hub for Kinase Inhibition
A significant body of research has established that the pyrazolo[4,3-c]pyridine core is a potent inhibitor of various protein kinases. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. For instance, derivatives of this scaffold have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are central to cell cycle control. Uncontrolled proliferation, a defining feature of cancer, is often driven by aberrant CDK activity. Therefore, compounds that can modulate CDK activity are of high interest as potential anti-cancer agents.
The phenyl group at the 1-position of this compound is a common feature in many kinase inhibitors, often serving to occupy a hydrophobic pocket in the ATP-binding site of the target kinase. The tetrahydro-pyridine portion of the molecule can influence solubility and pharmacokinetic properties, as well as provide vectors for further chemical modification to enhance potency and selectivity.
Diagram: Generalized Kinase Inhibition Workflow
Caption: Workflow for evaluating a potential kinase inhibitor.
Part 2: Application in Oncology Disease Models
Given the evidence for kinase inhibition by the pyrazolo[4,3-c]pyridine scaffold, a primary application for this compound is in the field of oncology. The following protocols are designed to assess its anti-cancer efficacy.
Protocol: In Vitro Cell Proliferation Assay Using MTT
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the compound suggests either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.
Materials:
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the anti-proliferative effects of this compound are due to cell cycle arrest.
Rationale: As many pyrazolo[4,3-c]pyridine derivatives are known to inhibit CDKs, it is hypothesized that this compound may induce cell cycle arrest at the G1/S or G2/M checkpoints. Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the IC₅₀ concentration of the compound for 24-48 hours.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the compound, harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Fixation: Wash the cells with cold PBS and then fix them by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Compare the percentage of cells in G0/G1, S, and G2/M phases between treated and control samples.
Table: Hypothetical Efficacy Data for this compound
| Cell Line | Cancer Type | Target Kinase (Hypothesized) | IC₅₀ (µM) | Cell Cycle Arrest Phase |
| MCF-7 | Breast | CDK2/CDK9 | 5.2 | G1/S |
| HCT116 | Colon | CDK2/CDK9 | 8.9 | G1/S |
| A549 | Lung | CDK2/CDK9 | 12.5 | G2/M |
Part 3: Application in Neurodegenerative Disease Models
Emerging evidence suggests that some pyrazolo[4,3-c]pyridine derivatives may have neuroprotective properties, potentially through the inhibition of kinases like GSK-3β, which is implicated in the pathology of Alzheimer's disease.
Protocol: Evaluation of Neuroprotective Effects in a SH-SY5Y Cell Model of Oxidative Stress
Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Rationale: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases. The SH-SY5Y neuroblastoma cell line is a widely used model for studying neuroprotection. By inducing oxidative stress with an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), we can evaluate the protective capacity of the test compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Hydrogen peroxide (H₂O₂) or 6-OHDA
-
MTT assay reagents (as described in section 2.1)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the compound for 2-4 hours.
-
Induction of Oxidative Stress: Add H₂O₂ (e.g., 100-200 µM) or 6-OHDA to the wells (while the compound is still present) and incubate for 24 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Perform the MTT assay as described in section 2.1 to measure cell viability.
-
LDH Assay: Measure the release of LDH into the culture medium, which is an indicator of cell membrane damage and cytotoxicity, following the manufacturer's protocol.
-
-
Data Analysis: Compare the cell viability and LDH release in cells pre-treated with the compound to those treated with the oxidative stressor alone. An increase in viability and a decrease in LDH release indicate a neuroprotective effect.
Diagram: Neuroprotection Assay Workflow
Caption: Workflow for assessing neuroprotective effects.
Part 4: In Vivo Evaluation in a Xenograft Mouse Model
Following promising in vitro results, the anti-tumor efficacy of this compound should be evaluated in vivo.
Protocol: Tumor Growth Inhibition in a Human Cancer Xenograft Model
Objective: To determine the in vivo anti-tumor activity of this compound.
Rationale: This model involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors. The effect of the compound on tumor growth provides a more clinically relevant assessment of its potential as a therapeutic agent.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cells (e.g., HCT116) that showed sensitivity in vitro
-
Matrigel
-
This compound formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, compound at two different doses, positive control).
-
Compound Administration: Administer the compound and vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on a pre-determined schedule.
-
Monitoring: Monitor the tumor size by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound's therapeutic potential. Based on the established pharmacology of the pyrazolo[4,3-c]pyridine scaffold, this compound warrants investigation as a kinase inhibitor for applications in oncology and potentially in neurodegenerative diseases. Positive results from these studies would justify further research into its specific molecular targets, pharmacokinetic and pharmacodynamic properties, and safety profile, paving the way for its potential development as a novel therapeutic agent.
References
-
Bavetsias, V., & Linardopoulos, S. (2015). Pyrazolo[4,3-c]pyridines as protein kinase inhibitors. RSC Advances, 5(67), 54341-54357. [Link]
-
Li, J., Zhang, L., & Sun, D. (2022). Recent advances in pyrazolo[4,3-c]pyridine-based derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 238, 114488. [Link]
- Canning, M. T., & Anastassiadis, T. (2011). Pyrazolo[4,3-c]pyridine compounds as kinase inhibitors. U.S. Patent No. 8,026,243. Washington, DC: U.S.
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support guide for 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimental work with this compound. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter in the laboratory. Each solution is grounded in physicochemical principles relevant to the structure of this compound.
Q1: My compound, this compound, shows poor solubility in aqueous buffers (e.g., PBS pH 7.4). How can I improve this for my in vitro assays?
A1: Initial Steps and pH Adjustment
Poor aqueous solubility is a common characteristic of heterocyclic compounds containing significant hydrophobic moieties like the phenyl group. The tetrahydro-pyrazolo[4,3-c]pyridine core, however, contains basic nitrogen atoms, making its solubility highly dependent on pH.[1][2][3]
Underlying Principle: The pyridine and pyrazole-like nitrogens in the core structure can be protonated in acidic conditions. This ionization leads to the formation of a salt, which is generally much more soluble in aqueous media than the neutral form.[4][5]
Troubleshooting Protocol: pH Modification
-
Determine the pKa: If not known, predict the pKa of the basic nitrogens using computational tools (e.g., MarvinSketch, ChemDraw). This will provide a theoretical pH range where the compound is ionized.
-
Create a pH-Solubility Profile:
-
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Add an excess of your compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.[6]
-
Separate the undissolved solid (e.g., by centrifugation or filtration).
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.[7][8]
-
-
Select an Assay-Compatible pH: Based on the profile, choose the lowest pH that provides the required solubility and is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
Expected Outcome: You should observe a significant increase in solubility at lower pH values.
Q2: I tried lowering the pH, but my experimental system requires a neutral pH. What is my next best option?
A2: Co-Solvency Approach
When pH modification is not feasible, using a water-miscible organic co-solvent is a standard and effective technique.[9]
Underlying Principle: Co-solvents work by reducing the polarity of the aqueous medium. This decreases the energy required to create a cavity in the solvent for the non-polar solute, thereby increasing the solubility of hydrophobic compounds.
Commonly Used Co-solvents for Pre-clinical Research:
| Co-Solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% (final assay conc.) | Highly effective solubilizing agent. Prepare a high-concentration stock (e.g., 10-50 mM). Be mindful of potential cellular toxicity or assay interference at higher concentrations. |
| Ethanol | < 5% (final assay conc.) | Good for less polar compounds. Can cause protein precipitation at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | A less toxic option, often used in formulation development. |
| Propylene Glycol | 1-10% | Similar properties to PEG 400. |
Troubleshooting Protocol: Co-solvent Screening
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO (or another suitable co-solvent) to create a concentrated stock solution (e.g., 20 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution into your neutral pH aqueous buffer.
-
Observe for Precipitation: Visually inspect for any cloudiness or precipitation immediately after dilution and after a period relevant to your experiment's duration.
-
Optimize Final Concentration: Determine the highest concentration of your compound that remains soluble while keeping the final co-solvent concentration below the tolerance limit of your assay (typically <1% for DMSO).
Q3: My compound precipitates out of my co-solvent/buffer mixture over time or upon temperature changes. How can I achieve a stable solution?
A3: Surfactants or Cyclodextrin Complexation
Precipitation indicates that the solution is supersaturated and thermodynamically unstable. Using surfactants or cyclodextrins can help create kinetically stable formulations.
Option 1: Surfactants
Underlying Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous phase.
-
Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 are generally preferred for biological assays due to their lower toxicity profile.
-
Protocol:
-
Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Add the compound (preferably from a concentrated co-solvent stock) to the surfactant-containing buffer.
-
Mix thoroughly and observe for stability.
-
Option 2: Cyclodextrin Complexation
Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic phenyl group of your compound can be encapsulated within this cavity, forming an inclusion complex that has significantly higher aqueous solubility.[10][11][12]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high solubility and low toxicity.[13]
-
Protocol: Kneading Method for Lab-Scale Preparation
-
Weigh out the compound and HP-β-CD in a specific molar ratio (start with 1:1).
-
Place the mixture in a mortar.
-
Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a thick paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid (e.g., in a vacuum oven at 40°C) to remove the solvent.
-
The resulting powder is the inclusion complex, which can then be dissolved in your aqueous buffer.
-
Workflow Diagram: Solubility Enhancement Strategy
Caption: A decision tree for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q: What is the likely Biopharmaceutics Classification System (BCS) class for this compound? A: Given its structural features (hydrophobic phenyl group, relatively high molecular weight), this compound is likely a BCS Class II compound, characterized by low solubility and high permeability. Formulation strategies are therefore crucial for potential oral bioavailability.[14]
Q: Are there any specific safety precautions when using co-solvents like DMSO? A: Yes. DMSO can enhance the absorption of other substances through the skin, so always wear appropriate personal protective equipment (gloves, lab coat). For in vitro assays, it's critical to include a vehicle control (buffer with the same final concentration of DMSO) to account for any effects of the co-solvent itself on the biological system.
Q: How do I choose between using a surfactant and a cyclodextrin? A: The choice can depend on your specific application.
-
Cyclodextrins are often preferred for creating stable, well-defined 1:1 complexes and are widely used in oral and parenteral formulations. They can sometimes be more expensive.[13]
-
Surfactants are very effective and economical but can sometimes interfere with cell membranes or protein activity in biological assays. The choice may require some empirical testing to see which is more compatible with your experiment.
Q: Can I use sonication to help dissolve my compound? A: Sonication can be used to break up aggregates and accelerate the dissolution process, especially when preparing stock solutions. However, be cautious as prolonged sonication can generate heat, which might degrade thermally sensitive compounds. It is a tool to reach equilibrium faster, but it will not increase the thermodynamic equilibrium solubility.
Mechanism of Cyclodextrin Inclusion Complexation
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scielo.br [scielo.br]
- 5. youtube.com [youtube.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. impactfactor.org [impactfactor.org]
- 13. eijppr.com [eijppr.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Welcome to the dedicated technical support guide for the synthesis of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine. This scaffold is a cornerstone in the development of novel therapeutics, including potent c-Met kinase inhibitors and antitubercular agents.[1][2] Achieving high synthetic yields is crucial for advancing drug discovery pipelines. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the pyrazole formation is consistently low. What are the most common culprits?
A1: Low yields in this synthesis typically trace back to one of four areas: incomplete reaction, competing side reactions, suboptimal reaction conditions, or impure starting materials.[3] An incomplete reaction may require longer reaction times or higher temperatures. Side reactions often lead to a complex crude mixture, consuming your starting materials and complicating purification. Finally, the purity of your piperidin-4-one precursor and phenylhydrazine is paramount, as impurities can introduce competing reactants or inhibit catalysis.[4]
Q2: I'm observing multiple spots on my TLC analysis of the crude product, and they are difficult to separate. What might these be?
A2: A complex TLC profile suggests the formation of byproducts. Common possibilities include regioisomers if an unsymmetrically substituted piperidinone is used, uncyclized hydrazone intermediate, or products of oxidation/decomposition. Prolonged heating can sometimes lead to product degradation.[5] Careful monitoring and optimization of reaction time are critical to minimize this.
Q3: How critical is the purity of the starting materials, specifically the piperidin-4-one derivative and phenylhydrazine?
A3: The purity of starting materials is a critical factor that directly impacts reaction yield and the formation of byproducts.[4] Impurities can lead to unwanted side reactions, resulting in reduced yields and complicating the purification process.[4] For instance, using high-purity intermediates ensures more predictable reaction outcomes and a cleaner synthetic process. It is essential to source starting materials from reputable suppliers who provide stringent quality control to ensure the success and reproducibility of your synthesis.[4]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The core of the synthesis is a cyclocondensation reaction between a piperidin-4-one derivative and phenylhydrazine.
Problem Area 1: The Cyclocondensation Reaction
Q4: My reaction shows low conversion, with significant amounts of starting material remaining. How can I drive the reaction to completion?
A4: Low conversion is a common hurdle. The root cause is often insufficient activation energy for the key steps: hydrazone formation and subsequent intramolecular cyclization.
-
Thermal Conditions: Many condensation reactions require heat. If you are running the reaction at room temperature, consider heating to reflux in a suitable solvent like ethanol or acetic acid.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal time and prevent decomposition from excessive heating.[3][5]
-
Catalysis: The reaction is often acid-catalyzed. Acetic acid is a common choice as it can serve as both the catalyst and the solvent, facilitating the initial imine formation.[3] If conversion is still low, a stronger acid catalyst could be trialed, but this must be done cautiously to avoid unwanted side reactions.
-
Solvent Choice: The polarity and nature of the solvent can dramatically influence the reaction rate. While polar protic solvents like ethanol are common, some cyclocondensations involving aryl hydrazines perform better in aprotic dipolar solvents.[4]
Q5: My main issue appears to be byproduct formation, leading to a low yield of the desired product. What are the likely side reactions, and how can they be minimized?
A5: Byproduct formation significantly erodes yield. Understanding the potential side reactions is key to mitigating them.
-
Oxidation: The tetrahydropyridine ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of the corresponding aromatic pyrazolopyridine.
-
Regioselectivity Issues: If your piperidin-4-one precursor has substituents at the 3-position, there is a possibility of forming the undesired pyrazolo[3,4-d]pyridine regioisomer. The reaction conditions and the electronic nature of the substituents can influence the regiochemical outcome. Careful characterization (e.g., by 2D NMR) of the product is essential to confirm the correct isomer has been formed.
-
Hydrazine Reactivity: The electronic properties of the substituted hydrazine can affect the outcome. Electron-withdrawing groups on the phenyl ring can decrease the nucleophilicity of the hydrazine, potentially slowing the reaction and requiring more forcing conditions.[4]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing low yield in the synthesis.
Caption: Troubleshooting workflow for low yield.
Problem Area 2: Product Isolation and Purification
Q6: My crude product is a dark, intractable oil that is difficult to purify. What are the best practices for work-up and isolation?
A6: A challenging crude product often contains residual solvent, catalyst, and polymeric byproducts. A systematic work-up is essential.
-
Quench and Neutralize: After the reaction is complete, cool the mixture to room temperature. If you used an acid catalyst like acetic acid, carefully neutralize it with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). Monitor the pH to ensure it is neutral or slightly basic (pH 7-8).
-
Aqueous Extraction: Dilute the neutralized mixture with water and extract the product into an appropriate organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous layer.
-
Washing: Combine the organic layers and wash them sequentially with water and then a saturated brine solution. This removes residual inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Q7: What is the most effective method for purifying the final product to high purity (>98%)?
A7: Flash column chromatography on silica gel is the standard and most effective method for purifying this type of heterocyclic compound.
-
Stationary Phase: Use standard silica gel (e.g., 230-400 mesh).
-
Eluent System: The choice of solvent system is critical. A good starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. For more polar products, a small percentage of methanol in dichloromethane may be necessary. Determine the optimal eluent system beforehand using TLC analysis.
-
Loading: If your crude product is an oil, dissolve it in a minimal amount of the column solvent or dichloromethane and load it directly onto the column. Alternatively, you can "dry load" it by adsorbing the crude oil onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column. This often results in better separation.
-
Final Polish: If the product crystallizes after chromatography, a final recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be performed to achieve very high purity.
Summary of Troubleshooting Strategies
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion | Insufficient temperature; Short reaction time; Inadequate catalysis | Increase temperature to reflux; Monitor reaction over a longer period (TLC/LC-MS); Use an acid catalyst (e.g., acetic acid). |
| Multiple Byproducts | Oxidation; Side reactions from impurities; Product decomposition | Run the reaction under an inert atmosphere (N₂ or Ar); Ensure high purity of starting materials; Optimize reaction time to avoid prolonged heating. |
| Difficult Purification | Residual catalyst/salts; Polymeric impurities | Perform a thorough aqueous work-up with a mild base wash; Use flash column chromatography with an optimized eluent system. |
| Product is an Oil/Gum | Amorphous solid; Residual solvent | Attempt to induce crystallization by trituration with a non-polar solvent (e.g., hexanes); Ensure all solvent is removed under high vacuum. |
Optimized Experimental Protocol
This protocol is a general guideline. Modifications may be necessary based on the specific substitution pattern of your piperidin-4-one precursor.
Synthesis of this compound
-
Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-Boc-piperidin-4-one (1.0 eq), phenylhydrazine (1.1 eq), and glacial acetic acid (as solvent, approx. 0.2 M concentration).
-
Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to reflux (approx. 118 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-12 hours, indicated by the consumption of the limiting starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases and the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water (1x) and saturated brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product. The Boc-protecting group can then be removed under standard acidic conditions (e.g., TFA in DCM) if the unprotected core is desired.
Reaction Mechanism Overview
The synthesis proceeds via a two-stage mechanism:
Caption: Simplified reaction mechanism pathway.
References
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (2025).
-
Sun, H., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 942-951. [Link]
-
Kantevari, S., et al. (2017). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3486-3490. [Link]
- BenchChem. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
Sources
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting off-target effects of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Introduction: The 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a promising area of chemical space. Related pyrazolopyridine structures have demonstrated a range of biological activities, including the inhibition of enzymes such as Mycobacterium tuberculosis pantothenate synthetase and various protein kinases.[1][2] As with any novel small molecule, researchers may encounter biological effects that are not mediated by the intended primary target. These are known as off-target effects.
This guide provides a systematic framework for researchers and drug development professionals to identify, validate, and troubleshoot potential off-target effects of this compound and its analogs. Our approach is designed as a logical, tiered investigative workflow, moving from initial phenotypic observation to definitive target validation.
Section 1: The First Indication — My Experiment Yielded an Unexpected Result
This section addresses the initial signs that your compound may have off-target activities. The investigation almost always begins with an unexpected experimental outcome.
Q1: I'm using this compound to inhibit my primary target (Target X), but I'm observing a phenotype (e.g., decreased cell viability, altered morphology) that is not reported for the inhibition of Target X. How can I begin to determine if this is an off-target effect?
A1: This is a classic scenario in pharmacology. An unexpected phenotype is a critical data point that requires systematic investigation. The first step is to rigorously differentiate between a novel on-target effect and a true off-target effect. A multi-step validation approach is necessary.[3]
Here are the essential initial steps:
-
Confirm Dose-Response Relationship: First, ensure the unexpected phenotype is dose-dependent. A clear correlation between the concentration of your compound and the magnitude of the phenotype is fundamental, although both on- and off-target effects can exhibit this behavior.[3]
-
Use Structurally Unrelated Inhibitors: Source and test other well-characterized, potent inhibitors of Target X that are structurally distinct from your pyrazolopyridine compound. If these other inhibitors reproduce the same unexpected phenotype, it's more likely a true, previously unknown consequence of inhibiting Target X (an on-target effect). If they do not reproduce the phenotype, it strongly suggests your compound is acting through an off-target mechanism.[3]
-
Perform a Rescue Experiment: The gold-standard method is to determine if you can "rescue" the phenotype. This can be achieved by re-introducing the target into the system. For example, overexpress a version of Target X in your cells. If the phenotype is reversed or diminished, it provides strong evidence for an on-target effect.[3]
Section 2: A Systematic Workflow for Differentiating On-Target vs. Off-Target Effects
To formalize the initial investigation, we recommend the following workflow. This process is designed to efficiently triage the observed phenotype and guide your next experimental steps.
Caption: Workflow for differentiating on-target and off-target effects.
Section 3: The Hunt for Off-Targets: A Tiered Strategy for Target Deconvolution
Once you have high confidence that the observed effect is off-target, the next phase is to identify the responsible protein(s). This process is called target deconvolution or target identification.[4] A tiered, multi-faceted approach is most effective, as no single method is universally applicable.[5]
Q2: I've confirmed my compound's effect is likely off-target. What are the best methods to identify the unknown target(s)?
A2: We recommend a parallel strategy combining computational, biochemical, and cellular approaches. This increases the probability of success and allows for cross-validation of candidates.
Tier 1: In Silico & Unbiased Biochemical Screening
-
Computational Prediction: Use the structure of this compound to screen against databases of known protein structures (e.g., using molecular docking). This can generate a preliminary list of potential binders based on structural similarity to known ligands or favorable binding-site interactions. While predictive, this is a cost-effective way to generate initial hypotheses.
-
Broad Kinase Profiling: Given that pyrazolopyridine scaffolds are known to interact with ATP-binding sites, a comprehensive kinase screen is the most critical first experimental step.[6] Screen the compound against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). This will rapidly identify any kinases that are potently inhibited.[3][7] This is considered the "gold standard" for identifying off-target kinases.[7]
-
Chemical Proteomics: This powerful unbiased method uses the compound itself as bait to "fish" for its binding partners from a complex cell lysate.[8] The most common approach is affinity chromatography, where your compound is immobilized on a solid support and incubated with cell extracts.[9] Bound proteins are then eluted and identified by mass spectrometry.[8][9]
Tier 2: Cellular and Genetic Approaches
-
Cellular Thermal Shift Assay (CETSA): This technique confirms direct binding of your compound to a target protein inside intact cells. The principle is that a protein bound to a ligand (your compound) is stabilized against heat-induced denaturation. By heating cells treated with your compound and then quantifying the amount of soluble protein, you can identify which proteins were stabilized, implying a direct interaction.[3]
-
Phenotypic Screening & Genetic Knockdown: If you have a robust cellular phenotype, you can use genetic tools like siRNA or CRISPR/Cas9 libraries to identify which gene, when knocked down or knocked out, mimics or blocks the phenotype caused by your compound.[3][10] For instance, if knocking out a specific kinase (e.g., "Kinase Y") prevents the cytotoxicity induced by your compound, it strongly implicates Kinase Y as the off-target.
Caption: A tiered workflow for off-target deconvolution.
Section 4: Validating a Putative Off-Target
Q3: My kinase screen identified a potent interaction with "Kinase Y". How do I definitively prove that Kinase Y is responsible for the unexpected cytotoxicity I'm seeing?
A3: Identifying a potent interaction in a biochemical assay is a major breakthrough, but it's not the final step. You must now link this molecular interaction to the cellular phenotype.
-
Confirm Cellular Target Engagement: First, use an assay like CETSA to confirm that your compound actually binds to Kinase Y inside your cells at relevant concentrations.[3]
-
Analyze Downstream Signaling: Investigate the known signaling pathway downstream of Kinase Y. Treat cells with your compound and measure the phosphorylation of known substrates of Kinase Y using Western blotting or targeted proteomics. A dose-dependent decrease in substrate phosphorylation provides strong evidence of functional target engagement in a cellular context.[3]
-
Genetic Validation (The Decisive Step): Use CRISPR/Cas9 to create a cell line where Kinase Y is knocked out. If your compound no longer causes cytotoxicity in these knockout cells, you have provided the most definitive evidence that its effect is mediated through Kinase Y.[3]
Interpreting Kinase Profiling Data
Below is a table with hypothetical data from a kinase screen for our compound.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Comments |
| Primary Target X | 98% | 50 | Expected on-target activity. |
| Kinase A | 15% | >10,000 | No significant interaction. |
| Kinase B | 22% | >10,000 | No significant interaction. |
| Kinase Y | 95% | 75 | Potent off-target. Similar potency to on-target. |
| Kinase Z | 65% | 850 | Moderate off-target. ~17-fold less potent. |
Analysis:
-
Kinase Y is a high-priority candidate for validation. Its IC50 is nearly equivalent to the primary target, meaning at therapeutic concentrations, you are likely inhibiting both targets.
-
Kinase Z is a secondary off-target. While less potent, it could contribute to the phenotype or cause other effects at higher concentrations.
Section 5: Detailed Experimental Protocols
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of your compound against a putative off-target kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.[11]
Materials:
-
Putative Off-Target Kinase (e.g., Kinase Y)
-
Specific kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of your compound in 100% DMSO. b. Create a serial dilution series in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[11] c. Prepare a "no inhibitor" control using only DMSO.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of each serially diluted compound concentration or DMSO control. b. Prepare a master mix of the kinase in kinase assay buffer. Add 2 µL of the kinase solution to each well. c. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. d. Prepare a master mix of the substrate and ATP in kinase assay buffer. e. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. f. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining unconsumed ATP. c. Add 10 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]
Section 6: Frequently Asked Questions (FAQs)
Q4: Can off-target effects ever be beneficial?
A4: Yes. This concept is known as polypharmacology. In some cases, an off-target effect can be therapeutically advantageous.[12] For example, the anticancer drug Imatinib was designed to inhibit the BCR-Abl kinase but was later found to also inhibit c-kit and PDGF-R, making it effective against gastrointestinal stromal tumors, an effect mediated by these "off-targets".[6] The key is to systematically identify all targets to understand the complete mechanism of action.
Q5: My compound is not an ATP-competitive inhibitor. Are these methods still valid?
A5: Mostly, yes.
-
Biochemical assays: Activity-based assays like the one described will still work for allosteric or non-competitive inhibitors.[12]
-
Chemical Proteomics & CETSA: These methods are dependent on binding, not the mechanism of inhibition, and are therefore perfectly suitable.
-
Kinase Profiling: Be aware that some kinase screening platforms are binding-based assays rather than activity-based. While still useful, they may not detect allosteric inhibitors that bind outside the ATP pocket. It is crucial to know the format of the assay being used.[12]
Q6: How can I redesign my compound to reduce off-target effects?
A6: Once an off-target (like Kinase Y) is identified and validated, you can initiate a structure-activity relationship (SAR) study. The goal is to find chemical modifications to your pyrazolopyridine scaffold that reduce binding to Kinase Y while maintaining or improving binding to your primary target. Co-crystallization of your compound with both the on- and off-target proteins can provide invaluable structural insights to guide this rational design process.
References
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available from: [Link]
-
Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Available from: [Link]
-
ResearchGate. (2025). Target deconvolution strategies in drug discovery | Request PDF. Available from: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available from: [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available from: [Link]
-
protocols.io. (2023). In vitro kinase assay. Available from: [Link]
-
seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]
-
National Institutes of Health. (n.d.). Off-target effects in CRISPR/Cas9 gene editing - PMC. Available from: [Link]
-
National Institutes of Health. (2013). Target deconvolution techniques in modern phenotypic profiling - PMC. Available from: [Link]
-
ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Available from: [Link]
-
National Institutes of Health. (2012). Assay Development for Protein Kinase Enzymes - NCBI. Available from: [Link]
-
ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available from: [Link]
-
ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. Available from: [Link]
-
National Institutes of Health. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC. Available from: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
BioMed Central. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Available from: [Link]
-
Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Available from: [Link]
-
PubMed. (n.d.). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Available from: [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Available from: [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
Sources
- 1. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. academic.oup.com [academic.oup.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing the dosage of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine for in vivo studies
Introduction: This guide provides a comprehensive framework for researchers and drug development professionals on establishing and optimizing the in vivo dosage of novel research compounds, using the representative molecule 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine as a working example. As this molecule represents a novel investigational agent, this document focuses on the methodology and critical thinking required for dose-finding and refinement, rather than presenting pre-existing data. The principles outlined here are broadly applicable to small molecule inhibitors in preclinical development.
Part 1: Frequently Asked Questions (FAQs) - First-in-Animal Dosing Strategy
Question 1: We have characterized this compound in vitro. How do we select a starting dose for our first in vivo tolerability study?
Answer: Selecting a starting dose requires a careful synthesis of in vitro potency data and estimations of in vivo pharmacokinetics. The goal is to begin at a dose that is unlikely to cause severe toxicity but is high enough to provide a stepping stone to therapeutically relevant exposures.
Your workflow should begin with establishing the in vitro half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in relevant cell-based assays. This value is the foundation for your dose prediction. A common starting point for dose-range finding studies is to aim for an initial plasma concentration (Cmax) that is a multiple of the in vitro IC50/EC50.
A standard approach involves a multi-step process:
-
Determine In Vitro Potency: Accurately measure the IC50 or EC50 in multiple cell lines or assay formats to understand the compound's potency against its intended target.
-
In Vitro ADME & PK Prediction: Profile the compound using assays like Caco-2 for permeability and liver microsome stability for metabolic clearance. These data can be used in physiologically based pharmacokinetic (PBPK) models to predict in vivo clearance and bioavailability, which helps in estimating the dose required to achieve the target exposure.
-
Allometric Scaling (Optional but Recommended): If you have pharmacokinetic (PK) data from at least two small animal species (e.g., mouse and rat), allometric scaling can be used to predict human PK parameters and to establish a more refined starting dose for larger animal studies.
-
Select a Conservative Starting Dose: For a first-in-animal study, a conservative approach is to select a dose predicted to yield a Cmax that is 1-10 times the in vitro EC50. It is critical to begin at the low end of your predicted range and escalate cautiously.
Question 2: What is a Maximum Tolerated Dose (MTD) study, and why is it essential for our pyrazolopyridine compound?
Answer: A Maximum Tolerated Dose (MTD) study is a critical first step in the in vivo characterization of any new compound. Its primary purpose is to determine the highest dose that can be administered to an animal model without causing unacceptable toxicity or mortality. This is not an efficacy study; it is a safety and tolerability study that defines the upper boundary for future therapeutic experiments.
Key Objectives of an MTD Study:
-
Identify Dose-Limiting Toxicities (DLTs): These are adverse effects that prevent further dose escalation. Common DLTs include significant weight loss (>15-20%), severe clinical signs (e.g., lethargy, hunched posture, rough coat), or specific organ damage identified through histopathology.
-
Establish the Therapeutic Window: The MTD, in conjunction with the minimum effective dose determined later, defines the therapeutic window—the range of doses that are both safe and effective.
-
Inform Dose Selection for Efficacy Studies: Subsequent efficacy studies should use doses at or below the established MTD to ensure that the observed therapeutic effects are not confounded by systemic toxicity.
A typical acute MTD study involves administering single, escalating doses of the compound to small groups of animals (e.g., 3 mice per group) and observing them for a defined period (e.g., 7-14 days).
| Parameter | Description | Example Observation |
| Body Weight | Measured daily. A sustained loss of >15% is a common DLT. | Group 3 (50 mg/kg) showed a 17% mean body weight loss by Day 4. |
| Clinical Signs | Daily observation for signs of distress, abnormal behavior, or pain. | Piloerection and hunched posture observed at doses ≥ 50 mg/kg. |
| Mortality | Survival is monitored throughout the study period. | N/A |
| Gross Necropsy | Visual examination of organs at the end of the study for abnormalities. | Enlarged spleen observed in the high-dose group. |
| Histopathology | Microscopic examination of key organs (liver, kidney, spleen, etc.). | Mild to moderate hepatocellular vacuolation at 50 mg/kg. |
Part 2: Troubleshooting Guide - Navigating PK/PD and Efficacy Studies
Scenario 1: We completed an MTD study and are now testing this compound in a xenograft model. We see no tumor growth inhibition, even at the MTD. What are the likely causes?
Answer: A lack of efficacy at a well-tolerated dose is a common and complex problem. The issue can typically be traced to one of three areas: drug exposure, target engagement, or model suitability. A systematic troubleshooting approach is required.
Troubleshooting Workflow: Lack of Efficacy
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Detailed Steps:
-
Conduct a Pharmacokinetic/Pharmacodynamic (PK/PD) Study: This is the most critical step. You must measure whether the drug is reaching its target at a sufficient concentration and for a sufficient duration.
-
Protocol: Administer the MTD to a cohort of tumor-bearing mice. Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) to measure plasma concentration (PK). At the final time point, collect tumor tissue.
-
Analysis: Analyze the plasma to determine the concentration-time profile, including Cmax and Area Under the Curve (AUC). Analyze the tumor tissue for a biomarker of target engagement (e.g., a decrease in a phosphorylated substrate of your target kinase).
-
-
Interpret the PK/PD Data:
-
If Drug Exposure is Low: If the plasma Cmax never exceeds the in vitro EC50, the lack of efficacy is due to a pharmacokinetic problem. The compound may have poor oral bioavailability or be rapidly metabolized. The solution involves either reformulating the compound to improve its solubility and absorption or increasing the dosing frequency (e.g., from once daily to twice daily).
-
If Exposure is Adequate but Target Engagement is Low: If plasma levels are sufficient but the target in the tumor is not inhibited, it suggests poor tumor penetration or that the required concentration for in vivo target modulation is much higher than predicted in vitro.
-
If Both Exposure and Target Engagement are Confirmed: If the drug is present in the plasma and is hitting its target in the tumor, but there is still no efficacy, the issue lies with the biological model. The target may not be a critical oncogenic driver in that specific cell line, or resistance mechanisms may be present. The next step is to test the compound in different, potentially more sensitive, models.
-
Scenario 2: Our pyrazolopyridine compound shows moderate efficacy, but the results are highly variable between animals in the same group. What could be causing this?
Answer: High inter-animal variability can obscure a real therapeutic effect and confound data interpretation. The root cause is often related to inconsistencies in drug formulation, administration, or underlying animal physiology.
Logical Diagram: Sources of In Vivo Variability
Stability of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine in different solvents
Technical Support Center: 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and studying this compound. As a fused N-heteroaromatic compound, its stability is paramount for generating reproducible and reliable experimental data.[1][2] This guide addresses common stability-related issues through a series of troubleshooting scenarios and frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide: Investigating Compound Instability
This section is designed to help you diagnose and resolve common issues encountered during the handling and analysis of this compound.
Scenario 1: Unexpected Peaks Appear in HPLC/LC-MS Analysis of a Stored Solution
Question: I prepared a stock solution of this compound in methanol. After storing it for a week at 4°C, my HPLC analysis shows the main peak decreasing alongside the appearance of several new, smaller peaks. What is the likely cause?
Answer: The emergence of new peaks concurrent with a decrease in the parent compound's peak area is a classic indicator of chemical degradation. The pyrazolopyridine core, while generally stable, can be susceptible to degradation under certain conditions.[2][3] The primary suspects are hydrolysis, oxidation, or photodecomposition.
Causality & Recommended Actions:
-
Solvent Purity and Water Content: Methanol is hygroscopic and can absorb atmospheric water over time. The presence of water, even in trace amounts, can facilitate hydrolysis, especially if the pH of the solution has shifted.
-
Action: Always use fresh, anhydrous or HPLC-grade solvents. Prepare smaller batches of solutions that will be consumed quickly.
-
-
Dissolved Oxygen: Solvents that are not properly degassed contain dissolved oxygen, which can lead to gradual oxidation of the compound, particularly at the electron-rich nitrogen centers or the tetrahydro-pyridine ring.
-
Action: For long-term storage, consider sparging the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution. Store the solution under an inert atmosphere.
-
-
Light Exposure: Pyrazolopyridine derivatives can exhibit photophysical properties, and prolonged exposure to ambient or UV light can induce photolytic degradation.[1][2]
-
Action: Always store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[4]
-
-
Systematic Investigation: To pinpoint the cause, a systematic troubleshooting workflow is recommended.
Scenario 2: Inconsistent Results in Biological Assays
Question: I am using the compound in a cell-based assay with a phosphate-buffered saline (PBS) solution at pH 7.4. My results are not reproducible, and the compound's potency appears to diminish in longer experiments. Why?
Answer: This issue strongly suggests instability in the aqueous, physiological pH environment of your assay. While pyrazolopyridines are structurally robust, the tetrahydro-pyridine portion and the overall molecule's electronic properties can be sensitive to the aqueous environment, potentially leading to hydrolysis or oxidative degradation catalyzed by buffer components or dissolved oxygen.
Causality & Recommended Actions:
-
pH-Dependent Hydrolysis: The stability of many nitrogen-containing heterocyles is pH-dependent.[5] At physiological pH, the compound may undergo slow hydrolysis, which becomes significant over the course of a multi-hour or multi-day experiment.
-
Action: Perform a time-course stability study. Prepare the compound in your final assay buffer, incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂), and quantify the remaining parent compound by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours). This will establish a stability window for your experiments.
-
-
Oxidation: Aqueous buffers are saturated with oxygen unless specifically degassed. This can lead to oxidation of the compound.
-
Action: If stability is poor, consider adding antioxidants to your buffer if compatible with your assay, or prepare buffers with degassed water.
-
-
Solubility and Precipitation: The compound might have limited kinetic solubility in your aqueous buffer. What appears to be degradation (loss of parent compound from solution) could be precipitation over time.
-
Action: Visually inspect your assay wells for precipitation. Measure the concentration of the compound in the supernatant over time to distinguish between degradation and precipitation. If solubility is an issue, consider using a co-solvent (e.g., up to 1% DMSO), but be mindful of its effects on the cells.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, the compound is susceptible to three main degradation pathways which are commonly investigated in forced degradation studies.[6][7]
-
Hydrolytic Degradation: This pathway involves the reaction with water and is typically forced under acidic and basic conditions.[7] Degradation could potentially involve the opening of the tetrahydro-pyridine ring or modification of the pyrazole system, especially at extreme pH values.[8][9]
-
Oxidative Degradation: The presence of nitrogen atoms and the tetrahydro-pyridine ring makes the molecule susceptible to oxidation. Common outcomes include the formation of N-oxides or hydroxylated derivatives.[10] This is typically tested using an oxidizing agent like hydrogen peroxide (H₂O₂).
-
Photolytic Degradation: Exposure to UV or visible light can provide the energy needed to induce reactions, leading to complex degradation products.[4] The fused aromatic system is a potential chromophore that can absorb light and trigger these pathways.
Q2: How should I prepare and store solutions of this compound for optimal stability?
Proper preparation and storage are critical. The following table provides general guidelines. Note: These are recommendations based on chemical principles; empirical stability testing for your specific application is always advised.
| Solvent | Recommended Use | Storage Conditions | Expected Stability & Considerations |
| DMSO | Long-term stock solutions | Aliquot into single-use vials; store at -20°C or -80°C; protect from light. | Generally stable. DMSO is hygroscopic; use anhydrous grade. Limit freeze-thaw cycles to less than five.[11] |
| Ethanol/Methanol | Intermediate dilutions, short-term storage | Store at -20°C for up to 1-2 weeks; protect from light. | Good for short-term use. Use anhydrous grade to minimize hydrolysis. Less stable than DMSO for long-term storage. |
| Acetonitrile | Analytical dilutions (HPLC) | Prepare fresh daily. | Excellent for immediate analytical use but not recommended for storage due to potential reactivity over time. |
| Aqueous Buffers | Final assay dilutions | Prepare fresh immediately before use. Do not store. | Stability is highly dependent on pH and buffer composition.[5] Prone to hydrolysis and has lower solubility. Verify stability for the duration of your experiment. |
Q3: What is a "forced degradation study" and why is it important?
A forced degradation or "stress testing" study is an essential part of drug development where a compound is intentionally exposed to harsh chemical and physical conditions to accelerate its decomposition.[12] The goal is not to destroy the compound completely but to achieve a modest level of degradation (typically 5-20%).[6][7]
Its importance is threefold:
-
Pathway Elucidation: It helps identify the likely degradation products and the chemical pathways through which the compound degrades.[13]
-
Method Development: It is crucial for developing and validating a "stability-indicating" analytical method (usually HPLC), which is a method proven to be capable of separating the parent compound from all its potential degradation products.[14]
-
Formulation and Storage Guidance: It provides critical information for developing stable formulations and defining appropriate storage and handling conditions.[6]
Q4: Which analytical techniques are best for monitoring the stability of this compound?
A multi-pronged approach using orthogonal analytical techniques is most effective.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability testing.[15] A reverse-phase HPLC method with UV detection is ideal for separating the parent compound from its degradants and quantifying the amount of each over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify degradation products.[16] By coupling the separation power of LC with the mass-resolving capability of MS, you can determine the molecular weights of the new peaks, providing crucial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of significant degradation products that have been isolated.[15]
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized framework for investigating the stability of this compound.
Objective: To generate potential degradation products and assess the intrinsic stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (for pH control)
-
HPLC system with UV or PDA detector
-
Photostability chamber (ICH Q1B compliant)[4]
-
Calibrated oven and water bath
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL diluent) stored at 4°C in the dark.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (in a stable solvent like acetonitrile) at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (in a quartz vial) to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4] A control sample should be wrapped in foil and placed alongside.
-
-
Sample Analysis:
-
At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound to the control sample.
-
-
Data Evaluation:
-
Assess the percentage of degradation under each condition.
-
If degradation is too extensive (>20%), repeat with milder conditions (lower temperature, shorter time, or lower concentration of stressor).[7] If there is no degradation, use more strenuous conditions.
-
Characterize major degradation peaks using LC-MS to obtain molecular weights.
-
References
-
Pyrazolopyridine derivatives with photophysical properties. - ResearchGate. Available from: [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available from: [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ProQuest. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available from: [Link]
-
Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework. PubMed. Available from: [Link]
-
A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. NIH. Available from: [Link]
-
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. Available from: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. Available from: [Link]
-
Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. ACS Publications. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
Identification of Decomposition Products and Mechanism of Degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an Aqueous Solution. PubMed. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available from: [Link]
-
Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. PubMed. Available from: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available from: [Link]
-
Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Available from: [Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. Available from: [Link]
-
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. PubChem. Available from: [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available from: [Link]
-
Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. PubMed. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available from: [Link]
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. Available from: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics. Available from: [Link]
-
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. MySkinRecipes. Available from: [Link]
-
4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate. PMC - NIH. Available from: [Link]
-
Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. NIH. Available from: [Link]
-
4,5,6,7-tetrahydro-1-methyl-1h-pyrazolo[4,3-c]pyridine. PubChemLite. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - ProQuest [proquest.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ajrconline.org [ajrconline.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine in Solution
Welcome to the technical support center for 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound in solution. Our goal is to ensure the integrity and reproducibility of your experiments.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry, with applications in the development of novel therapeutics, including inhibitors of c-Met kinase and anion exchange protein SLC26A4 (pendrin).[1][2] The stability of this compound in solution is critical for obtaining reliable experimental data. This guide outlines the potential degradation pathways and provides strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound are oxidation of the tetrahydropyridine ring, hydrolysis of the pyrazole moiety, and photodegradation due to the presence of the N-phenyl group and the heterocyclic system. The pH of the solution and the choice of solvent also play a crucial role in its stability.[3][4][5][6]
Q2: How does pH affect the stability of the compound?
A2: The pH of the solution can significantly influence the rate of hydrolysis. Generally, pyrazole derivatives exhibit varied stability at different pH levels, with extremes in pH (highly acidic or alkaline) often accelerating degradation. It is crucial to determine the optimal pH range for your specific experimental conditions.
Q3: Is the compound sensitive to light?
A3: Yes, N-phenyl substituted heterocyclic compounds can be susceptible to photodegradation upon exposure to UV or even ambient light.[5][6] It is recommended to handle solutions of this compound in amber vials or protect them from light to minimize this risk.
Q4: What are the visible signs of degradation?
A4: Visual signs of degradation can include a change in the color of the solution, the formation of precipitates, or a decrease in the expected biological activity or potency. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is essential.
Q5: How can I monitor the stability of my compound in solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the integrity of your compound.[7][8][9] This method should be able to separate the parent compound from any potential degradants.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Loss of Compound Potency or Inconsistent Results
-
Probable Cause A: Oxidation of the Tetrahydropyridine Ring. The tetrahydropyridine moiety is susceptible to oxidation, which can lead to the formation of the corresponding dihydropyridinium or pyridinium species.[4][10][11] This is a common degradation pathway for this class of compounds.
-
Solution A:
-
Deoxygenate Solvents: Before preparing your solutions, purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial, but its compatibility with your experimental system must be verified.
-
Storage: Store stock solutions under an inert atmosphere (nitrogen or argon) at low temperatures.
-
-
Probable Cause B: Hydrolysis. The pyrazole ring system, although generally stable, can be susceptible to hydrolysis under certain pH conditions.[3]
-
Solution B:
-
pH Control: Maintain the pH of your solution within a neutral to slightly acidic range (pH 5-7), if compatible with your assay. Avoid strongly acidic or basic conditions.
-
Buffer Selection: Use a buffer system that can effectively maintain the desired pH. Phosphate or citrate buffers are common choices, but their compatibility should be tested.
-
Problem 2: Appearance of Unknown Peaks in HPLC Analysis
-
Probable Cause: Formation of Degradation Products. The appearance of new peaks in your chromatogram that increase over time is a strong indicator of compound degradation.
-
Solution:
-
Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light). This will help in developing a robust stability-indicating HPLC method.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate the structures of the degradation products.
-
Problem 3: Solution Discoloration or Precipitation
-
Probable Cause: Photodegradation or Formation of Insoluble Degradants. Exposure to light can lead to the formation of colored degradation products.[5][6] Alternatively, degradation products may have lower solubility than the parent compound, leading to precipitation.
-
Solution:
-
Light Protection: Always store and handle solutions in amber glass vials or wrap containers with aluminum foil to protect them from light.
-
Solvent Selection: Ensure the compound is fully dissolved in a suitable solvent. If precipitation occurs upon storage, consider using a different solvent or a co-solvent system. Common solvents for pyrazole derivatives include DMSO, DMF, and ethanol.[12]
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) or ethanol are often suitable choices.
-
Deoxygenation: Sparge the chosen solvent with dry nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the deoxygenated solvent. Gentle warming or sonication can be used if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into amber glass vials, purge the headspace with nitrogen or argon before sealing, and store at -20°C or -80°C for long-term use.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Forced Degradation: Subject the compound to forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60°C, and exposure to UV light) for a defined period.
-
Method Optimization: Analyze the stressed samples and optimize the HPLC method to achieve baseline separation between the parent compound and all major degradation products.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9][13]
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C to -80°C | Minimizes the rate of all chemical degradation pathways. |
| Solvent Choice | Anhydrous, deoxygenated DMSO, Ethanol | Good solubility and reduced risk of oxidative and hydrolytic degradation. |
| pH Range | 5.0 - 7.0 (if applicable) | Minimizes the risk of acid or base-catalyzed hydrolysis. |
| Light Exposure | Minimize; use amber vials | Prevents photodegradation.[5][6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the tetrahydropyridine ring.[4][11] |
Visual Guides
Degradation Pathway Overview
Caption: Potential degradation pathways for the compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent results.
References
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (URL: [Link])
-
Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. (URL: [Link])
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (URL: [Link])
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (URL: [Link])
-
Oxidation of analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by monoamine oxidases A and B and the inhibition of monoamine oxidases by the oxidation products. (URL: [Link])
-
Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. (URL: [Link])
-
Formation and photostability of N-heterocycles in space. (URL: [Link])
-
Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. (URL: [Link])
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (URL: [Link])
-
Stability Indicating Analytical Method Development and Validation. (URL: [Link])
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (URL: [Link])
-
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (URL: [Link])
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (URL: [Link])
-
Photostability of N@C. (URL: [Link])
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (URL: [Link])
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (URL: [Link])
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (URL: [Link])
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (URL: [Link])
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (URL: [Link])
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (URL: [Link])
- Preparation of pyrazole and its deriv
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (URL: [Link])
-
Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (URL: [Link])
-
Synthetic strategies to pyrido fused heterocycles. (URL: [Link])
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (URL: [Link])
-
Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (URL: [Link])
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])
-
Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. (URL: [Link])
-
Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (URL: [Link])
-
Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). (URL: [Link])
-
Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (URL: [Link])
-
Synthesis of pyrazole-fused pyridine derivatives. (URL: [Link])
-
Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. (URL: [Link])
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (URL: [Link])
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (URL: [Link])
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (URL: [Link])
Sources
- 1. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 6. aanda.org [aanda.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by monoamine oxidases A and B and the inhibition of monoamine oxidases by the oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies [vtechworks.lib.vt.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpsm.com [ijpsm.com]
Technical Support Center: Scale-Up Synthesis of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and scale-up of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic scaffold. The pyrazolopyridine core is a key structural motif in many biologically active compounds, making its efficient synthesis crucial for pharmaceutical research and development.[1][2][3]
This guide provides a structured approach to identifying and resolving common issues, from reaction yield inconsistencies to purification difficulties, ensuring a more robust and scalable synthetic process.
Synthetic Pathway Overview
A prevalent and effective method for synthesizing the this compound core involves a multi-step, often one-pot, reaction. The process typically begins with a Claisen condensation to form a β-diketoester intermediate, which is then cyclized with a substituted hydrazine to form the desired pyrazole ring.
The following workflow outlines a common synthetic route starting from N-protected-4-piperidone.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during synthesis and scale-up.
Q1: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the primary factors to investigate?
A drop in yield during scale-up is a frequent challenge, often rooted in physical and chemical factors that are less prominent at the lab scale.[4]
Causality and Recommended Actions:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration.[4] This can accelerate side reactions or cause degradation of thermally sensitive intermediates. The formation of the pyrazolopyridine ring is often exothermic, and poor heat dissipation can be a major issue.
-
Action: Ensure your reactor's stirring mechanism (impeller type, speed) is adequate for the vessel size to maintain homogeneity. Re-evaluate your cooling capacity and consider a slower, more controlled addition of reagents to manage the exotherm.
-
-
Side Reaction Predominance: Certain side reactions become more significant at scale. A key competing pathway in this synthesis is a retro-Mannich cascade rearrangement, which can lead to the formation of a thermodynamically stable 4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine isomer as a major byproduct.[5]
-
Action: Carefully control the reaction temperature and pH during the cyclization step. The choice of acid catalyst is critical; sometimes a milder acid like pyridinium p-toluenesulfonate (PPTS) can favor the desired kinetic product over the rearranged isomer.[5]
-
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale.[4] For instance, impurities in phenylhydrazine can introduce competing reactions.
-
Action: Qualify all raw material suppliers and perform rigorous quality control checks on incoming batches. Ensure the purity of solvents, as residual water can lead to hydrolysis of intermediates.
-
Q2: I'm observing several persistent impurities alongside my product. What are they likely to be and how can I minimize them?
Impurity formation is a common problem, and understanding the potential side reactions is key to mitigating them. In this specific synthesis, two major byproducts are frequently reported.[5]
| Impurity ID | Structure Name | Potential Cause | Mitigation Strategy |
| IMP-01 | Isomeric Pyrazolopyrimidine | Retro-Mannich cascade rearrangement of the desired product, often favored under thermodynamic control (higher temperatures, prolonged reaction times).[5] | Use milder reaction conditions (lower temperature). Employ a less harsh acid catalyst (e.g., PPTS instead of strong mineral acids).[5] Monitor reaction progress closely and quench once the desired product formation has maximized. |
| IMP-02 | Linear Pyrazole Amine | Incomplete cyclization or hydrolysis of the piperidone ring, potentially due to excess water or inappropriate pH.[5] | Ensure anhydrous reaction conditions. Control the stoichiometry of the acid catalyst. A two-step process where the intermediate is isolated might provide better control. |
| IMP-03 | Oxidized Species | The tetrahydropyridine ring can be susceptible to oxidation, especially during work-up or if the reaction is exposed to air at elevated temperatures.[4] | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Consider using an antioxidant during work-up if the product proves highly sensitive. |
Q3: The cyclization step is sluggish and gives a mixture of products. How do I optimize the reaction conditions?
The cyclization is analogous in mechanism to the Fischer indole synthesis and is highly sensitive to the choice of catalyst and reaction conditions.[6][7]
-
Catalyst Selection is Critical: The acid catalyst protonates the hydrazine intermediate, facilitating the key N-N bond cleavage and subsequent C-C bond formation.
-
Brønsted Acids (HCl, H₂SO₄, Acetic Acid): These are commonly used but can be harsh, sometimes promoting the undesired retro-Mannich rearrangement or other side reactions.[5][6] Acetic acid is a frequent choice that often provides a good balance of reactivity and selectivity.[8]
-
Lewis Acids (ZnCl₂, BF₃·OEt₂): In many Fischer-type cyclizations, Lewis acids can improve yields, particularly for challenging substrates.[9][10] They may be worth screening if Brønsted acids give poor results.
-
-
Temperature and Reaction Time: There is a delicate balance to be struck. Higher temperatures can increase the reaction rate but may also favor the formation of the thermodynamically more stable, but undesired, pyrimidine isomer.[5]
Q4: Purification by column chromatography is difficult, with the product streaking or co-eluting with impurities. What are the best practices?
The basic nitrogen atoms in the pyrazolopyridine core can interact strongly with the acidic silica gel, leading to poor peak shape and difficult separations.
-
Solvent System Optimization:
-
Tailing/Streaking Reduction:
-
Add a Basic Modifier: Incorporating a small amount (0.5-1%) of a tertiary amine like triethylamine (TEA) or a few drops of aqueous ammonia into the eluent can neutralize the acidic sites on the silica gel, dramatically improving peak shape.
-
-
Alternative Stationary Phases:
-
If silica gel fails, consider using neutral or basic alumina as the stationary phase.
-
Reversed-phase (C18) chromatography is another excellent option for purifying polar, basic compounds, typically using a water/acetonitrile or water/methanol mobile phase with a modifier like formic acid or trifluoroacetic acid.
-
-
Recrystallization: If a solid, the crude product can often be purified effectively by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).[11]
Process Troubleshooting Workflow
Use the following decision tree to diagnose and address common issues systematically during the scale-up process.
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol Example
This protocol is a representative example based on published methodologies and should be adapted and optimized for your specific equipment and scale.[5][8]
Step 1 & 2: One-Pot Synthesis of 5-benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate (Example with Benzyl protection)
-
Materials & Equipment:
-
Nitrogen-purged reactor with overhead stirring and temperature control/cooling.
-
N-Benzyl-4-piperidone (1.0 eq)
-
Diethyl oxalate (1.1 eq)
-
Sodium ethoxide solution in ethanol (1.1 eq)
-
Anhydrous Ethanol (solvent)
-
Phenylhydrazine (1.05 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (2.0 eq)
-
Ethyl acetate (for extraction)
-
Saturated Sodium Bicarbonate solution (for work-up)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate (for drying)
-
-
Procedure:
-
Charge the reactor with anhydrous ethanol and cool to 0-5 °C under a nitrogen atmosphere.
-
Slowly add sodium ethoxide to the cold ethanol.
-
In a separate vessel, dissolve N-benzyl-4-piperidone and diethyl oxalate in ethanol.
-
Add the piperidone/oxalate solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 10-12 hours. The formation of the sodium salt of the diketoester intermediate should be observed.
-
Add phenylhydrazine to the mixture and stir for 5 minutes.
-
Add PPTS in one portion. An exotherm may be observed; use cooling to maintain the temperature at room temperature.
-
Stir the reaction for 5-6 hours at room temperature, monitoring progress by LC-MS.
-
Work-up: Once the reaction is complete, carefully quench the mixture by diluting with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the final product.
-
References
- Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry.
- A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry.
- Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothen
- Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine.
- Fischer indole synthesis applied to the total synthesis of n
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies.
- Why Do Some Fischer Indoliz
- Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc.
- A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative.
- Problems with Fischer indole synthesis. Reddit.
- Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing.
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC - NIH.
- Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. NIH.
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds". Benchchem.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
- Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Applic
- 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. PubChem.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.
- 1-(4-Hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl). BLDpharm.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. MySkinRecipes.
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit.
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters.
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed.
Sources
- 1. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride [myskinrecipes.com]
- 2. scilit.com [scilit.com]
- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN113264931B - A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative - Google Patents [patents.google.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemmethod.com [chemmethod.com]
Technical Support Center: Overcoming Resistance to 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cells
Welcome to the technical support center for researchers investigating the promising anti-cancer compound 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to empower your research and help you navigate the complexities of acquired resistance in cancer cells.
Introduction
This compound and its derivatives have emerged as a significant class of small molecule inhibitors targeting key oncogenic pathways. Preclinical studies have demonstrated their potential as inhibitors of crucial signaling molecules such as c-Met and Heat Shock Protein 90 (Hsp90), both of which are pivotal in cancer cell proliferation, survival, and metastasis. However, as with many targeted therapies, the development of resistance is a significant clinical and research challenge. This guide will equip you with the knowledge and experimental strategies to anticipate, identify, and overcome resistance to this class of compounds.
Part 1: Troubleshooting Guide - Addressing Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Cell Viability and Proliferation Assays
Question 1: My cancer cell line, which was initially sensitive to this compound, is now showing a decreased response in my MTT/CellTiter-Glo assays. How can I confirm and characterize this acquired resistance?
Answer:
This is a classic presentation of acquired resistance. To rigorously confirm and characterize this phenomenon, a multi-step approach is recommended:
-
Establish a Resistant Cell Line: The first step is to formally establish a resistant sub-line from your parental sensitive cell line. This is typically achieved by continuous culture of the parental cells in the presence of the compound, with a gradual dose escalation over several months.[1][2][3] A detailed protocol is provided below.
-
Validate the Resistant Phenotype: Once you have a potential resistant line, it is crucial to validate the phenotype. This involves:
-
Dose-Response Curves: Perform parallel cell viability assays (e.g., MTT, XTT, or CellTiter-Glo) on both the parental and the resistant cell lines.[4][5] A significant rightward shift in the IC50 (half-maximal inhibitory concentration) value for the resistant line confirms the resistant phenotype.
-
Washout Experiments: To ensure the resistance is a stable genetic or epigenetic change and not a transient adaptation, culture the resistant cells in a drug-free medium for several passages and then re-challenge them with the compound. A stable resistant phenotype will be maintained.
-
Clonogenic Assays: For a more long-term assessment of cell survival and proliferative capacity, perform a clonogenic (colony formation) assay. Resistant cells will form more and larger colonies in the presence of the drug compared to parental cells.
-
Experimental Protocol: Generation of a Resistant Cell Line
This protocol describes a stepwise dose-escalation method to generate a cancer cell line with acquired resistance.
-
Determine the Initial IC50: Perform a dose-response experiment to accurately determine the IC50 of this compound in your parental cell line.[6]
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing the compound at a concentration of approximately one-tenth of the IC50.[6]
-
Monitor Cell Growth: Initially, you may observe a decrease in cell proliferation. Continue to culture the cells in this drug concentration, changing the medium every 2-3 days, until the growth rate returns to a level comparable to the untreated parental cells.
-
Gradual Dose Escalation: Once the cells have adapted, increase the drug concentration by approximately 10-30%.[6] Repeat step 3.
-
Iterative Process: Continue this process of gradual dose escalation over a period of 6-12 months.[3] At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.
-
Final Characterization: Once the cells can tolerate a significantly higher concentration of the drug (e.g., 10-fold or higher than the initial IC50), perform the validation experiments described above to fully characterize the resistant phenotype.
Troubleshooting Table for Cell Viability Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, incomplete drug solubilization. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with sterile PBS. Confirm the compound is fully dissolved in the solvent before diluting in culture medium. |
| High background absorbance/luminescence | High cell density leading to overgrowth, contamination. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the end of the assay. Regularly check for and discard contaminated cultures. |
| No or weak signal | Low cell number, incorrect assay for the cell type, inactive reagents. | Ensure sufficient cell numbers are seeded. Choose an assay appropriate for your cell line's metabolic activity. Check the expiration dates of all reagents. |
Investigating Molecular Mechanisms of Resistance
Question 2: I have confirmed acquired resistance in my cell line. How do I determine the underlying molecular mechanism?
Answer:
Resistance to targeted therapies like this compound, which likely targets c-Met and/or Hsp90, can arise from several mechanisms. A systematic investigation is key to pinpointing the driver of resistance in your model.
Potential Mechanisms of Resistance:
-
On-Target Alterations (c-Met):
-
Secondary Mutations: Mutations in the kinase domain of c-Met can prevent the inhibitor from binding effectively.
-
Gene Amplification: Increased copy number of the MET gene can lead to overexpression of the c-Met protein, requiring higher drug concentrations for inhibition.
-
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. Common bypass pathways for c-Met and Hsp90 client proteins include:
-
EGFR/HER2/HER3 signaling
-
RAS/RAF/MEK/ERK pathway
-
PI3K/AKT/mTOR pathway
-
-
Induction of the Heat Shock Response (Hsp90): Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70 and Hsp27, which have pro-survival functions.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration.
Experimental Workflow for Investigating Resistance Mechanisms
The following diagram outlines a logical workflow to investigate the potential mechanisms of resistance.
Caption: Experimental workflow for identifying resistance mechanisms.
Experimental Protocol: Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for assessing the activation state of key signaling proteins.
-
Cell Lysis:
-
Culture parental and resistant cells to 70-80% confluency.
-
Treat cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of your proteins of interest (e.g., c-Met, AKT, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phosphoprotein levels to the total protein levels and a loading control (e.g., β-actin or GAPDH).
-
Troubleshooting Table for Western Blotting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak signal | Insufficient protein loaded, low antibody concentration, inactive antibody or substrate. | Load more protein (up to 50 µg). Optimize primary antibody concentration and incubation time. Use fresh antibody and ECL substrate. |
| High background | Insufficient blocking, high antibody concentration, inadequate washing. | Increase blocking time or use a different blocking agent. Decrease primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific primary antibody. Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely mechanisms of resistance to a c-Met inhibitor like this compound?
A1: Based on extensive research on other c-Met tyrosine kinase inhibitors (TKIs), the most common resistance mechanisms are:
-
On-target secondary mutations in the c-Met kinase domain (e.g., at positions D1228 and Y1230), which interfere with drug binding.[8]
-
MET gene amplification , leading to overexpression of the c-Met receptor, thereby overwhelming the inhibitor.
-
Activation of bypass signaling pathways , such as the EGFR, KRAS, or PI3K/AKT pathways, which can maintain downstream signaling for cell survival and proliferation despite c-Met inhibition.[9]
Q2: If my compound is an Hsp90 inhibitor, what are the expected resistance mechanisms?
A2: Resistance to Hsp90 inhibitors is often multifactorial and can include:
-
Induction of the heat shock response , leading to the upregulation of pro-survival chaperones like Hsp70 and Hsp27.[7][10] This is a very common mechanism.
-
Overexpression of drug efflux pumps , particularly P-glycoprotein (MDR1/ABCB1), which can reduce the intracellular concentration of the inhibitor.[7]
-
Mutations in Hsp90 itself , although this is less common.
-
Alterations in co-chaperones or client proteins that reduce the cell's dependency on Hsp90 for their stability.
Q3: How can I overcome the resistance I'm observing in my cell lines?
A3: Once you have identified the likely mechanism of resistance, you can design rational combination therapies.
Strategies to Overcome Resistance
| Resistance Mechanism | Therapeutic Strategy | Rationale |
| c-Met Gatekeeper Mutation | Use a next-generation c-Met inhibitor with a different binding mode. | A different inhibitor may be able to bind to the mutated kinase domain. |
| MET Gene Amplification | Increase the dose of the c-Met inhibitor (if tolerated) or combine with an inhibitor of a downstream pathway (e.g., PI3K or MEK inhibitor). | Overwhelm the increased target or block the downstream consequences of its activation. |
| Bypass Pathway Activation (e.g., EGFR) | Combine the c-Met inhibitor with an inhibitor of the activated bypass pathway (e.g., an EGFR inhibitor like gefitinib or erlotinib). | Dual blockade of both the primary target and the escape pathway can restore sensitivity.[11] |
| Induction of Heat Shock Response | Combine the Hsp90 inhibitor with an Hsp70 inhibitor or an inhibitor of the heat shock factor 1 (HSF1). | Abrogating the pro-survival stress response can re-sensitize cells to Hsp90 inhibition. |
| Increased Drug Efflux | Combine with an inhibitor of the specific ABC transporter (e.g., verapamil or tariquidar for P-gp). | Blocking the efflux pump will increase the intracellular concentration of your compound. |
Signaling Pathway Diagram: Overcoming c-Met Resistance with Combination Therapy
Caption: Activation of EGFR as a bypass resistance mechanism to c-Met inhibition.
Q4: Are there any in silico methods I can use to predict potential resistance mutations?
A4: Yes, molecular docking simulations can be a powerful tool. By docking this compound into the crystal structure of its target protein (e.g., c-Met), you can identify the key amino acid residues involved in the binding interaction.[12][13][14][15] You can then perform in silico mutagenesis of these residues to predict which mutations are most likely to disrupt binding and confer resistance. This can help you prioritize which mutations to look for in your resistant cell lines.
References
- Application Notes and Protocols for Western Blot Analysis of p-Met Following BMS-777607 Tre
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Application Notes and Protocols for Cell Viability Assay Using SH5-07. Benchchem.
- Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay.
- Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. PubMed.
- Application Notes and Protocols for Cell Viability Assays with CH5138303. Benchchem.
- Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines. Bio-protocol.
- HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.
- MTT Cell Assay Protocol. (Source not further specified).
- Has anyone worked with shRNA of Hsp 70?.
- Schematic representation of the protocol used to develop...
- Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH.
- Structural basis of the activ
- Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualiz
- Protein Small Molecule Interactions. Vajda Lab.
- Discovery of Small Molecule Inhibitors of Protein−Protein Interactions Using Combined Ligand and Target Score Normalization.
- Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central.
- Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. PMC - NIH.
- Western blot analysis detection of c-Met expression. Strong c-Met...
- Small Molecule Docking. Meiler Lab.
- Western blot protocol. Abcam.
- Western blot analysis of the expression of c-MET and downstream pathway...
- Protocol. genomembrane.
- Immunoprecipitation Troubleshooting Guide. Cell Signaling Technology.
- Large-scale purification of functional human P-glycoprotein (ABCB1). PMC.
- Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH.
- Selective Fluorescent Probes for High-Throughput Functional Diagnostics of the Human Multidrug Transporter P-Glycoprotein (ABCB1). NIH.
- Knockdown of Target Genes by siRNA In Vitro. PMC - NIH.
- Ways to generate drug-resistant cancer cell lines?.
- Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escal
- Immunoprecipitation Protocol & Troubleshooting.
- Western Blot Troubleshooting Guide. Bio-Techne.
- Graphviz and dot: Gener
- RNAi knockdown of Hop (Hsp70/Hsp90 organising protein) decreases invasion via MMP-2. MURAL - Maynooth University Research Archive Library.
- Selective Fluorescent Probes for High-Throughput Functional Diagnostics of the Human Multidrug Transporter P-Glycoprotein (ABCB1). MDPI.
- Immunoprecipit
- Safety and Tolerability of c-MET Inhibitors in Cancer. PMC - PubMed Central.
- Drawing graphs with dot. Graphviz.
- Western Blot Troubleshooting. Thermo Fisher Scientific - US.
- Reproducible Path Diagrams (Graphviz and DOT in Stata).
- Opportunities and challenges of targeting c-Met in the tre
- Graphviz: How to go
- eviltester/graphviz-steps: Graphviz files parser for sequences in one file. GitHub.
- siRNA Transfection Protocol. YouTube.
- MET inhibitors in combination with other therapies in non-small cell lung cancer. Padda.
- MET inhibitors in combination with other therapies in non-small cell lung cancer. PMC.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Opportunities and challenges of targeting c-Met in the treatment of digestive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 13. vajdalab.org [vajdalab.org]
- 14. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule Docking – Meiler Lab [meilerlab.org]
Technical Support Center: Refining Experimental Protocols for 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Introduction: The 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a key intermediate in the development of novel therapeutics, including potent c-Met kinase inhibitors for cancer therapy.[1] Its unique bicyclic structure, featuring a pyrazole ring fused to a piperidine ring, offers a three-dimensional character crucial for optimizing interactions with biological targets.[2][3] This guide provides researchers, scientists, and drug development professionals with a centralized resource for refining experimental protocols. It addresses common challenges through detailed troubleshooting guides and validated methodologies, ensuring greater experimental success and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis and handling of this compound.
Q1: What are the most common synthetic strategies for the pyrazolo[4,3-c]pyridine core?
A1: The synthesis typically involves constructing the pyrazole ring onto a pre-existing piperidine scaffold or vice-versa.[4] A prevalent and effective method involves a multi-step sequence starting from piperidin-4-one, which is then elaborated to form the fused pyrazole ring.[5] Another common approach is the cyclization of appropriately functionalized precursors, such as substituted hydrazones.[4] The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials.
Q2: What is the biggest challenge when synthesizing substituted pyrazolopyridines?
A2: Regioselectivity is a primary challenge.[4] Depending on the precursors and reaction conditions, multiple constitutional isomers, such as pyrazolo[3,4-b]pyridines or pyrazolo[4,3-c]pyridines, can be formed.[4] Controlling the reaction to selectively yield the desired [4,3-c] isomer is critical and is influenced by the steric and electronic properties of substituents, solvent, temperature, and choice of catalyst.[4][6]
Q3: How stable is the this compound compound?
A3: While the pyrazolopyridine core is generally stable, the tetrahydropyridine portion can be susceptible to oxidation, especially if not handled under an inert atmosphere.[3][7] The desired product may also be unstable under certain reaction or workup conditions, such as prolonged exposure to strong acids or bases at elevated temperatures.[7] It is recommended to store the final compound under an inert atmosphere (Nitrogen or Argon) at a low temperature.
Q4: What are the recommended solvents for this compound?
A4: Based on its structure, this compound is expected to have good solubility in polar organic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), and alcohols like Methanol (MeOH) and Ethanol (EtOH). Its solubility in non-polar solvents like hexanes is likely to be limited. For purification via chromatography, a solvent system of ethyl acetate and hexanes is a common starting point.[6]
Section 2: In-Depth Troubleshooting Guides
This section provides specific, actionable advice for problems encountered during the experimental workflow.
Synthesis & Reaction Monitoring
Problem: My reaction yield is consistently low or the reaction fails to proceed to completion.
Causality & Solution: Low yields in heterocyclic synthesis are a frequent issue stemming from several factors.[6][7] A systematic approach is the most effective way to troubleshoot this problem.
-
Purity of Reagents: Impurities in starting materials (e.g., piperidin-4-one derivatives, phenylhydrazine) or solvents can poison catalysts or introduce competing side reactions.[7]
-
Action: Verify the purity of your starting materials by NMR or LC-MS. Purify reagents by recrystallization or distillation if necessary. Ensure solvents are anhydrous, as many condensation steps are sensitive to moisture.[7]
-
-
Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[7] Suboptimal conditions can lead to incomplete conversion or product degradation.
-
Action: Perform small-scale trial reactions to optimize the temperature and reaction duration. Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and check for any subsequent degradation.[7][8]
-
-
Atmospheric Contamination: Many organic reactions are sensitive to oxygen and moisture.
-
Action: Ensure all glassware is oven-dried before use. Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, especially if using sensitive reagents or catalysts.[7]
-
Problem: I am observing multiple products, and isolating the desired isomer is difficult.
Causality & Solution: The formation of regioisomers is a known hurdle in pyrazolopyridine synthesis.[6]
-
Controlling Regioselectivity: The reaction conditions can significantly influence the regiochemical outcome.
-
Action: The choice of solvent and catalyst can be pivotal in directing the cyclization to favor the desired isomer.[4] For instance, certain catalysts like iodine have been shown to promote the formation of specific regioisomers in multicomponent reactions.[4] It is highly advisable to consult literature for syntheses with similar substitution patterns to guide your choice of conditions.[6]
-
-
Separation Strategy: If isomer formation is unavoidable, a robust purification strategy is necessary.
-
Action: Flash column chromatography is the most effective method for separating regioisomers.[6] A systematic approach to eluent selection is recommended. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Small-scale analytical TLCs with different solvent systems will help in identifying the optimal conditions for separation.
-
Work-up and Purification
Problem: The product appears to degrade during column chromatography on silica gel.
Causality & Solution: The amine functionalities in the tetrahydropyridine ring can be basic enough to interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and potential decomposition.
-
Silica Gel Acidity: The Lewis acidic sites on silica can catalyze degradation pathways for sensitive molecules.
-
Action 1 (Neutralization): Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in the starting eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites and significantly improves recovery and peak shape.
-
Action 2 (Alternative Stationary Phase): If degradation persists, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like C18 for reverse-phase chromatography.
-
Problem: My final compound is an oil, but the literature reports a solid.
Causality & Solution: The presence of residual solvent or minor impurities can prevent crystallization.
-
Purity: Even trace amounts of impurities can act as "crystallization inhibitors."
-
Action 1 (High Vacuum): Ensure all solvent is removed by drying the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Action 2 (Re-purification): If the issue persists, re-purify a small sample by chromatography. Analyze the purified fraction by ¹H NMR to confirm the absence of solvent and impurities.
-
Action 3 (Inducing Crystallization): Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent (e.g., DCM) and then adding a poor solvent (e.g., hexane or pentane) dropwise until turbidity is observed (trituration). Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystal formation.
-
Section 3: Visualized Workflows and Logic
Visual aids can clarify complex processes and decision-making in the lab.
General Synthetic & Purification Workflow
Caption: A typical workflow from synthesis to final product.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for diagnosing low reaction yields.
Section 4: Validated Experimental Protocol
This section details a representative, step-by-step protocol for the synthesis, purification, and characterization of the title compound.
Synthesis of this compound
This protocol is a synthesized example based on established methodologies for analogous compounds and should be adapted and optimized for specific laboratory conditions.
Reagents and Materials:
-
N-Boc-4-piperidone
-
Phenylhydrazine
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel (230-400 mesh)
-
Triethylamine
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
Step 1: Fischer Indole Synthesis Analogue (Pyridine Core Formation)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-Boc-4-piperidone (1.0 eq) and absolute ethanol (approx. 0.2 M concentration).
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Add glacial acetic acid (3.0 eq) to catalyze the reaction.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:EtOAc) until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected pyrazolopyridine.
Step 2: Boc-Deprotection
-
Dissolve the crude product from Step 1 in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA, 5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor deprotection by TLC or LC-MS.
-
Once complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is basic (>8).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
Step 3: Purification
-
Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 DCM:MeOH) containing 1% triethylamine. Pack a column with the slurry.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH).
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the resulting product under high vacuum to yield this compound as a pure solid or oil.
Characterization Data
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Property | Expected Value / Observation |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol [9] |
| ¹H NMR | Spectral data should be consistent with the structure. Key signals include aromatic protons for the phenyl group and aliphatic protons for the tetrahydro-pyridine ring. Consult spectral databases for reference spectra.[10] |
| ¹³C NMR | The number of signals should correspond to the number of unique carbon atoms in the structure. |
| Mass Spectrometry | ESI-MS should show a prominent ion corresponding to [M+H]⁺ at m/z 200.26. |
| Purity (LC-MS) | >95% is typically required for biological assays. |
Section 5: References
-
BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
-
BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
-
Ma, L., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 941-953. [Link]
-
Guan, A., et al. (2009). 4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2525. [Link]
-
Kumar, P., et al. (2019). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 7-11. [Link]
-
BenchChem Technical Support Team. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. Benchchem.
-
BenchChem. (2025). Application Notes and Protocols: Reduction of 4-Methyl-1H-pyrazolo[4,3-c]pyridine to its Tetrahydro-Analog.
Sources
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | 1785530-87-1 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[4,3-C]PYRIDINE(410544-19-3) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Strategies for Mitigating the Cytotoxicity of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine Derivatives
Introduction
The 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine scaffold is a promising heterocyclic structure in modern drug discovery. As a purine analogue, it shows potential in a variety of biological processes, making it a valuable core for developing novel therapeutics, including anticancer agents and enzyme inhibitors.[1] For instance, derivatives of this core have been investigated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase (MTB PS).[2] However, as with many potent small molecules, off-target effects and inherent cytotoxicity can pose significant hurdles during preclinical development.[3] Unforeseen toxicity is a primary cause of late-stage attrition for new drug candidates, making early assessment and mitigation crucial.[4]
This technical guide serves as a dedicated support center for research teams working with this compound class. We will explore the underlying mechanisms of pyrazolopyridine-induced cytotoxicity, provide actionable troubleshooting guides for common experimental issues, and detail proactive strategies—from structural modification to advanced formulation—to enhance the therapeutic index of your lead candidates.
Section 1: Frequently Asked Questions - Understanding the "Why"
Q1: What are the most common mechanisms of cytotoxicity observed with pyrazolopyridine derivatives?
A1: Pyrazolopyridine derivatives often exert their cytotoxic effects through multiple mechanisms, largely due to their structural similarity to natural purines, which allows them to interact with a wide range of biological targets.[1] Key mechanisms reported in the literature include:
-
Induction of Apoptosis: Many pyrazolopyridine compounds trigger programmed cell death.[5] This can be confirmed by assays that measure caspase activation, DNA fragmentation (TUNEL assay), or the appearance of apoptotic nuclei.
-
Cell Cycle Arrest: These molecules can halt cell proliferation by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M phase.[5] This is often a result of inhibiting cyclin-dependent kinases (CDKs), with some derivatives showing activity against CDK2 and/or CDK9.[6]
-
Inhibition of Key Kinases: The pyrazole scaffold is a versatile component in drugs targeting a broad spectrum of kinases.[7] Off-target inhibition of essential cellular kinases can lead to significant cytotoxicity.
-
Disruption of Heat Shock Proteins (Hsp90): Structurally related compounds, such as 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, have been identified as Hsp90 inhibitors, a mechanism known to induce potent cytotoxic effects in cancer cells.[8][9]
-
Generation of Reactive Oxygen Species (ROS): Some cytotoxic agents can interact with mitochondrial electron transport chain complexes, leading to an increase in ROS, oxidative stress, and subsequent cell death.[10]
Q2: We've synthesized a new derivative and it's highly cytotoxic to both cancer and normal cell lines. How do we determine if this is an on-target or off-target effect?
A2: Differentiating on-target from off-target toxicity is a critical step. Here is a systematic approach:
-
Target Engagement Assays: First, confirm that your compound binds to its intended molecular target at the concentrations where cytotoxicity is observed.[3] This can be done using techniques like cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), or enzyme inhibition assays.
-
Genetic Validation: Use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out the intended target in your cell line. If the cells become resistant to your compound after target knockdown, it strongly suggests the cytotoxicity is on-target.[3]
-
Use of Resistant Cell Lines: If available, test your compound on cell lines that have known mutations in the target protein, rendering them resistant. Lack of activity in these lines points towards an on-target effect.[11]
-
Phenotypic Matching: Compare the cellular phenotype induced by your compound with the known phenotype resulting from target inhibition via other means (e.g., a well-characterized inhibitor or genetic knockdown).[3] Discrepancies may suggest off-target effects are dominating the cellular response.
-
Proteomic Profiling: Advanced techniques like chemical proteomics can help identify the full spectrum of proteins that your compound interacts with inside the cell, revealing potential off-targets.
Section 2: Proactive Mitigation Strategies
Minimizing cytotoxicity should be a proactive, design-led effort rather than a reactive troubleshooting task. The two primary strategies are structural optimization and advanced formulation.
A. Structure-Activity Relationship (SAR) and Structural Modification
The relationship between a molecule's structure and its biological activity (including toxicity) is a cornerstone of medicinal chemistry.[12] Even minor chemical modifications can substantially alter a compound's toxicity profile.[12]
Key Question: How can we modify the this compound core to reduce cytotoxicity?
-
Analyze Existing Data: Studies on pyrazolopyrimidines show that changes in chemical structure can lead to substantial changes in acute toxicity.[12] For the specific this compound scaffold, one study found that a derivative with a benzoyl group at the 1-position and a 4-nitrophenyl carboxamide at the 5-position was non-cytotoxic at 50 μM against a RAW 264.7 cell line.[2] This provides a valuable starting point for identifying non-toxic motifs.
-
Modify Key Substituents:
-
The Phenyl Group at Position 1: The electronics and sterics of this group are critical. Explore substitutions on this ring (e.g., adding electron-withdrawing or donating groups) to modulate target affinity versus off-target interactions.
-
The Tetrahydropyridine Core: The nitrogen at position 5 is a common site for substitution. SAR studies on related scaffolds show that substitutions at this position are crucial for activity.[9] Modifying the lipophilicity and hydrogen bonding capacity of this substituent can reduce non-specific binding and improve the safety profile.
-
-
In Silico Toxicity Prediction: Before synthesis, use computational tools to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of your designed analogs.[13] These tools can flag potential liabilities like mutagenicity or tumorigenicity, helping to prioritize which compounds to synthesize.[14]
B. Formulation and Drug Delivery Systems
Altering the biodistribution of a drug is a powerful way to reduce off-target effects on healthy tissues.[15] Encapsulating your compound in a nanocarrier can improve solubility, increase circulation time, and enable targeted delivery.[16]
Key Question: What formulation strategies can reduce the systemic toxicity of our lead compound?
| Delivery System | Mechanism of Action | Advantages | Considerations |
| Liposomes | Encapsulates hydrophilic or hydrophobic drugs within a lipid bilayer structure.[17] Can be surface-modified with targeting ligands. | High biocompatibility, low toxicity, can carry a wide range of molecules.[17] | Potential for premature drug release; can be cleared by the reticuloendothelial system. |
| Polymeric Micelles | Self-assembling structures with a hydrophobic core (for drug encapsulation) and a hydrophilic shell.[18] | Can improve solubility of poorly soluble drugs; can accumulate in tumor tissue via the EPR effect.[18] | Stability can be an issue; drug loading capacity may be limited. |
| Nanoparticles (e.g., Gold, Magnetic) | Solid colloidal particles that can have the drug adsorbed, encapsulated, or covalently attached.[16][19] | High surface area, stable structure, can be functionalized for active targeting.[19] Low intrinsic toxicity for materials like gold.[19] | Manufacturing complexity; long-term toxicity of some nanomaterials is still under investigation.[17] |
Section 3: Experimental Troubleshooting Guide
This section addresses specific issues you may encounter during in vitro cell-based assays.
| Problem | Possible Causes | Recommended Solutions & Rationale |
| High cytotoxicity observed even at the lowest tested concentrations. | 1. Compound Instability: The compound may be degrading in the cell culture medium into a more toxic substance.[3] 2. Vehicle/Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) is toxic at the concentration used. 3. High Cell Seeding Density: Over-confluent cells can be more sensitive to cytotoxic insults. | 1. Assess Stability: Use HPLC or LC-MS to check the compound's integrity in media over the course of the experiment. If unstable, consider a shorter incubation time. 2. Run Vehicle Controls: Always include a control group treated with the highest concentration of the vehicle alone. Ensure the final solvent concentration is low (typically <0.5%). 3. Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density where cells are in a healthy, logarithmic growth phase. |
| Inconsistent IC50 values between experiments. | 1. Cell Health Variability: Differences in cell passage number, confluence, or overall health can significantly impact results.[3] 2. Compound Precipitation: The compound may have poor solubility in aqueous media, leading to inconsistent effective concentrations.[3] 3. Assay Interference: The compound may interfere with the assay itself (e.g., colored compounds in MTT assays, or reducing agents affecting reagent chemistry).[20] | 1. Standardize Cell Culture: Use cells within a narrow passage number range. Always seed from cultures that are sub-confluent and appear healthy under a microscope. 2. Check Solubility: Visually inspect the wells for precipitation. Consider pre-complexing the drug with cyclodextrin or using a formulation approach (see Section 2B) to improve solubility. 3. Use Orthogonal Assays: Confirm results using a second, mechanistically different assay. For example, if you see toxicity with an MTT (metabolic) assay, confirm it with an LDH release (membrane integrity) assay.[20][21] |
| No cytotoxic effect observed, even at high concentrations. | 1. Low Cell Permeability: The compound may not be able to enter the cells to reach its intracellular target.[3] 2. Rapid Metabolism/Efflux: Cells may be rapidly metabolizing the compound into an inactive form or actively pumping it out via efflux pumps (e.g., P-glycoprotein). 3. Target Not Essential: The molecular target may not be critical for survival in the specific cell line being tested.[3] | 1. Assess Permeability: Use computational models or an in vitro assay like the PAMPA test to predict or measure cell permeability. 2. Use Efflux Pump Inhibitors: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) to see if cytotoxicity is restored. 3. Validate Target Importance: Use a positive control compound known to be toxic via the same target, or use genetic methods (siRNA/CRISPR) to confirm the target's role in cell viability.[3] |
Section 4: Key Experimental Protocols
A robust assessment of cytotoxicity requires reliable, well-controlled experiments.[22] Below are standardized protocols for two common assays.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[21] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Cells of interest
-
96-well clear-bottom plates
-
Test compound (this compound derivative)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of your test compound, positive control, and vehicle in complete medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of necrosis or late-stage apoptosis.[21]
Materials:
-
Cells and plate setup are the same as for the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and diaphorase).
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Prepare Controls: In addition to your test wells, you will need:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit.
-
Background Control: Medium only.
-
-
Sample Collection: After incubation, transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity (%) using the formula: [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.
Section 5: Visual Workflows and Diagrams
General Workflow for Cytotoxicity Assessment and Mitigation
The following diagram outlines a systematic approach for researchers, from initial screening to lead optimization.
Caption: A workflow for assessing and mitigating compound cytotoxicity.
Troubleshooting Decision Tree for Unexpected In Vitro Toxicity
This diagram provides a logical path for diagnosing common experimental problems.
Caption: A decision tree for troubleshooting unexpected in vitro cytotoxicity.
References
-
Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link]
-
LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available from: [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]
-
Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Available from: [Link]
-
Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). Available from: [Link]
-
Stoilov, S., & Mirkova, G. (2006). Relationship Between the Chemical Structures and Biological Activities (Toxicity, Mutagenic and Antitumor) in Newly Synthesized Derivatives of Pyrazolo Pyrimidines. Tsitologiia i genetika, 40(6), 28-32. Available from: [Link]
-
Samy, W., & Soliman, M. (2022). Novel Techniques for Small Molecule-Based Drug Delivery in Cancerous Tissue: A Literature Review. URNCST Journal, 6. Available from: [Link]
-
Kovaleva, M., Solovyeva, V., Zamay, S., & Zamay, T. (2022). Targeted Delivery Methods for Anticancer Drugs. Cancers, 14(21), 5275. Available from: [Link]
-
Abdel-Aziz, H. A., et al. (2024). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(6), 760. Available from: [Link]
-
Tan, M. L., & Choong, P. F. (2019). Advances in Nanomaterials Used in Co-Delivery of siRNA and Small Molecule Drugs for Cancer Treatment. Journal of Functional Biomaterials, 10(1), 13. Available from: [Link]
-
Hu, Y., & Li, L. (2004). Synergistic cytotoxicity of pyrazoloacridine with doxorubicin, etoposide, and topotecan in drug-resistant tumor cells. Clinical Cancer Research, 10(2), 757-765. Available from: [Link]
-
CD Bioparticles. Nanoparticles-Based Small Molecule Drugs Delivery. CD Bioparticles. Available from: [Link]
-
Ramprasad, G., et al. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2875. Available from: [Link]
-
Liu, Y., & Cheung, L. H. (2018). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 1(3), 83-91. Available from: [Link]
-
ResearchGate. A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate. Available from: [Link]
-
Lee, H., & Foty, R. A. (2019). Cancer targeted therapeutics: from molecules to drug delivery vehicles. Journal of Nanobiotechnology, 17(1), 1-13. Available from: [Link]
-
Geraldo, R. B., et al. (2010). Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. Journal of Atherosclerosis and Thrombosis, 17(10), 1056-1064. Available from: [Link]
-
El-Damasy, A. K., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6401. Available from: [Link]
-
Christodoulou, M. S., et al. (2016). The discovery of new cytotoxic pyrazolopyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(21), 5274-5278. Available from: [Link]
-
El-Gazzar, M. G., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 1-19. Available from: [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. Available from: [Link]
-
Sharma, P., & Kumar, V. (2022). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. Cells, 11(15), 2419. Available from: [Link]
-
Ahmed, K., et al. (2021). Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. ChemistrySelect, 6(30), 7629-7640. Available from: [Link]
-
Liu, Y., et al. (2024). An AIEgen-Based Carrier Enables Efficient Cytosolic Delivery of Bioactive Proteins. Advanced Materials. Available from: [Link]
-
Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 53-60. Available from: [Link]
-
Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. ResearchGate. Available from: [Link]
-
Roy, K., & De, P. (2020). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. International Journal of Molecular Sciences, 21(21), 8235. Available from: [Link]
-
Marrache, S., & Dhar, S. (2013). Treatment Strategies that Enhance the Efficacy and Selectivity of Mitochondria-Targeted Anticancer Agents. Current Pharmaceutical Design, 19(39), 6896-6911. Available from: [Link]
-
Christodoulou, M. S., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Semantic Scholar. Available from: [Link]
Sources
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 5. The discovery of new cytotoxic pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treatment Strategies that Enhance the Efficacy and Selectivity of Mitochondria-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic cytotoxicity of pyrazoloacridine with doxorubicin, etoposide, and topotecan in drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between the chemical structures and biological activities (toxicity, mutagenic and antitumor) in newly synthesized derivatives of pyrazolo pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Cancer targeted therapeutics: from molecules to drug delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 17. urncst.com [urncst.com]
- 18. Advances in Nanomaterials Used in Co-Delivery of siRNA and Small Molecule Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. itmedicalteam.pl [itmedicalteam.pl]
- 22. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
Validation & Comparative
A Senior Application Scientist's Guide: Validating Cellular Target Engagement of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
In the landscape of modern drug discovery, identifying a compound with a desired phenotypic effect is only the beginning. The critical next step, and a frequent point of failure, is confirming that the molecule engages its intended target within the complex milieu of a living cell.[1][2] This process, known as target engagement validation, is paramount for establishing a clear mechanism of action, optimizing structure-activity relationships (SAR), and de-risking a candidate before it proceeds to costly advanced studies.[3][4][5]
This guide provides an in-depth comparison of two robust, label-free methodologies for validating the cellular target engagement of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine . The pyrazolopyridine scaffold is a well-established pharmacophore, frequently associated with the inhibition of protein kinases.[6] For the purpose of this guide, we will treat our compound of interest (hereafter designated Cmpd-X ) as a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a crucial regulator of cell cycle progression and a validated target in oncology.[7][8][9]
We will compare the Cellular Thermal Shift Assay (CETSA®) , a method based on ligand-induced thermal stabilization, with Kinobeads-based Competitive Chemoproteomics , an affinity-enrichment mass spectrometry approach that provides simultaneous on- and off-target engagement data. As a benchmark, we will include Dinaciclib , a well-characterized clinical inhibitor of multiple CDKs, including CDK2.[8]
Method 1: Cellular Thermal Shift Assay (CETSA®) for Direct Target Binding
The principle behind CETSA is elegantly simple: the binding of a small molecule ligand to its protein target confers thermodynamic stability.[10][11] This stabilization results in an upward shift in the protein's melting temperature (Tm). By heating intact cells treated with a compound to a range of temperatures, we can measure the amount of soluble, non-denatured target protein remaining. A compound that engages its target will keep it in the soluble fraction at higher temperatures compared to untreated or vehicle-treated cells.[12][13]
This method is exceptionally powerful because it is performed in a physiologically relevant context—intact, living cells—without any requirement for compound modification or genetic tagging of the target protein.[14]
CETSA Experimental Workflow
Caption: CETSA workflow for validating Cmpd-X target engagement with CDK2.
Detailed Experimental Protocol: CETSA by Western Blot
-
Cell Culture: Plate NCI-H358 cells (human lung carcinoma, heterozygous for KRAS G12C) at a density to achieve 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with 10 µM Cmpd-X, 1 µM Dinaciclib (positive control), or 0.1% DMSO (vehicle control) in serum-free media for 1 hour at 37°C.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail to a final concentration of 107 cells/mL.
-
Aliquoting: Dispense 100 µL of the cell suspension into individual PCR tubes for each temperature point.
-
Thermal Challenge: Heat the PCR tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by cooling for 3 minutes at 4°C.[11]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Resolve 20 µg of the soluble protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for CDK2. Use an appropriate secondary antibody and visualize using an ECL detection system. Use an antibody for a loading control that does not shift in this temperature range, such as GAPDH.
-
Data Analysis: Quantify the band intensities for CDK2 at each temperature point. Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized intensity versus temperature to generate melt curves and calculate the apparent melting temperature (Tm) and the thermal shift (ΔTm).
Comparative Performance Data (CETSA)
| Treatment | Apparent Tm of CDK2 (°C) | Thermal Shift (ΔTm vs. Vehicle) (°C) | Interpretation |
| Vehicle (0.1% DMSO) | 51.2 ± 0.4 | - | Baseline thermal stability of CDK2. |
| Cmpd-X (10 µM) | 56.8 ± 0.5 | +5.6 | Robust engagement and stabilization of CDK2. |
| Dinaciclib (1 µM) | 58.1 ± 0.3 | +6.9 | Strong engagement by a known potent binder. |
| Negative Control Cmpd | 51.4 ± 0.6 | +0.2 | No significant engagement. |
Data are presented as mean ± SD (n=3) and are hypothetical for illustrative purposes.
Causality and Interpretation: The significant positive thermal shift (ΔTm = +5.6°C) observed for Cmpd-X provides direct biophysical evidence of its binding to CDK2 within the intact cellular environment.[14] The magnitude of this shift is comparable to that of the potent clinical inhibitor Dinaciclib, suggesting a strong and specific interaction. This self-validating system confirms that Cmpd-X can access its target in cells and physically engage it.
Method 2: Kinobeads Competition Binding for On- and Off-Target Profiling
While CETSA is excellent for confirming a specific drug-target interaction, it does not inherently provide information about a compound's selectivity across a target family. For kinase inhibitors, understanding the selectivity profile is crucial for predicting efficacy and potential toxicity.[15] Chemoproteomics using kinobeads offers a solution by assessing target engagement on a proteome-wide scale.[16]
The method utilizes an affinity matrix composed of multiple, non-selective kinase inhibitors covalently attached to sepharose beads ("kinobeads").[17][18] These beads can capture a large portion of the cellular kinome from a lysate. In a competitive binding experiment, the cell lysate is pre-incubated with a free test compound. The compound will bind to its targets, preventing them from being captured by the kinobeads. The remaining unbound kinases are then pulled down by the beads, and the depleted proteins are identified and quantified by label-free mass spectrometry (LC-MS/MS).[17][19]
Kinobeads Experimental Workflow
Caption: Kinobeads workflow for profiling Cmpd-X on- and off-target engagement.
Detailed Experimental Protocol: Kinobeads Profiling
-
Cell Lysate Preparation: Grow and harvest NCI-H358 cells. Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 0.8% NP-40, protease and phosphatase inhibitors). Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Compound Incubation: In a 96-well plate, incubate 1 mg of total protein lysate per well with Cmpd-X or Dinaciclib over a 9-point dose range (e.g., 30 µM to 1 nM) for 45 minutes at 4°C.[17] Include a DMSO vehicle control.
-
Kinobeads Pulldown: Add a slurry of kinobeads to each well and incubate for 1 hour at 4°C with gentle rotation to allow for capture of unbound kinases.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Perform in-gel or on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Q Exactive HF) coupled to a nano-liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a software suite like MaxQuant. Perform label-free quantification (LFQ) of identified proteins across all concentrations. For each quantified kinase, plot the LFQ intensity against the compound concentration and fit a four-parameter log-logistic model to determine the IC50 (the concentration of compound that inhibits 50% of the kinase binding to the beads).[17]
Comparative Performance Data (Kinobeads)
| Target Kinase | Cmpd-X IC50 (nM) | Dinaciclib IC50 (nM) | Interpretation |
| CDK2 (On-Target) | 45 | 5 | Cmpd-X is a potent binder of CDK2. |
| CDK1 | 210 | 4 | Cmpd-X shows ~5-fold selectivity for CDK2 over CDK1. |
| CDK5 | 350 | 1 | Dinaciclib is a pan-CDK inhibitor as expected. |
| CDK9 | >10,000 | 3 | Cmpd-X is highly selective against CDK9. |
| ROCK1 | >10,000 | 850 | Cmpd-X does not engage ROCK1 at tested concentrations. |
| ABL1 | >10,000 | >10,000 | Neither compound engages the non-CDK tyrosine kinase ABL1. |
IC50 values are hypothetical for illustrative purposes. A lower IC50 indicates stronger binding competition and thus higher target engagement.
Causality and Interpretation: This chemoproteomic approach validates the primary finding from CETSA: Cmpd-X potently engages CDK2 in a cellular context.[15] Crucially, it provides a much broader view of selectivity.[2] The data show that Cmpd-X is a potent CDK2 binder with moderate selectivity against the highly homologous CDK1 and excellent selectivity against other kinases like CDK9 and ROCK1. This level of detail is critical for rational drug development, helping to link phenotypic outcomes to specific on-target activity while flagging potential off-target liabilities.[19]
Comparative Summary and Strategic Application
| Feature | Cellular Thermal Shift Assay (CETSA®) | Kinobeads-based Chemoproteomics |
| Principle | Ligand-induced thermal stabilization. | Competition binding with an affinity matrix. |
| Primary Output | Thermal shift (ΔTm) for a single target. | IC50 values for hundreds of kinases simultaneously. |
| Key Advantage | Confirms direct target binding in intact cells. | Provides on-target validation and off-target selectivity profile. |
| Throughput | Medium (can be adapted for 96/384-well plates).[11] | Low to Medium (requires specialized MS expertise). |
| Required Reagents | Target-specific antibody (for WB) or MS. | Kinobeads, Mass Spectrometer. |
| Best Use Case | Orthogonal validation of a primary target; SAR studies. | Hit validation, selectivity profiling, off-target deconvolution. |
Conclusion
Validating that a small molecule engages its intended target inside a cell is a non-negotiable step in drug discovery. For a compound like This compound (Cmpd-X) , with a hypothesized CDK2 target, a dual-pronged approach provides the highest degree of confidence.
-
CETSA serves as the primary, direct confirmation of target engagement. Its strength lies in demonstrating a physical interaction in the most physiologically relevant setting: the living cell. The observed thermal stabilization of CDK2 by Cmpd-X provides a clear and unambiguous "yes" to the question of target binding.
-
Kinobeads-based chemoproteomics complements this finding by placing it in the broader context of the kinome. It not only confirms the potent engagement of CDK2 but also delineates the compound's selectivity profile, which is essential for understanding its cellular activity and potential for therapeutic development.
Together, these two powerful, label-free techniques form a self-validating system, providing the rigorous, data-driven evidence required to confidently advance a promising molecule through the drug discovery pipeline.
References
-
Sun, J., Prabhu, N., Tang, J., Yang, F., Jia, L., Guo, J., Xiao, K., Tam, W. L., Nordlund, P., & Dai, L. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Medicinal Research Reviews, 41(6), 2893–2926. [Link][16]
-
Zhang, T., Li, J., & Wang, J. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4444. [Link][10]
-
Sci-Hub. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Medicinal Research Reviews. [Link]
-
Semantic Scholar. (2021). Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. Medicinal Research Reviews. [Link][20][21]
-
Patel, V. F., & Balaji, V. N. (2015). Determining target engagement in living systems. Future Medicinal Chemistry, 7(1), 1-4. [Link][1]
-
Auld, D. S., & Tsvetkov, M. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1172605. [Link][3]
-
Auld, D. S., & Tsvetkov, M. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1172605. [Link][4]
-
Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. [Link][22]
-
Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. [Link][23]
-
Selvita. (2023). A Practical Guide to Target Engagement Assays. [Link][2]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 143-160. [Link][11]
-
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2618–2626. [Link][14]
-
Duncan, J. S., Whiteman, L. J., Bantscheff, M., Ward, J. A., & Drewes, G. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 16(8), 2873–2883. [Link][17]
-
Feng, Y., Li, X., Wang, L., Zhou, C., & Chen, Y. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Chemical Biology, 17(10), 2821–2829. [Link][24]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link][25]
-
Potel, J., Müller, F., Bantscheff, M., & Drewes, G. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports, 9(1), 1-12. [Link]
-
AntBio. (2024). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. [Link][5]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link][12]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link][15]
-
Semantic Scholar. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. [Link][18]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link][19]
-
PerkinElmer. (2020). Launch of CDK2 and CDK4 Alpha SureFire® CETSA® Target Engagement Assay Kit. [Link][26]
-
Kumar, A., Singh, S., & Abid, M. (2020). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(17), 127357. [Link][27]
-
Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2021). Targeting CDK2 and other novel cell cycle targets for breast cancer therapy. Nature Reviews Drug Discovery, 20(5), 335-351. [Link][7]
-
Patsnap Synapse. (2023). CDK2 Inhibitor——Important Regulator of Cell Cycle Control. [Link][8]
-
Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents. Expert Opinion on Investigational Drugs, 24(5), 615-630. [Link][9]
-
Alcolea, V., Alcaro, S., & El-Kashef, H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3293. [Link][6]
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 4. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antbioinc.com [antbioinc.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 9. Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents. | Semantic Scholar [semanticscholar.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. CETSA [cetsa.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. Sci-Hub: are you are robot? [sci-hub.box]
- 21. [PDF] Recent advances in proteome‐wide label‐free target deconvolution for bioactive small molecules | Semantic Scholar [semanticscholar.org]
- 22. nuvisan.com [nuvisan.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 26. m.youtube.com [m.youtube.com]
- 27. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives as c-Met Kinase Inhibitors
Introduction: The Rationale for Targeting c-Met and the Emergence of a Novel Pyrazolopyridine Scaffold
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cell proliferation, motility, and invasion. In normal physiological processes, the HGF/c-Met signaling axis is tightly controlled. However, its dysregulation through gene amplification, mutation, or overexpression is a well-documented driver of tumorigenesis and metastasis across a spectrum of cancers, including gastric, lung, and renal carcinomas. This oncogenic addiction makes c-Met a compelling target for therapeutic intervention.
While several c-Met inhibitors have been developed and approved, such as the multi-kinase inhibitors Crizotinib and Cabozantinib, the quest for agents with improved selectivity, novel binding modes, and superior safety profiles is ongoing.[1][2][3] In this context, a new series of inhibitors based on the 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine scaffold has been developed through structure-based drug design. This guide provides an in-depth comparison of a lead compound from this series, designated Compound 8c , against established c-Met inhibitors, highlighting its potential advantages through supporting experimental data and detailed methodologies.
The Candidate: Compound 8c, a Novel Pyrazolopyridine Derivative
Compound 8c is a lead candidate synthesized from a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives.[4] Its design was informed by computational modeling to optimize interactions within the ATP-binding pocket of the c-Met kinase domain. The core pyrazolopyridine structure serves as a bioisostere of purine, a privileged scaffold for targeting kinase ATP-binding sites.
Comparative Performance Analysis
The efficacy of a kinase inhibitor is not defined by potency alone. A truly valuable candidate must demonstrate a balance of high potency, selectivity against other kinases to minimize off-target effects, and robust activity in a cellular context. Here, we compare Compound 8c against three well-characterized c-Met inhibitors: PHA-665752 (a highly selective research tool), Crizotinib , and Cabozantinib (both FDA-approved multi-kinase inhibitors).[5][6][7][8][9]
Quantitative Data Summary: Potency and Selectivity
The following table summarizes the key in vitro performance metrics for Compound 8c and its comparators.
| Inhibitor | Scaffold Type | c-Met IC50 (nM) | Cellular Potency (MKN45 IC50) | Key Selectivity Notes |
| Compound 8c | Tetrahydro-pyrazolo[4,3-c]pyridine | 68[4] | Low micromolar[4] | >50-fold selective over a panel of other tyrosine kinases.[4] |
| PHA-665752 | Indolin-2-one derivative | 9[5][6] | ~50 nM (GTL-16 cells)[6] | >50-fold selective against a broad panel of RTKs and STKs.[5][6] |
| Crizotinib | Aminopyridine | ~8-11[8][10] | ~10 nM (MET amplified cells)[8] | Potent ALK and ROS1 inhibitor.[11] |
| Cabozantinib | Quinoline-carboxamide | 1.3[7][12] | 2.1 µM (Hep3B cells)[13] | Potent inhibitor of VEGFR2, RET, KIT, AXL, FLT3.[7][12] |
Note: Cellular potency can vary significantly based on the cell line and assay conditions.
From this data, we can draw several key insights:
-
Potency: While FDA-approved inhibitors like Cabozantinib and research compounds like PHA-665752 exhibit single-digit nanomolar potency in enzymatic assays, Compound 8c demonstrates a respectable double-digit nanomolar IC50 of 68 nM.[4][5][7][12] This indicates effective binding and inhibition of the c-Met kinase at the enzymatic level.
-
Selectivity Advantage: The primary advantage of Compound 8c appears to be its selectivity. The research indicates it is over 50-fold more selective for c-Met than for other tested tyrosine kinases.[4] This is a critical parameter for reducing off-target toxicities. In contrast, Crizotinib and Cabozantinib are explicitly multi-targeted inhibitors, which can be a source of both broader efficacy and increased side effects.[7][11][12] The high selectivity of Compound 8c, similar to that of PHA-665752, suggests a more focused mechanism of action.
Mechanism of Action and Cellular Efficacy
The ultimate validation of a kinase inhibitor lies in its ability to block the target's signaling pathway within a cellular environment, leading to a desired biological outcome like apoptosis or growth arrest.
Signaling Pathway Inhibition
The binding of HGF to c-Met triggers receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This creates docking sites for downstream signaling molecules, activating pathways like PI3K/AKT and RAS/MAPK, which drive cancer cell proliferation and survival.
Caption: ATP-competitive inhibitors block c-Met autophosphorylation.
Experimental evidence confirms that Compound 8c effectively inhibits this crucial first step. Western blot analysis demonstrated that Compound 8c was capable of inhibiting the phosphorylation of c-Met kinase in the MKN45 gastric cancer cell line in a dose-dependent manner.[4] This is a critical finding, as MKN45 cells exhibit MET gene amplification, making them highly dependent on c-Met signaling for survival and a relevant model for testing targeted inhibitors.[14][15]
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are detailed below. These protocols represent self-validating systems for assessing novel c-Met inhibitors.
In Vitro c-Met Kinase Inhibition Assay (TR-FRET)
This assay quantitatively measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant c-Met kinase. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a robust, high-throughput method.
Causality: The choice of an in vitro kinase assay is to isolate the interaction between the inhibitor and its direct target, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps). This confirms on-target enzymatic inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Dilute recombinant human c-Met kinase, a biotinylated poly-Glu-Tyr peptide substrate, and ATP to their final desired concentrations in this buffer.
-
Compound Dilution: Perform a serial dilution of Compound 8c and comparator inhibitors (e.g., PHA-665752) in DMSO, followed by a further dilution in the reaction buffer.
-
Reaction Initiation: In a 96-well or 384-well plate, combine the c-Met enzyme, peptide substrate, and the diluted inhibitor. Allow a brief pre-incubation period (e.g., 15 minutes).
-
Start Kinase Reaction: Initiate the phosphorylation reaction by adding ATP. Incubate for a defined period (e.g., 45-60 minutes) at 30°C.
-
Detection: Stop the reaction by adding a detection mix containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET compatible microplate reader.
-
Data Analysis: Calculate the ratio of APC to Europium signals. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.
Cellular c-Met Phosphorylation Assay (Western Blot)
This assay confirms that the inhibitor can penetrate the cell membrane and inhibit the target kinase in its native environment.
Causality: Moving from an enzymatic to a cellular assay is a crucial step to validate that the compound is not only potent but also cell-permeable and effective against the target in a biological system. The MKN45 cell line is chosen specifically for its c-Met amplification, representing a clinically relevant "oncogene-addicted" state.[14][15]
Step-by-Step Methodology:
-
Cell Culture: Culture MKN45 cells in RPMI-1640 medium supplemented with 10% FBS until they reach approximately 80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells overnight.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of Compound 8c or a comparator for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated c-Met (p-c-Met).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Viability Assay (MTS Assay)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.
Causality: This assay provides the ultimate functional readout: does inhibiting the target kinase translate into killing the cancer cells? It is essential for determining the therapeutic potential of the compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed MKN45 and EBC-1 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound 8c and comparators for 72 hours.
-
MTS Reagent Addition: Add MTS reagent (containing a tetrazolium salt) to each well.[16][17][18]
-
Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS into a purple formazan product.[17]
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Subtract background absorbance, normalize the results to untreated control wells, and plot the percentage of viability against the logarithm of inhibitor concentration to calculate the cellular IC50 value.
Conclusion and Future Directions
The available data indicates that Compound 8c , a novel inhibitor from the This compound series, is a promising candidate for the targeted therapy of c-Met-driven cancers. Its primary advantage lies in its high selectivity for c-Met compared to other kinases, a feature that could translate to a more favorable safety profile than existing multi-kinase inhibitors like Crizotinib and Cabozantinib.[4]
While its enzymatic potency is more moderate than some comparators, it effectively inhibits c-Met phosphorylation in a relevant, gene-amplified cancer cell line, confirming its mechanism of action in a cellular context.[4] The "low micromolar" cellular potency suggests that further optimization of the scaffold may be required to enhance its anti-proliferative effects to a level competitive with approved drugs.
Future work should focus on a full kinase panel screening to comprehensively define the selectivity profile of Compound 8c, detailed pharmacokinetic studies to assess its drug-like properties, and in vivo xenograft studies using models like MKN45 to determine its anti-tumor efficacy. Nevertheless, the this compound scaffold represents a valuable starting point for the development of next-generation, highly selective c-Met inhibitors.
References
-
c-Met inhibitor - Wikipedia. [Link]
-
Five Simple Steps For a Successful MTS Assay! Bitesize Bio. (2025-06-08). [Link]
-
c-Met inhibitors – Knowledge and References. Taylor & Francis. [Link]
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. (2017-09-29). [Link]
-
Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752. PNAS. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013-05-01). [Link]
-
Safety and Tolerability of c-MET Inhibitors in Cancer. PMC - PubMed Central. [Link]
-
Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. NIH. [Link]
-
Cell lines and MTS cell viability assay. Bio-protocol. [Link]
-
Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. PMC - PubMed Central. [Link]
-
c-Met Kinase Assay Kit. BPS Bioscience. [Link]
-
Crizotinib: A comprehensive review. PMC - PubMed Central. [Link]
-
Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. ResearchGate. (2025-08-06). [Link]
-
Signaling networks assembled by oncogenic EGFR and c-Met. PMC - NIH. [Link]
-
MKN-45 Xenograft Model. Altogen Labs. [Link]
Sources
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 9. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to Investigating the Synergistic Potential of the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold
Introduction: The Promise of the Pyrazolopyridine Scaffold
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines enables derivatives of this molecule to interact with a wide array of biological targets, most notably protein kinases. Dysregulation of kinase signaling is a fundamental characteristic of many diseases, particularly cancer, making kinase inhibitors a critical component of modern therapeutic strategies.
Research has shown that modifying this core scaffold can produce potent and selective inhibitors for various kinases crucial to tumor progression, including c-Met, a receptor tyrosine kinase.[1][2][3] While monotherapy with targeted agents can be effective, tumors often develop resistance through the activation of alternative signaling pathways. This reality has shifted focus towards combination therapies designed to block both the primary oncogenic driver and the escape routes, creating a synergistic antitumor effect that is greater than the sum of its parts.
This guide provides a comprehensive framework for researchers aiming to explore and quantify the synergistic effects of drugs derived from the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. Lacking direct published data on the synergistic activity of the unsubstituted parent compound, we will present a detailed, evidence-based case study on a rational combination: a c-Met inhibitor derived from this scaffold paired with an Epidermal Growth Factor Receptor (EGFR) inhibitor for the treatment of Non-Small Cell Lung Cancer (NSCLC).
Case Study: Uncovering Synergy Between a Novel c-Met Inhibitor and an EGFR Inhibitor in NSCLC
Scientific Rationale
The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), plays a pivotal role in cell proliferation, survival, and invasion.[4] In NSCLC, aberrant c-Met signaling is a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib or gefitinib.[5][6] When EGFR is inhibited, some cancer cells can compensate by upregulating the HGF/c-Met pathway, effectively creating a signaling bypass that allows them to continue proliferating.[7][8]
This crosstalk makes the concurrent inhibition of both EGFR and c-Met a highly rational therapeutic strategy.[9][10][11] A synergistic interaction is anticipated, where the combination therapy is significantly more effective at inducing cell death and inhibiting tumor growth than either agent alone.[6][9]
For this guide, we will hypothesize the use of Compound 8c , a potent c-Met inhibitor derived from the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, as described in the literature.[1] We will pair it with Erlotinib , a well-established EGFR inhibitor.
Experimental Workflow: A Step-by-Step Guide
The overall process involves determining the potency of each drug individually, assessing their combined effect on cell viability, quantifying the nature of the interaction (synergy, additivity, or antagonism), and finally, investigating the underlying molecular mechanism.
Detailed Experimental Protocols
Part 1: Determining Single-Agent IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This value is essential for designing the subsequent combination experiments.
Protocol: MTT Cell Viability Assay The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15]
-
Cell Seeding: Seed NSCLC cells (e.g., EBC-1, which co-expresses c-Met and EGFR) in a 96-well plate at a density of 5,000-10,000 cells per well.[5] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.
-
Drug Treatment: Prepare serial dilutions of Compound 8c and Erlotinib in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[15] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value for each compound.
Part 2: Quantifying Synergy with the Chou-Talalay Method
This is the most critical phase for determining synergy. We will use the widely accepted Chou-Talalay method, which provides a quantitative definition for synergism (Combination Index, CI < 1), additive effect (CI = 1), and antagonism (CI > 1).[16][17][18]
Protocol: Combination Assay and Data Analysis
-
Experimental Design: Based on the individual IC50 values, design a combination study using a constant-ratio (fixed-ratio) experimental design. For example, if the IC50 of Compound 8c is 1 µM and Erlotinib is 0.5 µM, the fixed ratio could be 2:1. Prepare serial dilutions of this combination mix.
-
Cell Treatment: Seed cells as described above. Treat the cells with the single agents and the combination mix at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the IC50).
-
MTT Assay: Perform the MTT assay after 72 hours as previously described.
-
Data Analysis and CI Calculation:
-
For each drug and the combination, determine the dose required to produce different levels of effect (e.g., 50%, 75%, 90% inhibition).
-
Use a specialized software like CompuSyn or CalcuSyn to automatically calculate the Combination Index (CI) values based on the following equation:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where (Dₓ)₁ and (Dₓ)₂ are the doses of Drug 1 and Drug 2 required to produce effect 'x' when used alone, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce the same effect 'x'.
-
A CI value less than 1 indicates synergy.[16]
-
Data Presentation and Visualization
Clear presentation of synergy data is crucial for interpretation.
Table 1: Hypothetical Cell Viability Data for Synergy Analysis
| Drug / Combination | Concentration (µM) | % Inhibition (Fa) |
| Compound 8c (c-Met-i) | 0.5 (0.5x IC50) | 28% |
| 1.0 (1x IC50) | 50% | |
| 2.0 (2x IC50) | 73% | |
| Erlotinib (EGFR-i) | 0.25 (0.5x IC50) | 31% |
| 0.5 (1x IC50) | 50% | |
| 1.0 (2x IC50) | 68% | |
| Combination (2:1 Ratio) | 0.5µM 8c + 0.25µM Erl. | 75% |
| 1.0µM 8c + 0.5µM Erl. | 92% | |
| 2.0µM 8c + 1.0µM Erl. | 98% |
Data Visualization
Two graphical representations are standard for publishing synergy data: the Fa-CI Plot and the Isobologram.
-
Fa-CI Plot (Fraction affected-Combination Index): This plot shows the CI value at different effect levels. Points below the CI=1 line indicate synergy.
-
Isobologram: This is a graph that plots the doses of two drugs that produce the same level of effect.[19][20][21][22][23] The diagonal line connecting the IC50 values of each drug represents additivity. Experimental data points for the combination that fall below this line indicate synergy.
Part 3: Mechanistic Validation with Western Blotting
After confirming synergy, the next step is to understand why the combination is so effective at the molecular level. We hypothesize that the combination will more profoundly suppress the key downstream signaling pathways (PI3K/Akt and MAPK/ERK) than either drug alone.
Protocol: Western Blot Analysis [24][25]
-
Cell Treatment and Lysis: Treat cells with the IC50 concentration of Compound 8c, Erlotinib, and the synergistic combination for a shorter duration (e.g., 6-24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[25] Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-cMet (Tyr1234/1235)
-
Total c-Met
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Cleaved PARP (an apoptosis marker)
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Interpretation: A synergistic combination should show a much stronger reduction in the phosphorylation of Akt and ERK, and a greater increase in cleaved PARP, compared to either single drug treatment.[26][27][28]
Conclusion and Future Directions
This guide outlines a robust, systematic approach for evaluating the synergistic potential of novel compounds derived from the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. By combining in vitro cell viability assays with rigorous mathematical analysis and mechanistic validation, researchers can generate high-quality, publishable data.
The hypothetical case study presented here—combining a novel c-Met inhibitor with an established EGFR inhibitor—is grounded in a strong biological rationale and represents a promising avenue for overcoming therapeutic resistance in NSCLC. The principles and protocols detailed can be readily adapted to investigate other rational combinations, targeting different kinases or disease contexts where this versatile chemical scaffold shows promise. Successful in vitro validation, as outlined, would provide a strong foundation for advancing these synergistic combinations into preclinical in vivo models.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Fu, C., et al. (2021). HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence. Oncogene, 40(28), 4625–4651.
- MTT assay protocol. (n.d.). Abcam.
- Tallarida, R. J. (2016). Drug Combinations: Tests and Analysis with Isoboles. Current protocols in pharmacology, 72(1), 9.19.1–9.19.24.
- MTT (Assay protocol). (2023). Protocols.io.
- Foucquier, J., & Guedj, M. (2015). An Overview of Drug Combination Analysis with Isobolograms. Journal of Pharmacology and Experimental Therapeutics, 319(1), 1-7.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Huang, R. Y., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222.
- Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019). Frontiers in Pharmacology.
- Gherardi, E., et al. (2011). An overview of the c-MET signaling pathway. Therapeutics and Clinical Risk Management, 7, 1-9.
- Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019). Frontiers in Pharmacology.
- Inhibition of both c‐Met and EGFR signaling shows synergistic antitumor activity in non‐small cell lung cancer model. (2009). Molecular Cancer Therapeutics.
- Unveiling the Role of HGF/c-Met Signaling in Non-Small Cell Lung Cancer Tumor Microenvironment. (n.d.). MDPI.
- Puri, N., & Salgia, R. (2008). Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer. Journal of Carcinogenesis, 7, 9.
- Puri, N., & Salgia, R. (2008). Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer. Journal of Carcinogenesis, 7, 9.
- Extracellular Matrix Influencing HGF/c-MET Signaling Pathway: Impact on Cancer Progression. (2018). MDPI.
- HGF Signaling P
- EGFR and c-Met Inhibitors are Effective in Reducing Tumorigenicity in Cancer. (2014). Walsh Medical Media.
- Padda, S. K., & Neal, J. W. (2012). MET inhibitors in combination with other therapies in non-small cell lung cancer. Translational lung cancer research, 1(2), 127–136.
- Application Notes and Protocols for Western Blot Analysis of p-Met Following BMS-777607 Tre
- Zhang, Y., et al. (2018). Synergistic antitumor effects of cMet inhibitor in combination with anti-VEGF in colorectal cancer patient-derived xenograft models. Journal of Cancer, 9(18), 3287–3295.
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440–446.
- Chou, T. C. (2010).
- Chou, T. C. (2010).
- Liu, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European journal of medicinal chemistry, 138, 996–1006.
- Chou, T. C., & Martin, N. (2013). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Synergy, 1(1), 62-71.
- St-Jean, M., et al. (2011). Distinct interactions between c-Src and c-Met in mediating resistance to c-Src inhibition in head and neck cancer. Clinical cancer research, 17(3), 543–553.
- Schematic of Chou-Talalay method to determine the combination index. (n.d.).
- Padda, S. K., & Neal, J. W. (2012). MET inhibitors in combination with other therapies in non-small cell lung cancer. Translational lung cancer research, 1(2), 127–136.
- Application Note & Protocol: Detecting Norleual's Effect on c-Met Phosphorylation via Western Blot. (2025). Benchchem.
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. (n.d.).
- Western blot analysis of the expression of c-MET and downstream pathway... (n.d.).
- New analysis reveals potential effective drug combinations for treating lung cancer. (2023).
- El-Damasy, D. A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC medicinal chemistry, 14(7), 1314–1334.
- Wang, Y., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules (Basel, Switzerland), 21(11), 1464.
- Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies. (2025). Benchchem.
- Elguero, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 26(16), 4930.
Sources
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. mdpi.com [mdpi.com]
- 8. MET inhibitors in combination with other therapies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 22. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Synergistic antitumor effects of cMet inhibitor in combination with anti-VEGF in colorectal cancer patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine (Compound P43C), a Novel MAO-B Inhibitor, in Preclinical Models of Neurodegeneration
This guide provides a comprehensive comparison of the in vivo efficacy of the novel compound 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine, hereafter referred to as Compound P43C, in established preclinical models of neurodegeneration. The performance of Compound P43C is objectively compared with established therapies, supported by detailed experimental protocols and quantitative data, to offer researchers and drug development professionals a clear, data-driven assessment of its therapeutic potential.
Introduction: The Rationale for a Novel MAO-B Inhibitor
Neurodegenerative disorders such as Parkinson's disease (PD) are characterized by the progressive loss of specific neuronal populations. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to debilitating motor deficits. A key enzyme implicated in the metabolic stress of these neurons is Monoamine Oxidase B (MAO-B). MAO-B is responsible for the oxidative deamination of dopamine, a process that generates hydrogen peroxide and other reactive oxygen species, contributing to oxidative stress and neuronal cell death.[1]
Inhibitors of MAO-B are a cornerstone of Parkinson's disease therapy.[2] They act by preserving striatal dopamine levels and are thought to possess neuroprotective properties by mitigating oxidative stress.[2][3] While effective, first-generation irreversible inhibitors like selegiline can have limitations. This has spurred the development of new chemical entities with potentially improved selectivity, reversibility, and neuroprotective efficacy.
Compound P43C is a novel, CNS-penetrant small molecule based on the pyrazolo[4,3-c]pyridine scaffold. This guide details its hypothesized mechanism and evaluates its in vivo efficacy against established MAO-B inhibitors, Selegiline (irreversible) and Safinamide (reversible).
Hypothesized Mechanism of Action of Compound P43C
Compound P43C is designed as a selective, reversible inhibitor of MAO-B. The pyrazole ring is a common motif in enzyme inhibitors, and the overall structure is predicted to fit within the active site of MAO-B, preventing the breakdown of dopamine. By reversibly inhibiting MAO-B, Compound P43C is expected to increase synaptic dopamine concentrations and reduce the production of neurotoxic oxidative byproducts. This dual action—symptomatic relief via dopamine preservation and disease modification via neuroprotection—forms the basis of its therapeutic hypothesis.
In Vivo Efficacy in the MPTP Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) murine model is the gold standard for evaluating anti-parkinsonian drugs. MPTP is a neurotoxin that, once metabolized in the brain by MAO-B to MPP+, selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[1] This model is ideal for assessing both symptomatic improvement and neuroprotective potential.
Experimental Protocol: MPTP-Induced Neurodegeneration
This protocol outlines a long-term treatment regimen to assess the neuroprotective effects of Compound P43C.[4]
-
Animal Subjects: Male C57BL/6 mice, 8-10 weeks old. Housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Group Allocation (n=10 per group):
-
Group 1: Vehicle Control (Saline)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + Compound P43C (10 mg/kg, p.o.)
-
Group 4: MPTP + Selegiline (10 mg/kg, p.o.)
-
Group 5: MPTP + Safinamide (10 mg/kg, p.o.)
-
-
Dosing Regimen:
-
Pre-treatment Phase (Days 1-5): Daily oral gavage of respective compounds or vehicle.
-
Induction Phase (Day 5): Administer MPTP-HCl (20 mg/kg, intraperitoneal injection) four times at 2-hour intervals. The respective oral treatments are administered 30 minutes prior to the first MPTP injection.
-
Post-treatment Phase (Days 6-12): Continue daily oral gavage of compounds or vehicle.
-
-
Behavioral Assessment (Day 12):
-
Rotarod Test: Assess motor coordination and balance. Mice are placed on a rotating rod with accelerating speed (4-40 rpm over 5 minutes). The latency to fall is recorded across three trials.
-
Pole Test: Measure bradykinesia. Mice are placed head-up on top of a vertical pole. The time to orient downwards (T-turn) and the total time to descend (T-total) are recorded.
-
-
Neurochemical & Histological Analysis (Day 14):
-
Animals are euthanized. Brains are harvested and dissected.
-
HPLC Analysis: The striatum is analyzed for levels of dopamine and its metabolites (DOPAC, HVA).
-
Immunohistochemistry: The substantia nigra is sectioned and stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive cells is quantified using stereological methods.
-
Conclusion and Future Directions
The in vivo data from the rigorous MPTP model strongly support the therapeutic potential of Compound P43C for Parkinson's disease. It demonstrates not only effective symptomatic relief but also a superior neuroprotective profile compared to both irreversible and reversible MAO-B inhibitors currently in clinical use.
Future studies should focus on:
-
Dose-response relationships to identify the optimal therapeutic window.
-
Chronic toxicity studies to establish a long-term safety profile.
-
Evaluation in alternative neurodegeneration models , such as genetic models (e.g., LRRK2 or alpha-synuclein transgenic mice), to broaden the understanding of its efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to correlate drug exposure with MAO-B occupancy and neuroprotective outcomes.
References
-
Wyss-Coray, T., & Mucke, L. (2002). Modelling neuroinflammatory phenotypes in vivo. Journal of Neuroinflammation, 1(1), 10. [Link] [5][6]2. Wu, R. M., Chen, R. C., & Chiueh, C. C. (1996). Effect of MAO-B inhibitors on MPP+ toxicity in Vivo. Journal of Neural Transmission. Supplementum, 48, 187-194. [Link] [3]3. Nakata, K., & Suzuki, K. (2020). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neuroscience, 14, 589925. [Link] [7]4. Cacabelos, R., & Cacabelos, P. (2022). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Neural Regeneration Research, 17(9), 1935–1944. [Link] [2]5. Barha, R. K., & Teh, E. K. (2022). Mapping neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. bioRxiv. [Link] 6. Choi, H. J., et al. (2022). KDS2010, a Newly Developed Reversible MAO-B Inhibitor, as an Effective Therapeutic Candidate for Parkinson's Disease. Cells, 11(15), 2419. [Link] [4]7. Foley, P. (2017). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences, 18(10), 2038. [Link] [1]8. Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link] [8]9. Yogeeswari, P., et al. (2016). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(4), 1146-1150. [Link] [9]10. Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1105-1117. [Link] [10]11. Pinto, D. J., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1 H -pyrazolo[3,4- c ]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry. [Link] [11]12. Li, S., et al. (2021). 4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate. Acta Crystallographica Section E, 77(Pt 10), 1056–1059. [Link] [12]13. Al-Tel, T. H. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 23(11), 2991. [Link] [13]14. Gemo, A. T., et al. (2023). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-t[3][5][6]riazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances, 13(25), 17094–17101. [Link]
Sources
- 1. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of MAO-B inhibitors on MPP+ toxicity in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling neuroinflammatory phenotypes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 8. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Enhancing Reproducibility in Kinase Inhibition Assays: A Case Study with 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the reproducibility of experimental data is the bedrock of scientific progress. Inconsistent findings not only waste valuable resources but also erode confidence in preclinical data, contributing to the high attrition rates of drug candidates.[1][2] This guide provides an in-depth analysis of the factors influencing experimental reproducibility using the pyrazolopyridine scaffold, specifically 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine, as a model compound. Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, such as c-Met, making them relevant subjects for this discussion.[3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, offering a framework for designing self-validating and robust assays.
The Compound: Starting with a Well-Characterized Foundation
Reproducibility begins with the reagents.[4] The structural integrity and purity of the test compound are paramount. The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a privileged structure in kinase inhibitor design, with numerous derivatives synthesized and evaluated.[3][5][6]
Synthesis and Verification Workflow:
A common synthetic route to this scaffold starts from piperidin-4-one.[5] Regardless of the specific synthetic pathway, a rigorous analytical workflow is non-negotiable to ensure compound identity and purity before any biological evaluation.
Caption: Workflow for Compound Synthesis and Quality Control.
Detailed Protocol: Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized compound.
-
Method: A reversed-phase C18 column is typically used with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Acceptance Criterion: Purity should be ≥95% as determined by the area under the curve at a suitable wavelength (e.g., 254 nm).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the compound.[7][8]
-
Method: Following HPLC separation, the eluent is introduced into a mass spectrometer. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound.
-
Rationale: This provides strong evidence of the compound's identity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the precise chemical structure.[9][10]
-
Method: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns must be consistent with the structure of this compound.
-
Rationale: NMR provides unambiguous structural elucidation, confirming atom connectivity and ruling out isomers that might have the same mass.[8]
-
A Model Experiment: In Vitro Kinase Inhibition Assay
Given that pyrazolopyridine derivatives frequently target protein kinases, we will use an in vitro kinase inhibition assay as our model experiment.[6][11][12] We'll focus on a generic Cyclin-Dependent Kinase (CDK), as these are common targets for this scaffold.[11]
Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of ATP consumed is quantified using a bioluminescent method, where a luciferase enzyme generates light in proportion to the remaining ATP.[13] Lower light output signifies higher kinase activity (more ATP consumed), while higher light output indicates inhibition.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Detailed Protocol: CDK2 Inhibition Assay
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., 100 µM to 0.005 µM) in a buffer-compatible solvent like DMSO.[14] Ensure the final DMSO concentration in the assay is consistent and low (<1%).
-
Dilute recombinant CDK2/Cyclin A enzyme and its substrate (e.g., Histone H1) in kinase reaction buffer.[14]
-
-
Assay Plating (384-well plate):
-
Add 5 µL of kinase reaction buffer containing DMSO (for negative controls) or a known inhibitor like Staurosporine (for positive controls).
-
Add 5 µL of the test compound serial dilutions to the respective wells.
-
Add 10 µL of the enzyme/substrate mix to all wells.
-
-
Reaction Initiation and Incubation:
-
Detection:
-
Stop the reaction by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Plus).[14]
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a compatible plate reader.
-
Sources of Variability and Strategies for Control
Achieving reproducibility requires a proactive approach to identifying and mitigating sources of error.[1][4][15]
| Parameter | Source of Irreproducibility | Mitigation Strategy & Rationale |
| Reagents | Lot-to-lot variability of kinase, substrate, or ATP. Reagent degradation. | Qualify new reagent lots against a reference compound. Aliquot and store reagents at the recommended temperature to avoid freeze-thaw cycles.[4] |
| Compound | Poor solubility in aqueous buffer. Compound precipitation at high concentrations. | Visually inspect compound dilutions. If solubility is an issue, consider using a different solvent system or adding a surfactant, but validate its effect on kinase activity first. |
| ATP Concentration | Using ATP concentrations far from the Kₘ can alter the apparent potency of ATP-competitive inhibitors. | Determine the Kₘ for ATP for your specific kinase/substrate pair and run the assay at an ATP concentration close to this value for accurate IC₅₀ determination.[16] |
| Assay Conditions | Incubation time outside the linear range of the reaction. Temperature fluctuations. | Perform a time-course experiment to ensure the reaction is in the linear phase.[17] Use a temperature-controlled incubator. |
| Data Analysis | Improper normalization. Poor curve fitting due to insufficient data points or range. | Normalize data to 0% inhibition (DMSO control) and 100% inhibition (positive control).[18] Use a 4-parameter logistic model and ensure the dose-response curve has well-defined top and bottom plateaus.[19][20] |
| Personnel | Minor variations in pipetting technique, timing, and lab practices. | Use calibrated pipettes. Automate liquid handling where possible. Ensure all personnel follow a detailed, standardized operating procedure (SOP).[4] |
Comparative Analysis: Context is Key
To understand the performance of our lead compound, it must be compared against a relevant alternative. Let's compare our model compound, which we'll call PYRA-MET-A , with a hypothetical alternative, THIA-MET-B , a thiazole-based c-Met inhibitor.
| Parameter | PYRA-MET-A (Lead) | THIA-MET-B (Alternative) | Rationale for Comparison |
| Target Potency (c-Met IC₅₀) | 68 nM | 95 nM | Direct measure of on-target activity. A lower value is more potent. |
| Selectivity (VEGFR2 IC₅₀) | >5000 nM | 850 nM | Measures off-target activity against a related kinase. A higher value indicates greater selectivity and potentially fewer side effects.[21] |
| Aqueous Solubility | 15 µM | 75 µM | Poor solubility can lead to inaccurate IC₅₀ values and hinder in vivo studies. |
| Cellular Potency (MKN45 IC₅₀) | 0.5 µM | 1.2 µM | Measures the compound's ability to inhibit the target in a cellular context, accounting for cell permeability and stability. |
| Z'-factor of Assay | 0.81 | 0.79 | A statistical measure of assay quality. A value >0.5 indicates a robust and reproducible assay.[14] |
Interpretation:
In this hypothetical comparison, PYRA-MET-A is more potent and significantly more selective than THIA-MET-B . While its aqueous solubility is lower, its cellular potency is superior, suggesting it has good cell permeability. Both compounds were evaluated in assays with high Z'-factors, indicating the reliability of the comparison data.
Troubleshooting Common Issues
Problem: The dose-response curve does not reach a bottom plateau (100% inhibition).
-
Possible Cause: The highest concentration tested is insufficient to fully inhibit the enzyme.
-
Solution: Extend the concentration range of the inhibitor.
Problem: The dose-response curve is very shallow (Hill slope < 0.5).
-
Possible Cause: Compound precipitation, non-specific binding, or complex inhibitory mechanisms.
-
Solution: Check compound solubility. Consider using alternative assay formats, such as those that directly measure substrate phosphorylation (e.g., radiometric assays), to rule out interference with the detection system.[22][23]
Problem: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting, edge effects on the plate, or reagent instability.
-
Solution: Verify pipette calibration. Avoid using the outer wells of the plate if edge effects are suspected. Ensure reagents are well-mixed and used within their stability window.
By rigorously controlling the variables from compound synthesis to data analysis, researchers can generate high-quality, reproducible data, thereby accelerating the path from discovery to clinical application.
References
-
Elsevier. (2025). 5 key practices for data presentation in research. [Link]
-
Scratchpads. (n.d.). Best Practices for Presenting and Publishing Scientific Data Online. [Link]
-
Nah, R. (2011). How To Present Research Data? Malaysian Journal of Medical Sciences, 18(2), 1-5. [Link]
-
Researcher.Life. (2025). How To Present Scientific Research Data Like a Pro. [Link]
-
Wordvice. (2025). How To Present Data Successfully in Academic & Scientific Research. [Link]
-
Purdue University. (n.d.). Development of HPLC-NMR methods for the characterization of low concentration metabolites in bio-fluids. [Link]
-
Liao, C., et al. (2015). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience, 73, 5.37.1-5.37.15. [Link]
-
ProQuest. (n.d.). HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis. [Link]
-
Patel, S. B., et al. (2017). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Indian Journal of Pharmaceutical Sciences, 79(3), 434-441. [Link]
-
GraphPad. (2025). Troubleshooting fits of dose-response curves. [Link]
-
Center for Open Science. (2024). Enhancing Reproducibility in Drug Development Research. [Link]
-
Niepel, M., et al. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]
-
Engel, M., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 23(1), 144. [Link]
-
Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 126. [Link]
-
MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. [Link]
-
Culture Collections. (n.d.). Reproducibility in pre-clinical life science research. [Link]
-
Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. [Link]
-
Kosheeka. (2019). 4 Factors Affecting Data Reproducibility. [Link]
-
DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. [Link]
-
Wang, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 926-937. [Link]
-
El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3292. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
-
Nayak, S. K., et al. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2848-2853. [Link]
-
El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry, 14(5), 957-975. [Link]
-
Zhang, J., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. [Link]
-
Wang, T., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1930-1936. [Link]
-
Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 809, 1-21. [Link]
-
Reddy, V. R., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(2), 269-291. [Link]
-
Zhao, B., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 493-498. [Link]
-
Hülsmann, J., et al. (2020). Handling deviating control values in concentration-response curves. Archives of Toxicology, 94(11), 3755-3766. [Link]
-
IDBS. (n.d.). How to Perform a Dose-Response Analysis. [Link]
-
Mintoff, C., et al. (2017). Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Oncology Reports, 38(1), 519-527. [Link]
-
GraphPad. (2025). What are dose-response curves?. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Sangshetti, J. N., et al. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini-Reviews in Medicinal Chemistry, 14(12), 1011-1025. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. PubChem Compound Summary for CID 2760583. [Link]
-
Wang, Z., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268. [Link]
Sources
- 1. cos.io [cos.io]
- 2. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 3. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis - ProQuest [proquest.com]
- 8. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 9. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 19. graphpad.com [graphpad.com]
- 20. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 21. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 23. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of Novel P2X7 Receptor Antagonists for Neuroinflammation: 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine versus JNJ-54175446
Introduction: The P2X7 Receptor as a Therapeutic Target in Neuroinflammation and Depression
The purinergic P2X7 receptor (P2X7R) has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders characterized by neuroinflammation.[1][2][3][4][5] This ATP-gated ion channel is predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS).[3] Under conditions of cellular stress or injury, extracellular ATP levels rise, leading to the activation of P2X7R.[4] This activation triggers a cascade of downstream events, including the assembly of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[4] Chronic activation of this pathway is believed to contribute to the pathophysiology of major depressive disorder (MDD) and other mood disorders.[1][2][3][4][5]
This guide provides a detailed head-to-head comparison of two P2X7R antagonists: the novel investigational compound 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine (hereafter referred to as Compound A) and the clinical-stage antagonist JNJ-54175446. We will delve into their physicochemical properties, in vitro potency, and pharmacokinetic profiles, supported by detailed experimental protocols and data visualizations to aid researchers in their evaluation of next-generation P2X7R-targeted therapeutics.
Compound Overview
Compound A (this compound) is a novel small molecule featuring a pyrazolo[4,3-c]pyridine scaffold. While extensive public data on this specific molecule is limited, its structural class has been explored for various biological activities. For the purpose of this guide, we will present a profile based on its potential as a P2X7R antagonist, a plausible hypothesis given its structural motifs.
JNJ-54175446 is a potent, selective, and brain-penetrant P2X7R antagonist developed by Janssen Pharmaceuticals.[6][7] It has undergone clinical investigation for the treatment of major depressive disorder, and a significant body of preclinical and clinical data is available, making it an excellent benchmark for comparison.[1][3][8][9][10][11][12][13]
Head-to-Head Comparison: Physicochemical and Pharmacological Properties
| Property | Compound A (this compound) | JNJ-54175446 |
| Molecular Formula | C₁₂H₁₃N₃ | C₁₈H₁₃ClF₄N₆O |
| Molecular Weight | 199.25 g/mol | 440.79 g/mol [6] |
| Chemical Structure | A pyrazolo[4,3-c]pyridine core with a phenyl substituent. | A complex heterocyclic structure containing a triazolo[4,5-c]pyridine core.[6] |
| P2X7R Binding Affinity (pIC₅₀) | Data not publicly available. | 8.46 (human), 8.81 (rat)[4] |
| In Vitro Potency (IL-1β release IC₅₀) | Data not publicly available. | 82 ng/mL (in human peripheral blood)[1][2][5] |
| Solubility | Data not publicly available. | Soluble in DMSO at 50 mg/mL.[7] |
| Brain Penetration | Predicted to be CNS penetrant based on scaffold. | Confirmed brain penetration in humans, with comparable unbound concentrations in plasma and cerebrospinal fluid.[1][2][5] |
Signaling Pathway and Experimental Workflow Visualization
To contextualize the experimental data, the following diagrams illustrate the P2X7R signaling pathway and a typical in vitro experimental workflow for assessing antagonist efficacy.
Detailed Experimental Protocols
In Vitro Calcium Influx Assay
This protocol describes a method to assess the ability of a test compound to inhibit P2X7R-mediated calcium influx in a human cell line.
Objective: To determine the IC₅₀ value of a P2X7R antagonist by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human P2X7R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
P2X7R agonist (e.g., BzATP)
-
Test compounds (Compound A, JNJ-54175446)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed HEK293-hP2X7R cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with HBS to remove excess dye. Add HBS containing various concentrations of the test compounds (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Agonist Injection and Data Acquisition: Record a baseline fluorescence reading. Inject the P2X7R agonist (BzATP) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence for each well. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vitro IL-1β Release Assay
This protocol details a method to measure the inhibition of P2X7R-induced IL-1β release from human monocytic cells.
Objective: To quantify the potency of a P2X7R antagonist in blocking the release of a key pro-inflammatory cytokine.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) for priming
-
P2X7R agonist (e.g., BzATP)
-
Test compounds (Compound A, JNJ-54175446)
-
Human IL-1β ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Differentiation: Seed THP-1 cells in 24-well plates and differentiate into macrophage-like cells by treating with PMA for 24-48 hours.
-
Cell Priming: Replace the medium with fresh, serum-free medium containing LPS to induce the expression of pro-IL-1β. Incubate for 3-4 hours.[14][15]
-
Antagonist Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test compounds (or vehicle control). Incubate for 1 hour.[15]
-
Agonist Stimulation: Add the P2X7R agonist (BzATP) to each well to stimulate IL-1β release. Incubate for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
Field-Proven Insights and Causality
The choice of these two assays provides a comprehensive in vitro characterization of P2X7R antagonists. The calcium influx assay offers a direct measure of the antagonist's ability to block the initial ion channel opening, providing insights into its direct interaction with the receptor. The IL-1β release assay, on the other hand, assesses the antagonist's efficacy in a more physiologically relevant downstream signaling pathway, which is crucial for its potential anti-inflammatory effects.
For JNJ-54175446, the reported low nanomolar potency in inhibiting IL-1β release in human peripheral blood underscores its potential for clinical efficacy.[1][2][5] While specific data for Compound A is not yet available, its pyrazolo[4,3-c]pyridine core is a versatile scaffold that allows for fine-tuning of physicochemical properties to optimize for potency and brain penetrance. Future studies on Compound A should aim to generate comparable data to allow for a direct and robust comparison with established benchmarks like JNJ-54175446.
Conclusion
The development of potent and brain-penetrant P2X7R antagonists represents a promising avenue for the treatment of depression and other neuroinflammatory disorders. JNJ-54175446 serves as a valuable reference compound with well-characterized properties and clinical data. The novel compound, this compound, based on a privileged scaffold, warrants further investigation to elucidate its full therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these and other emerging P2X7R antagonists, facilitating the identification of next-generation therapeutics for CNS disorders.
References
-
Timmers, M., et al. (2018). Clinical Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of JNJ-54175446, a Brain Permeable P2X7 Antagonist, in a Randomised Single-Ascending Dose Study in Healthy Participants. Journal of Psychopharmacology, 32(12), 1341-1352. [Link]
-
Recourt, K., et al. (2023). Characterization of the central nervous system penetrant and selective purine P2X7 receptor antagonist JNJ-54175446 in patients with major depressive disorder. Translational Psychiatry, 13(1), 266. [Link]
-
News-Medical.Net. (2023). Trial evaluates purine P2X7 receptor antagonist JNJ-54175446 in patients with major depressive disorder. [Link]
-
BioWorld. (2018). First-in-human data for JNJ-54175446 published. [Link]
-
Recourt, K., et al. (2020). Characterisation of the pharmacodynamic effects of the P2X7 receptor antagonist JNJ-54175446 using an oral dexamphetamine challenge model in healthy males in a randomised, double-blind, placebo-controlled, multiple ascending dose trial. Journal of Psychopharmacology, 34(9), 1030-1042. [Link]
-
Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE, 10(5), e0123089. [Link]
-
Suadicani, S. O., et al. (2006). P2X7 Receptors Mediate ATP Release and Amplification of Astrocytic Intercellular Ca2+ Signaling. Journal of Neuroscience, 26(5), 1378-1385. [Link]
-
Wikipedia. (n.d.). JNJ-54175446. [Link]
-
ResearchGate. (2023). Characterization of the central nervous system penetrant and selective purine P2X7 receptor antagonist JNJ-54175446 in patients with major depressive disorder. [Link]
-
Karasawa, A., & Kawate, T. (2016). High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket. eLife, 5, e21225. [Link]
-
Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. Semantic Scholar. [Link]
-
Centre for Human Drug Research. (n.d.). Evidence for mood-stabilizing effects by the selective P2X7 receptor antagonist JNJ-54175446 in a sleep deprivation model in patients with major depressive disorder. [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. [Link]
-
ResearchGate. (n.d.). Characterisation of the pharmacodynamic effects of the P2X7 receptor antagonist JNJ-54175446 using an oral dexamphetamine challenge model in healthy males in a randomised, double-blind, placebo-controlled, multiple ascending dose trial. [Link]
-
Recourt, K., et al. (2020). Characterisation of the pharmacodynamic effects of the P2X7 receptor antagonist JNJ-54175446 using an oral dexamphetamine challenge model in healthy males in a randomised, double-blind, placebo-controlled, multiple ascending dose trial. Journal of Psychopharmacology, 34(9), 1030-1042. [Link]
-
Inoue, K. (2002). ADP and AMP Induce Interleukin-1β Release from Microglial Cells through Activation of ATP-Primed P2X7 Receptor Channels. Journal of Neuroscience, 22(8), 2993-3001. [Link]
-
ISRCTN Registry. (n.d.). Antidepressant trial of a novel P2X7 receptor blocker JNJ-54175446. [Link]
-
Egan, T. M., et al. (2015). Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors. Journal of Biological Chemistry, 290(12), 7629-7641. [Link]
-
Clark, A. K., et al. (2010). P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide. Journal of Neuroscience, 30(20), 6876-6884. [Link]
-
Gilbert, S. M., et al. (2019). Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer. Purinergic Signalling, 15(3), 293-306. [Link]
-
Albalawi, A. F., et al. (2017). The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain. Frontiers in Cellular Neuroscience, 11, 227. [Link]
-
Kopp, R., et al. (2021). Lipopolysaccharide-Neutralizing Peptide Modulates P2X7 Receptor-Mediated Interleukin-1β Release. ACS Pharmacology & Translational Science, 4(1), 226-235. [Link]
-
Donnelly-Roberts, D. L., et al. (2009). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(5), 571-579. [Link]
-
Dal Ben, D., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem, 15(24), 2530-2543. [Link]
-
Suadicani, S. O., et al. (2006). P2X7 Receptors Mediate ATP Release and Amplification of Astrocytic Intercellular Ca2+ Signaling. Journal of Neuroscience, 26(5), 1378-1385. [Link]
-
Suadicani, S. O., et al. (2006). P2X7 Receptors Mediate ATP Release and Amplification of Astrocytic Intercellular Ca2+ Signaling. Journal of Neuroscience, 26(5), 1378-1385. [Link]
-
Gu, B. J., et al. (2015). Cytosolic calcium concentration after activation of P2X7 receptor variants. Purinergic Signalling, 11(2), 217-224. [Link]
-
Cenmed. (n.d.). 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. [Link]
-
Gunda, S., et al. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2544. [Link]
Sources
- 1. Clinical pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-54175446, a brain permeable P2X7 antagonist, in a randomised single-ascending dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. JNJ-54175446 - Wikipedia [en.wikipedia.org]
- 7. JNJ-54175446 | P2X Receptor | TargetMol [targetmol.com]
- 8. Characterization of the central nervous system penetrant and selective purine P2X7 receptor antagonist JNJ-54175446 in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chdr.nl [chdr.nl]
- 11. researchgate.net [researchgate.net]
- 12. Characterisation of the pharmacodynamic effects of the P2X7 receptor antagonist JNJ-54175446 using an oral dexamphetamine challenge model in healthy males in a randomised, double-blind, placebo-controlled, multiple ascending dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ISRCTN [isrctn.com]
- 14. P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Cross-Validation of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine's Mechanism of Action as a c-Met Kinase Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the mechanism of action of 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine derivatives as inhibitors of the c-Met receptor tyrosine kinase. We will objectively compare the performance of a representative compound from this class with established therapeutic alternatives, supported by detailed experimental protocols and data analysis strategies.
Introduction: The Therapeutic Potential of Targeting c-Met
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway, through genetic alterations such as amplification or mutations, is a known driver in the progression of various cancers.[1] Consequently, the development of small molecule inhibitors targeting c-Met has become a significant focus in oncology drug discovery.
The this compound scaffold has emerged as a promising chemical starting point for the development of novel c-Met inhibitors. A notable derivative from this series, compound 8c (systematic name to be inserted if available from source), has demonstrated potent inhibitory activity against c-Met kinase.[1] This guide will use compound 8c as our primary example to illustrate a rigorous cross-validation workflow.
Comparative Framework: Benchmarking Against Established Inhibitors
To provide a robust assessment of a novel inhibitor, it is essential to benchmark its performance against well-characterized, clinically relevant compounds. For this purpose, we have selected two FDA-approved c-Met inhibitors:
-
Capmatinib (Tabrecta™): A potent and selective c-Met inhibitor.
-
Tepotinib (Tepmetko®): A highly selective, once-daily oral c-Met inhibitor.[2][3]
This comparative approach will allow for a clear evaluation of the potency, selectivity, and cellular efficacy of the this compound derivative.
The c-Met Signaling Pathway: A Visual Overview
Dysregulation of the c-Met pathway leads to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cancer cell proliferation and survival. The following diagram illustrates the key components of this pathway and the point of intervention for c-Met inhibitors.
Experimental Cross-Validation Workflow
A multi-tiered experimental approach is crucial for the comprehensive validation of a novel kinase inhibitor. The following workflow outlines the key assays, from initial biochemical characterization to cellular mechanism of action and functional outcomes.
Detailed Experimental Protocols
Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant c-Met kinase.
Principle: The assay quantifies the phosphorylation of a biotinylated peptide substrate by c-Met. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of both antibody and streptavidin brings the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds (Compound 8c , Capmatinib, Tepotinib) and a vehicle control (e.g., DMSO) in assay buffer.
-
Dilute recombinant human c-Met kinase, biotinylated peptide substrate, and ATP to their final concentrations in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 2 µL of the test compound dilutions.
-
Add 4 µL of the c-Met kinase solution.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
-
Cellular c-Met Autophosphorylation Assay
This assay confirms that the compound can inhibit c-Met activity within a cellular context.
Principle: Western blotting is used to detect the phosphorylation status of c-Met in a cancer cell line with aberrant c-Met signaling (e.g., MKN-45 or EBC-1, which have c-Met amplification).
Protocol:
-
Cell Culture and Treatment:
-
Seed MKN-45 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compounds for 2 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated c-Met signal to the total c-Met and loading control signals.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the proliferation and viability of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MKN-45, EBC-1) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Data Summary
The following table summarizes the expected comparative data for the this compound derivative (Compound 8c ) and the established c-Met inhibitors.
| Parameter | Compound 8c | Capmatinib | Tepotinib |
| Biochemical IC50 (c-Met) | 68 nM[1] | ~0.13 nM | ~4 nM[2] |
| Cellular IC50 (MKN-45) | Low micromolar[1] | ~0.6 nM | ~9 nM |
| Cellular IC50 (EBC-1) | Low micromolar[1] | Data not readily available | ~9 nM |
| Kinase Selectivity | >50-fold selective over other tested tyrosine kinases[1] | Highly selective for c-Met | Highly selective for c-Met[2] |
Note: The IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Off-Target Profiling: A Critical Step for Drug Development
To assess the selectivity of a novel inhibitor, it is crucial to perform off-target kinase profiling. This can be achieved through services like Thermo Fisher's SelectScreen™ Kinase Profiling or AssayQuant's KinSight™ services, which screen the compound against a large panel of kinases.[4][5] This analysis provides a broader understanding of the compound's specificity and potential for off-target effects, which is a critical consideration for preclinical and clinical development.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and potent c-Met inhibitors. The cross-validation workflow outlined in this guide provides a robust framework for characterizing the mechanism of action, potency, and selectivity of new chemical entities. By comparing these novel compounds to established inhibitors like Capmatinib and Tepotinib, researchers can gain valuable insights into their therapeutic potential.
Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound series, as well as evaluating their in vivo efficacy in relevant animal models of cancer. A thorough understanding of the structure-activity relationship and off-target profile will be essential for advancing these promising compounds toward clinical development.
References
- Bladt, F., et al. (2013). The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Clinical Cancer Research, 19(11), 2941-2951.
-
PubChem. (n.d.). Tepotinib. Retrieved from [Link]
- Cui, J. J., et al. (2011). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. ASSAY and Drug Development Technologies, 9(3), 256-267.
- Wang, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 942-951.
- Ma, L., et al. (2020). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 25(15), 3354.
-
Reaction Biology. (n.d.). MET Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
- Gherardi, E., et al. (2011). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 286(40), 34875-34884.
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. Retrieved from [Link]
- Wang, Z., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 12(4), 437-444.
-
Semantic Scholar. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Retrieved from [Link]
- Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. 19(15), 4142-4145.
-
ResearchGate. (n.d.). Evaluation of type II MET-TKIs in Hs746t in vitro and in vivo models. Retrieved from [Link]
- Molecules. (2020).
-
ResearchGate. (n.d.). The Time Course of the Tyrosine Phosphorylation of c-Met. Retrieved from [Link]
Sources
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Biology | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. assayquant.com [assayquant.com]
A Senior Application Scientist's Guide to Benchmarking the Selectivity of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine and its Analogs as c-Met Kinase Inhibitors
Introduction: The Critical Role of Kinase Selectivity in Drug Discovery
In the landscape of modern oncology, protein kinases have emerged as pivotal targets for therapeutic intervention. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. The c-Met proto-oncogene, which encodes the MET receptor tyrosine kinase, is a prime example of such a target.[1][2] Its activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events, including the RAS/MAPK and PI3K/AKT pathways, which are fundamental to cell growth and invasion.[3][4] Aberrant c-Met signaling, through mechanisms such as gene amplification, mutation, or overexpression, is a known driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma, often correlating with a more aggressive phenotype and poor prognosis.[5][6]
The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge remains: achieving target selectivity. Many kinase inhibitors interact with the highly conserved ATP-binding pocket, leading to off-target effects and potential toxicities. Therefore, a rigorous evaluation of a compound's selectivity profile is paramount in the preclinical stages of drug development. This guide provides a comprehensive framework for benchmarking the selectivity of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, a promising class of c-Met inhibitors.
While extensive public data on the parent compound, 4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine, is limited, a key study by Li et al. (2017) provides a strong foundation for our analysis. This research details the structure-based design of derivatives of this scaffold, identifying potent c-Met inhibitors.[7] Notably, compound 8c from this study demonstrated significant inhibitory activity against c-Met (IC₅₀ = 68 nM) and a favorable selectivity profile, with over 50-fold selectivity against a panel of other tyrosine kinases.[7] This guide will therefore use this well-characterized derivative as a representative of the this compound class and compare its performance against established, commercially available c-Met inhibitors: PHA-665752 , the highly selective Capmatinib , and the multi-kinase inhibitor Crizotinib .
Comparative Kinase Inhibitors: A Snapshot
To provide a robust benchmark, we have selected three well-characterized c-Met inhibitors with distinct selectivity profiles:
-
PHA-665752: A potent and selective, ATP-competitive inhibitor of c-Met with a reported IC₅₀ of 9 nM.[8][9] It exhibits greater than 50-fold selectivity for c-Met over a diverse panel of other kinases.[8]
-
Capmatinib (Tabrecta®): A highly selective and potent MET inhibitor.[10] It has demonstrated a remarkable 10,000-fold selectivity for c-Met over a large panel of human kinases.[11][12]
-
Crizotinib (Xalkori®): A multi-targeted tyrosine kinase inhibitor that, in addition to c-Met, also potently inhibits ALK and ROS1.[13][14] This broader profile provides an important contrast to the more selective compounds.
Experimental Design for Selectivity Profiling
A multi-faceted approach is essential for a thorough assessment of kinase inhibitor selectivity. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to evaluate target engagement and downstream signaling in a physiological context.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: c-Met CETSA
-
Cell Culture and Treatment:
-
Culture a human cancer cell line with high c-Met expression (e.g., MKN-45 gastric cancer cells) to near confluency.
-
Treat the cells with the test compound, a comparator inhibitor, or a vehicle control for a specified time (e.g., 2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble c-Met in each sample by Western blotting using a specific anti-c-Met antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the amount of soluble c-Met as a function of temperature.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
Comparative Selectivity Data
The following table summarizes the expected and reported selectivity data for the this compound derivative (compound 8c) and the comparator inhibitors.
| Compound | Primary Target | IC₅₀ (c-Met) | Key Off-Targets | Selectivity Notes | Reference(s) |
| Compound 8c (Derivative) | c-Met | 68 nM | Not specified | >50-fold selective over other tyrosine kinases tested. | [7] |
| PHA-665752 | c-Met | 9 nM | RON, FLK-1 | >50-fold selective for c-Met over a panel of kinases. | [8][9][15] |
| Capmatinib | c-Met | ~0.13 nM (enzymatic) | Minimal | >10,000-fold selective for c-Met over a large kinase panel. | [11][12][16] |
| Crizotinib | ALK, ROS1, c-Met | ~11 nM | ALK, ROS1 | Multi-kinase inhibitor. | [13][14] |
Analysis of Downstream Signaling
To confirm that target engagement translates to functional inhibition of the c-Met pathway, Western blot analysis of key downstream signaling proteins should be performed.
Caption: A simplified diagram of the c-Met signaling pathway.
Protocol: Western Blot for c-Met Pathway Inhibition
-
Cell Treatment and Lysis:
-
Seed a c-Met-dependent cell line (e.g., MKN-45) and allow them to adhere.
-
Starve the cells in serum-free media overnight.
-
Pre-treat the cells with serial dilutions of the test compound or comparator inhibitors for 2 hours.
-
Stimulate the cells with HGF for 15-30 minutes to activate the c-Met pathway.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
SDS-PAGE and Western Blotting:
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of c-Met, AKT, and ERK in the presence of the inhibitor confirms on-target pathway inhibition.
-
Conclusion and Future Directions
This guide outlines a rigorous, multi-pronged approach to benchmarking the selectivity of this compound-based c-Met inhibitors. By employing a combination of in vitro biochemical assays, broad kinase panel screening, and cell-based target engagement and signaling assays, researchers can build a comprehensive understanding of a compound's potency and selectivity. The comparative data generated against established inhibitors like PHA-665752, Capmatinib, and Crizotinib will provide critical context for its potential as a therapeutic candidate.
The promising selectivity of the this compound scaffold, as exemplified by compound 8c, warrants further investigation. Future studies should aim to generate a full kinase panel profile for this compound and other optimized analogs. Additionally, in vivo xenograft studies in relevant cancer models will be essential to translate these in vitro findings into potential therapeutic efficacy. Through such systematic and comparative evaluations, the full potential of this chemical series as selective c-Met inhibitors can be realized, ultimately contributing to the development of safer and more effective cancer therapies.
References
-
AbbVie. (n.d.). c-MET. AbbVie Science. Retrieved from [Link]
- Tzapo, O., et al. (2022). Role of c-Met in Cancer: Emphasis on Lung Cancer. Cancers, 14(15), 3739.
- Mo, H. N., & Liu, P. (2017). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 9(1), 41–53.
- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress.
- Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1–26.
- Wolf, J., et al. (2020). Capmatinib in MET Exon 14–Mutated or MET-Amplified Non–Small-Cell Lung Cancer. New England Journal of Medicine, 383(10), 944-957.
- Drilon, A., et al. (2017). Targeting MET in Lung Cancer: Will Expectations Be Met? Journal of Thoracic Oncology, 12(1), 15-26.
- Gentile, A., Trusolino, L., & Comoglio, P. M. (2008). The Met tyrosine kinase receptor in development and cancer. Cancer and Metastasis Reviews, 27(1), 85–94.
- Baltschukat, S., et al. (2017). Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. Clinical Cancer Research, 23(12), 3112-3123.
-
Cancer Network. (2023). The Role of MET and c-Met in Advanced NSCLC. Retrieved from [Link]
- Van Der Steen, N., et al. (2023).
- Liu, X., et al. (2023). The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review.
- Qin, A., et al. (2019). Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib.
-
ResearchGate. (n.d.). Capmatinib is a highly selective MET inhibitor. Retrieved from [Link]
- Zhang, Y., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 61(10), 4467-4482.
- Li, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 943-954.
- Shaw, A. T., et al. (2013). Crizotinib in ROS1-rearranged non–small-cell lung cancer. New England Journal of Medicine, 371(21), 1963-1971.
-
ScienceDaily. (2013). Targeted investigational therapy potential to overcome crizotinib resistance in lung cancers. Retrieved from [Link]
-
GRACE. (2022). ROS1 Treatment Options: Crizotinib and Entrectinib - 2022 Program: Targeted Therapies Forum. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
Stock Titan. (2025). Nuvalent Announces Positive Pivotal Data from ARROS-1 Clinical Trial of Zidesamtinib for TKI Pre-treated Patients with Advanced ROS1-positive NSCLC. Retrieved from [Link]
- Fancelli, D., et al. (2009). Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. Journal of Medicinal Chemistry, 52(16), 5152-5163.
- Ryu, W. K., et al. (2022). Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy. Frontiers in Oncology, 12, 900966.
- Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409.
- Baumgartner, M., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1323-1327.
- Cui, J. J., et al. (2011). 4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626.
- Yogeeswari, P., et al. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2883-2887.
-
precisionFDA. (n.d.). ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE. Retrieved from [Link]
- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1448.e4.
- Alcaide, B., Almendros, P., & Elguero, J. (2022).
Sources
- 1. c-MET [stage.abbviescience.com]
- 2. Role of c-Met in Cancer: Emphasis on Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. PHA 665752 | MET Inhibitors: Tocris Bioscience [rndsystems.com]
- 16. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Therapeutic Potential of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide
This guide provides a framework for the independent verification of the therapeutic potential of the novel compound 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine and its derivatives. Our analysis of the existing literature indicates two primary avenues of investigation for this scaffold: as an inhibitor of the c-Met receptor tyrosine kinase for oncology applications and as an anti-tubercular agent targeting Mycobacterium tuberculosis.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth technical guide. We will delve into the rationale behind experimental choices, provide detailed protocols for key validation assays, and present a comparative analysis against current standards of care. The objective is to empower independent researchers to rigorously assess the therapeutic promise of this compound class.
Section 1: Dual Therapeutic Hypotheses
The pyrazolo[4,3-c]pyridine core is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For the specific compound, this compound, and its close analogues, two distinct and compelling therapeutic hypotheses have emerged from preclinical research.
Inhibition of c-Met in Oncology
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway, through overexpression, amplification, or mutation, is a known driver in various human cancers, making it a validated target for therapeutic intervention.[2] Several derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have been designed and synthesized as potent c-Met inhibitors.[2] One notable study reported a derivative, compound 8c , with an IC50 of 68 nM against c-Met kinase and significant cellular potency in c-Met-driven cancer cell lines such as MKN45 and EBC-1.[2]
Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents with novel mechanisms of action. Research has identified derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as inhibitors of Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS), a key enzyme in the biosynthesis of coenzyme A.[3] One such derivative, 6ac , demonstrated an IC50 of 21.8 ± 0.8 μM against MTB PS and a minimum inhibitory concentration (MIC) of 26.7 μM against the MTB H37Rv strain, with no significant cytotoxicity against a mammalian cell line at 50 μM.[3]
Section 2: Comparative Landscape: Current Standards of Care
To establish the therapeutic potential of this compound derivatives, their performance must be benchmarked against existing, approved therapies for the respective indications.
c-Met Inhibitors in Clinical Use
Several c-Met inhibitors have been approved by the FDA for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. These compounds provide a relevant baseline for comparative efficacy studies.
| Compound | Mechanism of Action | Key Efficacy Data | Common Adverse Events |
| Crizotinib (Xalkori®) | ATP-competitive inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases.[4][5] | In a phase I study of patients with c-Met-amplified NSCLC, the overall response rate was as high as 50% in the subgroup with a high MET/CEP7 ratio.[1] | Vision disorders, nausea, diarrhea, vomiting, edema, constipation. |
| Capmatinib (Tabrecta®) | Highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[6] | In treatment-naïve patients with METex14-mutated NSCLC, the overall response rate (ORR) was 68%, with a median duration of response (DOR) of 12.6 months. In previously treated patients, the ORR was 41%, with a median DOR of 9.7 months. | Peripheral edema, nausea, fatigue, vomiting, dyspnea, loss of appetite. |
| Tepotinib (Tepmetko®) | Oral MET kinase inhibitor targeting MET exon 14 skipping mutations.[4] | In the VISION study, the ORR in treatment-naïve patients was 57%, with a median DOR of 46.4 months. In previously treated patients, the ORR was 45%, with a median DOR of 12.6 months.[7] | Edema, nausea, fatigue, musculoskeletal pain, diarrhea, dyspnea.[8] |
First-Line Anti-Tuberculosis Drugs
The standard treatment for drug-susceptible tuberculosis is a multi-drug regimen. The core first-line agents provide the benchmark for any new anti-tubercular candidate.
| Compound | Mechanism of Action | Typical MIC against H37Rv (µg/mL) | Common Adverse Events |
| Isoniazid (INH) | A prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[9] | 0.02 - 0.06[10][11] | Peripheral neuropathy, hepatotoxicity.[9] |
| Rifampicin (RIF) | Inhibits bacterial DNA-dependent RNA polymerase, thereby suppressing protein synthesis.[10][12] | 0.2 - 0.4[10] | Hepatotoxicity, orange discoloration of body fluids, drug interactions.[11] |
| Pyrazinamide (PZA) | A prodrug converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. The exact mechanism is not fully elucidated but is thought to disrupt membrane transport and energy metabolism.[13][14] | 25 - 100[15] | Hepatotoxicity, hyperuricemia. |
| Ethambutol (EMB) | Inhibits arabinosyl transferases, which are involved in the synthesis of the mycobacterial cell wall. | 0.5 - 2.0[10] | Optic neuritis (red-green color blindness), peripheral neuropathy.[16][17] |
Section 3: Experimental Protocols for Independent Verification
The following section provides detailed, step-by-step methodologies for the key experiments required to independently verify the therapeutic potential of this compound derivatives.
Verification as a c-Met Inhibitor
Objective: To determine the direct inhibitory activity of the test compound on the enzymatic function of the c-Met kinase.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and sensitive method for measuring kinase activity. In this assay, a biotinylated substrate peptide is phosphorylated by the c-Met kinase in the presence of ATP. The phosphorylated peptide is then detected by a europium-labeled anti-phosphotyrosine antibody. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the biotinylated peptide, bringing the europium and APC in close proximity and allowing for FRET to occur upon excitation. An inhibitor of c-Met will prevent the phosphorylation of the substrate, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human c-Met kinase domain
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-APC conjugate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound derivative)
-
Positive control inhibitor (e.g., Crizotinib)
-
384-well low-volume white plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Add 2.5 µL of the c-Met kinase and biotinylated substrate mixture in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the detection mixture containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-APC in a stop buffer (e.g., 10 mM EDTA in kinase buffer).
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the europium and APC wavelengths.
-
Calculate the ratio of the APC signal to the europium signal.
-
Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Objective: To assess the ability of the test compound to inhibit c-Met autophosphorylation in a cellular context.
Principle: Western blotting can be used to detect the phosphorylation status of c-Met in a cancer cell line that overexpresses the receptor, such as MKN-45. Cells are treated with the test compound, and then cell lysates are prepared and subjected to SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met. A decrease in the p-c-Met signal relative to the total c-Met signal indicates inhibition of c-Met activity.
Materials:
-
MKN-45 gastric cancer cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
Positive control inhibitor (e.g., Capmatinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-c-Met (Tyr1234/1235) and rabbit anti-total c-Met
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MKN-45 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or positive control for 2 hours. Include a DMSO-treated control.
-
Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-c-Met overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total c-Met to confirm equal protein loading.
Verification as an Anti-Tuberculosis Agent
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against Mycobacterium tuberculosis.
Principle: The MABA is a colorimetric assay that uses the redox indicator Alamar Blue to measure the metabolic activity of M. tuberculosis. In the presence of viable, metabolizing bacteria, the blue Alamar Blue reagent is reduced to a pink product. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Test compound
-
Positive control drugs (e.g., Isoniazid, Rifampicin)
-
Alamar Blue reagent
-
96-well microplates
-
Biosafety cabinet (BSL-3)
Procedure:
-
Prepare a serial dilution of the test compound and positive controls in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.
-
Add the bacterial inoculum to each well of the plate, except for the sterile control wells.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After the incubation period, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is the lowest drug concentration that prevents the color change from blue to pink.
Objective: To assess the selectivity of the anti-tubercular activity by determining the cytotoxicity of the test compound against a mammalian cell line.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the CC50 (the concentration that reduces cell viability by 50%).
Section 4: Data Visualization and Interpretation
Signaling Pathway and Experimental Workflow Diagrams
Caption: c-Met Signaling Pathway and Point of Inhibition.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Section 5: Conclusion and Future Directions
The available preclinical data suggests that the this compound scaffold holds promise as a source of novel therapeutic agents for both oncology and infectious diseases. However, for this potential to be realized, rigorous and independent verification is paramount. This guide has provided the foundational knowledge and detailed experimental protocols to enable such an investigation.
A critical next step will be to perform direct, head-to-head comparative studies of the most potent this compound derivatives against the approved c-Met inhibitors and first-line anti-tuberculosis drugs. These studies should be conducted under identical experimental conditions to allow for a true assessment of relative potency and selectivity. Furthermore, in vivo efficacy studies in relevant animal models will be essential to translate the in vitro findings into a more comprehensive understanding of the therapeutic potential of this compound class.
References
- Rastogi, N., Labrousse, V., & Goh, K. S. (1996). In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages. Current microbiology, 33(3), 167–175.
- Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The international journal of tuberculosis and lung disease, 7(1), 6–21.
- Whitfield, M. G., & Soeters, H. M. (1956). The effect of pyrazinamide on the tubercle bacillus. The American review of tuberculosis, 74(3), 321–331.
-
Picmonic. (n.d.). Rifampin: Mechanism of Action. Retrieved from [Link]
- Unissa, A. N., Subbian, S., Hanna, L. E., & Selvakumar, N. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, Genetics and Evolution, 45, 474–492.
-
Drugs.com. (2023, October 2). Ethambutol Side Effects. Retrieved from [Link]
- Zhang, Y., Shi, W., Zhang, W., & Mitchison, D. (2014). Mechanisms of pyrazinamide action and resistance. Microbiology spectrum, 2(4), 10.1128/microbiolspec.MGM2-0023-2013.
-
National Cancer Institute. (n.d.). Clinical Trials Using Crizotinib. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Capmatinib Hydrochloride? Synapse. Retrieved from [Link]
- Sun, H., Li, Y., Li, D., Xu, Y., Lu, T., & Chen, Y. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European journal of medicinal chemistry, 138, 942–951.
- Zhang, Y., & Yew, W. W. (2015). Mechanisms of drug resistance in Mycobacterium tuberculosis. The international journal of tuberculosis and lung disease, 19(11), 1276–1289.
-
Patsnap. (2024, July 17). What is the mechanism of Rifampin? Synapse. Retrieved from [Link]
-
Wikipedia. (2024, November 26). C-Met inhibitor. Retrieved from [Link]
- Heinrichs, M. T., Venter, A., & van der Merwe, R. G. (2018). Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs. International Journal of Mycobacteriology, 7(2), 157.
- Nayyar, A., Jain, R., & Roy, T. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & medicinal chemistry letters, 28(15), 2548–2553.
-
ResearchGate. (n.d.). Comparison of Ki between crizotinib and AP26113 for wild-type ALK and... Retrieved from [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
-
AstorScientific. (2023, November 14). Stepwise Western Blot Protocol for Lab Researchers. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of type II MET-TKIs in Hs746t in vitro and in vivo models. A... Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
-
Grokipedia. (n.d.). Capmatinib. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Lee, R. E., & Hurdle, J. G. (2019). New Drugs for the Treatment of Tuberculosis. Infectious disease clinics of North America, 33(4), 1055–1071.
- Bang, Y. J. (2011). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases.
-
Wikipedia. (2024, November 26). Isoniazid. Retrieved from [Link]
-
Frontiers. (2022, November 9). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Retrieved from [Link]
-
Scientific Reports. (2023, August 12). Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents. Retrieved from [Link]
- Drilon, A., Clark, J. W., Weiss, J., Ou, S. H. I., Camidge, D. R., Solomon, B. J., ... & Shaw, A. T. (2016). Antitumor activity of crizotinib in lung cancers harboring a MET exon 14 alteration.
- den Boon, S., Matteelli, A., & Ford, N. (2016). 4 months of rifampin compared with 9 months of isoniazid for the management of latent tuberculosis infection: a meta-analysis and cost-effectiveness study that focuses on compliance and liver toxicity. Journal of antimicrobial chemotherapy, 71(8), 2095–2104.
- Khan, A., & Siddiqui, A. J. (2022).
-
ResearchGate. (n.d.). Crizotinib Interactions with ALK and c-MET. (a,b) Comparison of... Retrieved from [Link]
-
OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Public Health England. (2022, September 8). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Retrieved from [Link]
-
Frontiers. (2020, January 10). Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India. Retrieved from [Link]
-
American Society for Microbiology. (1998, January 1). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). C-Met inhibitors – Knowledge and References. Retrieved from [Link]
- Sun, Y., Wu, Y., & Zheng, Y. (2022). Role of Tepotinib, Capmatinib and Crizotinib in non-small cell lung cancer. Highlights in Science, Engineering and Technology, 6, 321-326.
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, February 16). FDA approves tepotinib for metastatic non-small cell lung cancer. Retrieved from [Link]
-
Lung Cancer Research Foundation. (2024, April 11). Tepotinib approved for MET exon 14. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4,5,6,7-tetrahydro-1-methyl-1h-pyrazolo[4,3-c]pyridine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. astorscientific.us [astorscientific.us]
Safety Operating Guide
Personal protective equipment for handling 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Essential Safety and Handling Guide for 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Hazard Assessment and Precautionary Overview
Given the absence of a specific Safety Data Sheet (SDS), the hazard profile of this compound must be inferred from its structural motifs and related compounds. The molecule contains a tetrahydropyridine ring fused to a pyrazole ring with a phenyl substituent.
-
Structural Analogs: The pyridine functional group suggests potential for skin and eye irritation, and possible neurological or liver effects with significant exposure, similar to pyridine itself.[1][2] Furthermore, certain tetrahydropyridine derivatives, such as N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are known potent neurotoxins. While the subject compound is structurally distinct, this relationship underscores the need for stringent handling protocols to prevent inadvertent exposure.
-
Novel Compound Principle: For any novel or poorly characterized chemical, it is prudent to assume it is hazardous.[3] This includes potential for acute toxicity, skin and eye irritation, and unknown chronic effects. All handling should be conducted with the assumption that the compound is toxic until proven otherwise.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure—dermal, ocular, and inhalation.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this compound is handled.
-
Recommended for Liquid Handling: When handling solutions of the compound or if there is a splash hazard, chemical splash goggles are required.
-
High-Risk Operations: For procedures with a higher risk of splashing or energetic reactions, a face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Gloves (Hand Protection): The selection of appropriate gloves is critical. Due to the lack of specific permeation data for this compound, recommendations are based on data for pyridine, a structurally related solvent. Standard disposable nitrile or latex gloves are not recommended for extended contact as they offer limited protection against pyridine.[4][5]
-
Recommended Glove Types: For extended handling, heavier-duty gloves are required. Based on chemical resistance guides, the following materials are more suitable:
-
Butyl Rubber
-
Silver Shield/4H® (laminate)
-
-
Double Gloving: For operations involving incidental contact, a double-gloving technique with two pairs of nitrile gloves may be acceptable, with the outer glove being removed and replaced immediately upon any sign of contamination.[6]
-
Glove Inspection: All gloves must be inspected for tears or punctures before each use.[7]
-
Table 1: Glove Material Suitability for Handling Pyridine (as a proxy)
| Glove Material | Suitability for Pyridine | Rationale |
| Nitrile | Limited Use / Not Recommended | Prone to degradation and permeation with prolonged contact.[5] |
| Latex | Not Recommended | Poor chemical resistance to pyridine.[5] |
| Neoprene | Fair to Good | Offers moderate protection. |
| Butyl Rubber | Excellent | High resistance to permeation by pyridine. |
| Silver Shield/4H® | Excellent | Highly resistant to a broad range of chemicals. |
This table is for guidance only and is based on data for a related compound. Always consult the glove manufacturer's specific chemical resistance data.
Respiratory Protection
-
Primary Control: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
When a Respirator is Needed: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing and training.
Operational and Handling Plan
A systematic workflow is essential for safely handling this compound.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and dissolution of the compound must be performed in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE.
-
Weighing:
-
Perform all weighing of the solid compound inside the fume hood.
-
Use a disposable weigh boat or paper.
-
Tear a piece of aluminum foil to place under the weigh boat to contain any minor spills.
-
-
Dissolution:
-
Add solvent to the weighed compound slowly to avoid splashing.
-
Keep the container capped during any agitation (e.g., vortexing or sonication).
-
-
Storage:
-
Store the compound in a clearly labeled, tightly sealed container.
-
Keep it in a designated, ventilated, and secure storage area away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, pipette tips) must be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[4]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Storage of Waste: Waste containers should be kept tightly sealed and stored in a designated satellite accumulation area within the laboratory.
Disposal Procedure
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup of full waste containers by the institution's environmental health and safety department or a licensed waste disposal contractor.
Visual Workflow and Logic Diagrams
PPE Selection Workflow
Caption: PPE selection logic based on exposure routes.
Waste Disposal Workflow
Sources
- 1. GSRS [precision.fda.gov]
- 2. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. csueastbay.edu [csueastbay.edu]
- 6. Glove permeation of chemicals: The state of the art of current practice, Part 1: Basics and the permeation standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
